molecular formula C12H11NO2 B1673456 Hydronidone CAS No. 851518-71-3

Hydronidone

Numéro de catalogue: B1673456
Numéro CAS: 851518-71-3
Poids moléculaire: 201.22 g/mol
Clé InChI: NETTXQJYJRFTFS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Hydronidone has antifibrotic activity.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
has antifibrotic activity;  structure in first source

Propriétés

IUPAC Name

1-(4-hydroxyphenyl)-5-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9-2-7-12(15)13(8-9)10-3-5-11(14)6-4-10/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETTXQJYJRFTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459058
Record name 1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459058
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Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851518-71-3
Record name Hydronidone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydronidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06299
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDRONIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXQ128313W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Hydronidone's Core Mechanism of Action in Liver Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydronidone (F351) is an investigational small molecule drug that has demonstrated significant anti-fibrotic effects in both preclinical models and human clinical trials for liver fibrosis, particularly in the context of chronic hepatitis B (CHB).[1][2] This technical guide delineates the core mechanism of action of this compound, focusing on its multi-pathway modulation of key fibrogenic processes. It provides a detailed overview of the signaling cascades it targets, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the complex biological interactions through detailed diagrams.

Introduction: The Challenge of Liver Fibrosis

Liver fibrosis is a wound-healing response to chronic liver injury characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which distorts the hepatic architecture and can lead to cirrhosis, liver failure, and hepatocellular carcinoma.[3] Hepatic stellate cells (HSCs) are the primary cell type responsible for liver fibrosis.[3][4] Upon liver injury, quiescent HSCs transdifferentiate into proliferative, fibrogenic myofibroblasts, which produce large quantities of ECM components, most notably collagen.[3][4] Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine that plays a central role in HSC activation and the progression of liver fibrosis.[5][6]

This compound, a novel pyridine derivative and a structural analogue of pirfenidone, has emerged as a promising therapeutic candidate for liver fibrosis.[1][7][8] It has been designed to offer an improved safety profile, particularly concerning hepatotoxicity, compared to its predecessor.[8][9] Clinical trials have shown that this compound can significantly reverse liver fibrosis in patients with CHB.[1][9]

Core Mechanism of Action: A Multi-Targeted Approach

This compound exerts its anti-fibrotic effects through a multi-pronged mechanism that converges on the inhibition of HSC activation and the promotion of their apoptosis.[10][11] The core of its action involves the modulation of at least three critical signaling pathways: the TGF-β/Smad pathway, the p38 MAPK pathway, and the endoplasmic reticulum stress (ERS)-associated mitochondrial apoptotic pathway.[1][5][12]

Inhibition of the TGF-β/Smad Signaling Pathway

The TGF-β signaling pathway is a central driver of liver fibrosis. This compound interferes with this pathway at multiple levels:

  • Upregulation of Smad7: this compound significantly upregulates the expression of Smad7, an inhibitory Smad protein.[1][7] Smad7 plays a crucial role in the negative feedback regulation of TGF-β signaling.[7]

  • Smad7-Mediated Degradation of TGF-β Receptor I (TGFβRI): The increased expression of Smad7 promoted by this compound leads to the degradation of TGFβRI.[4][7] This action effectively blunts the cellular response to TGF-β.

  • Inhibition of Smad2/3 Phosphorylation: By downregulating TGFβRI, this compound suppresses the phosphorylation of Smad2 and Smad3, the key downstream effectors of the canonical TGF-β pathway.[1][13] This prevents their translocation to the nucleus and subsequent transcription of pro-fibrotic genes, such as those encoding collagen.[13]

TGF_beta_Pathway TGFB TGF-β1 TGFBR2 TGFβRII TGFB->TGFBR2 TGFBR1 TGFβRI Smad23 Smad2/3 TGFBR1->Smad23 P TGFBR2->TGFBR1 pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Gene Pro-fibrotic Gene Transcription Nucleus->Gene This compound This compound This compound->pSmad23 Inhibits Smad7 Smad7 This compound->Smad7 Upregulates Smad7->TGFBR1 Promotes Degradation

This compound's modulation of the TGF-β/Smad pathway.
Inhibition of the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade involved in liver fibrosis. This compound has been shown to inhibit this pathway:

  • Inhibition of p38γ Kinase Activity: this compound exhibits enhanced potency in inhibiting the activity of p38γ kinase, an isoform that plays a pivotal role in TGF-β-stimulated collagen production.[1][2][5]

  • Attenuation of Downstream Signaling: By inhibiting p38 phosphorylation, this compound attenuates the downstream signaling events that contribute to HSC activation and ECM deposition.[13]

Induction of Apoptosis in Activated HSCs via Endoplasmic Reticulum Stress

Recent studies have revealed another crucial aspect of this compound's mechanism: the induction of apoptosis in activated HSCs.[11][12] This pro-apoptotic effect is mediated through the endoplasmic reticulum stress (ERS)-associated mitochondrial apoptotic pathway.[12]

  • Triggering of Endoplasmic Reticulum Stress: this compound treatment triggers ERS in activated HSCs.[12]

  • Activation of the IRE1α-ASK1-JNK Pathway: The induction of ERS subsequently activates the IRE1α-ASK1-JNK signaling cascade.[12]

  • Mitochondrial Dysfunction and Apoptosis: This signaling cascade leads to mitochondrial dysfunction, characterized by an influx of cytochrome c from the mitochondria into the cytoplasm, ultimately triggering the apoptotic cell death of activated HSCs.[12]

ERS_Apoptosis_Pathway This compound This compound ERS Endoplasmic Reticulum Stress This compound->ERS Triggers IRE1a IRE1α ERS->IRE1a Activates ASK1 ASK1 IRE1a->ASK1 Activates JNK JNK ASK1->JNK Activates Mitochondria Mitochondria JNK->Mitochondria Induces Dysfunction CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosis Apoptosis of Activated HSCs CytochromeC->Apoptosis

This compound-induced apoptosis of activated HSCs via ERS.

Quantitative Data from Preclinical and Clinical Studies

The anti-fibrotic efficacy of this compound has been demonstrated in various preclinical models and confirmed in human clinical trials.

Table 1: Summary of Preclinical Efficacy Data
Animal ModelTreatment and DosageKey FindingsReference
Carbon tetrachloride (CCl₄)-induced liver fibrosis in miceThis compoundAttenuated liver damage and collagen accumulation; reduced expression of fibrosis-related genes.[7]
3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC)-induced liver fibrosis in miceThis compoundAttenuated liver damage and collagen accumulation; reduced expression of fibrosis-related genes.[7]
CCl₄-induced liver fibrosis in ratsThis compound (100 and 250 mg/kg)Improved liver function, reduced hydroxyproline content, and significantly alleviated liver fibrosis.[13]
Western diet and CCl₄-induced MASH model in miceThis compound (15-50 mg/kg)Reduced MASH score and significantly inhibited fibrosis and cell ballooning.[4]
Dimethylnitrosamine (DMN)-induced liver fibrosis in ratsThis compoundRobust anti-fibrotic activity.[1]
Human serum albumin (HSA)-induced liver fibrosis in ratsThis compoundRobust anti-fibrotic activity.[1]
Table 2: Summary of Clinical Trial Efficacy Data
Clinical Trial PhasePatient PopulationTreatmentPrimary EndpointKey ResultsReference
Phase 2Chronic Hepatitis B with liver fibrosisThis compound (180, 270, 360 mg/day) + Entecavir vs. Placebo + Entecavir≥1 Ishak score reduction at 52 weeks270 mg dose showed the best efficacy: 54.8% of patients achieved the primary endpoint vs. 25.6% in the placebo group (P = 0.006).[9][14]
Phase 3Chronic Hepatitis B with liver fibrosisThis compound (270 mg/day) + Entecavir vs. Placebo + Entecavir≥1 Ishak score reduction at 52 weeksStatistically significant proportion of patients receiving this compound achieved the primary endpoint compared to placebo (P=0.0002).[1][2]

Detailed Methodologies for Key Experiments

The following sections provide an overview of the experimental protocols used in key studies investigating the mechanism and efficacy of this compound.

Preclinical Animal Models of Liver Fibrosis
  • Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis:

    • Animals: Male C57BL/6 mice or Sprague-Dawley rats.[7][13]

    • Induction: Intraperitoneal or subcutaneous injection of CCl₄ (dissolved in olive oil or corn oil) typically twice a week for several weeks to induce chronic liver injury and fibrosis.[7][13]

    • Treatment: this compound administered orally by gavage daily.[13]

    • Endpoints: Serum liver function tests (ALT, AST), liver histology (H&E and Sirius Red staining), hydroxyproline content in liver tissue, and expression of fibrosis-related genes (e.g., α-SMA, collagen type I) by Western blotting or qPCR.[7][13]

  • 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC)-Induced Liver Fibrosis:

    • Animals: Male C57BL/6 mice.[7]

    • Induction: Mice are fed a diet containing 0.1% DDC for several weeks to induce cholestatic liver injury and fibrosis.[7]

    • Treatment: Oral administration of this compound.[7]

    • Endpoints: Similar to the CCl₄ model, including histological analysis and molecular markers of fibrosis.[7]

  • MASH Model:

    • Animals: Mice.[4]

    • Induction: A combination of a Western high-fat diet and CCl₄ injections to induce metabolic dysfunction-associated steatohepatitis (MASH) with significant fibrosis.[4]

    • Treatment: Oral administration of this compound.[4]

    • Endpoints: MASH score, assessment of fibrosis, and cellular ballooning.[4]

Preclinical_Workflow cluster_induction Fibrosis Induction cluster_treatment Treatment Groups cluster_endpoints Endpoint Analysis CCl4 CCl4 Injections Vehicle Vehicle Control CCl4->Vehicle DDC DDC Diet MASH Western Diet + CCl4 AnimalModel Animal Model (Mice/Rats) AnimalModel->CCl4 HydronidoneGroup This compound Serum Serum Analysis (ALT, AST) Vehicle->Serum Histology Liver Histology (H&E, Sirius Red) Molecular Molecular Analysis (qPCR, Western Blot)

General workflow for preclinical evaluation of this compound.
In Vitro Cell-Based Assays

  • Cell Lines: Human hepatic stellate cell line (LX-2) is commonly used.[12][13]

  • Activation of HSCs: HSCs are typically activated by treatment with TGF-β1.[13]

  • Treatment: Activated HSCs are treated with varying concentrations of this compound.[13]

  • Endpoints:

    • Gene and Protein Expression: Expression levels of α-SMA, collagen type I, and phosphorylated proteins in the TGF-β and p38 MAPK pathways (e.g., p-Smad3, p-p38) are measured by Western blotting and qPCR.[13]

    • Apoptosis Assays: Apoptosis is assessed using methods such as TUNEL staining or flow cytometry for Annexin V/PI staining.[12]

    • Investigation of ERS: The expression of ERS-related proteins (e.g., IRE1α) is determined by Western blotting.[12]

    • Gene Knockdown: Small interfering RNA (siRNA) is used to knock down the expression of specific genes (e.g., Smad7, IRE1α, ASK1) to confirm their role in this compound's mechanism of action.[7][12]

Clinical Trial Design and Endpoints
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.[8][9]

  • Patient Population: Patients with chronic hepatitis B and biopsy-confirmed significant liver fibrosis (e.g., Ishak score ≥ 3).[8]

  • Intervention: Oral administration of this compound (e.g., 270 mg/day) or placebo, in addition to standard antiviral therapy (e.g., entecavir).[1][9]

  • Duration: Typically 52 weeks.[8][9]

  • Primary Endpoint: Histological improvement in liver fibrosis, defined as a decrease of at least one stage in the Ishak fibrosis score at the end of treatment compared to baseline.[8][9]

  • Secondary Endpoints: Improvement in liver inflammation grade without worsening of fibrosis, safety, and tolerability.[5][6]

  • Biopsy Analysis: Liver biopsies are performed at baseline and at the end of the treatment period. Biopsy slides are independently reviewed by multiple pathologists in a blinded manner.[15]

Conclusion

This compound represents a significant advancement in the development of anti-fibrotic therapies for chronic liver disease. Its multifaceted mechanism of action, which involves the concurrent inhibition of the pro-fibrotic TGF-β/Smad and p38 MAPK pathways, along with the induction of apoptosis in activated HSCs via the ERS pathway, underscores its potential as a potent and targeted therapeutic agent. The robust preclinical data, corroborated by positive results from late-stage clinical trials, provide a strong rationale for its continued development and potential future use as a first-in-class treatment for liver fibrosis. This guide provides a comprehensive overview of the core scientific principles underlying this compound's therapeutic effects, offering a valuable resource for researchers and clinicians in the field of hepatology and drug development.

References

Hydronidone (F351): A Technical Guide to its Chemical Profile, Mechanism of Action, and Clinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydronidone (also known as F351) is a novel, orally active small molecule currently under investigation as a promising anti-fibrotic agent. A structural analog of pirfenidone, this compound has been engineered to offer an improved safety and efficacy profile, particularly in the context of liver fibrosis. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound, intended for professionals in the fields of pharmaceutical research and development.

Chemical Structure and Properties

This compound is a derivative of pirfenidone, characterized by the addition of a hydroxyl group. This modification is believed to contribute to its enhanced anti-fibrotic potency and favorable metabolic profile.

PropertyValueCitation(s)
IUPAC Name 1-(4-hydroxyphenyl)-5-methylpyridin-2-one[1]
Synonyms F351, F-351, 1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one[1]
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol [1]
Canonical SMILES CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)O[1]
InChIKey NETTXQJYJRFTFS-UHFFFAOYSA-N[1]
CAS Number 851518-71-3[1]

Mechanism of Action

This compound exerts its anti-fibrotic effects primarily through the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical mediator in the pathogenesis of fibrosis. The activation of hepatic stellate cells (HSCs) is a key event in the progression of liver fibrosis, and this compound has been shown to inhibit this process.

The proposed mechanism of action involves a dual-pronged approach:

  • Upregulation of Smad7: this compound significantly increases the expression of Smad7, an inhibitory Smad protein.[2] Smad7, in turn, promotes the degradation of the TGF-β receptor I (TGFβRI).[2] This action effectively dampens the downstream signaling cascade initiated by TGF-β.

  • Inhibition of p38γ Kinase and Smad2/3 Pathways: By downregulating TGFβRI, this compound suppresses both the p38γ and the canonical Smad2/3 fibrogenic pathways.[3] This leads to a reduction in the synthesis of collagen and other extracellular matrix proteins, which are hallmarks of fibrosis.[3]

Furthermore, experimental studies have indicated that this compound can induce apoptosis in activated HSCs through the endoplasmic reticulum stress-associated mitochondrial apoptotic pathway.[4]

Hydronidone_MoA TGFb TGF-β1 TGFbRI TGFβRI TGFb->TGFbRI Binds p38g_Smad23 p38γ / Smad2/3 Signaling TGFbRI->p38g_Smad23 Activates HSCs_activation Hepatic Stellate Cell Activation Fibrosis Liver Fibrosis (Collagen Deposition) HSCs_activation->Fibrosis This compound This compound (F351) Smad7 Smad7 This compound->Smad7 Upregulates This compound->p38g_Smad23 Inhibits Smad7->TGFbRI Promotes Degradation p38g_Smad23->HSCs_activation Promotes

Mechanism of Action of this compound (F351)

Preclinical and Clinical Evaluation

This compound has undergone extensive preclinical and clinical testing, primarily focusing on its efficacy and safety in the treatment of liver fibrosis associated with chronic hepatitis B (CHB).

Preclinical Studies

Experimental Protocols:

The anti-fibrotic properties of this compound have been evaluated in various animal models of liver fibrosis. These models are designed to mimic the chronic liver injury that leads to fibrosis in humans.

  • Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis: This is a widely used toxicant-induced model. CCl₄ is typically administered to rodents (mice or rats) via intraperitoneal injection two to three times a week for several weeks.[5] This repeated injury leads to chronic inflammation, hepatocyte necrosis, and subsequent activation of HSCs, resulting in the deposition of collagen and the development of fibrosis.

  • 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC)-Induced Liver Fibrosis: This model induces cholestatic liver injury, which is another cause of fibrosis. Mice fed a diet supplemented with DDC develop biliary injury and a ductular reaction, leading to fibrosis.[5]

  • Assessment of Fibrosis: The extent of liver fibrosis in these models is assessed using various techniques, including:

    • Histological Analysis: Liver tissue sections are stained with dyes such as Sirius Red or Masson's trichrome to visualize collagen deposition. The severity of fibrosis is then scored using a semi-quantitative scoring system.

    • Gene Expression Analysis: The expression levels of pro-fibrotic genes (e.g., collagen type I, α-smooth muscle actin) are measured using techniques like quantitative real-time PCR.

    • Protein Analysis: The levels of fibrotic proteins are quantified using methods such as Western blotting or ELISA.

Preclinical_Workflow Animal_Model Animal Model of Liver Fibrosis (e.g., CCl₄ or DDC induced) Treatment_Groups Treatment Groups Animal_Model->Treatment_Groups Vehicle Vehicle Control Treatment_Groups->Vehicle Hydronidone_Doses This compound (F351) (Varying Doses) Treatment_Groups->Hydronidone_Doses Treatment_Period Treatment Period (Several Weeks) Vehicle->Treatment_Period Hydronidone_Doses->Treatment_Period Endpoint_Analysis Endpoint Analysis Treatment_Period->Endpoint_Analysis Histology Histological Analysis (Sirius Red/Masson's Trichrome) Endpoint_Analysis->Histology Gene_Expression Gene Expression Analysis (qRT-PCR) Endpoint_Analysis->Gene_Expression Protein_Analysis Protein Analysis (Western Blot/ELISA) Endpoint_Analysis->Protein_Analysis

Preclinical Evaluation Workflow for this compound
Clinical Trials

This compound has been evaluated in Phase 2 and Phase 3 clinical trials for the treatment of liver fibrosis in patients with chronic hepatitis B.

Experimental Protocols:

  • Study Design: Both the Phase 2 (NCT02499562) and Phase 3 (NCT05115942) trials were multicenter, randomized, double-blind, placebo-controlled studies conducted in China.[4][6]

  • Patient Population: The trials enrolled adult patients (aged 18-65 years) with CHB and significant liver fibrosis (Ishak score ≥ 3) confirmed by liver biopsy.[4][7]

  • Intervention: Patients were randomized to receive either placebo or different daily doses of oral this compound (180 mg, 270 mg, or 360 mg in the Phase 2 trial, and 270 mg in the Phase 3 trial) for 52 weeks.[4][6] All participants also received a baseline antiviral therapy of entecavir (0.5 mg/day).[4][6]

  • Primary Endpoint: The primary efficacy endpoint for both trials was the proportion of patients with an improvement in liver fibrosis by at least one stage (based on the Ishak scoring system) after 52 weeks of treatment, as assessed by a second liver biopsy.[4][6]

  • Secondary Endpoints: Secondary endpoints included the assessment of liver inflammation and other markers of liver health.[8]

Clinical_Trial_Workflow Screening Patient Screening (CHB with Liver Fibrosis, Ishak ≥3) Randomization Randomization (1:1) Screening->Randomization Placebo_Group Placebo + Entecavir (0.5mg/day) Randomization->Placebo_Group Control Hydronidone_Group This compound (270mg/day) + Entecavir (0.5mg/day) Randomization->Hydronidone_Group Investigational Treatment 52-Week Treatment Period Placebo_Group->Treatment Hydronidone_Group->Treatment Endpoint Primary Endpoint Assessment (Liver Biopsy - Ishak Score) Treatment->Endpoint

Phase 3 Clinical Trial Workflow (NCT05115942)

Quantitative Data:

Table 1: Phase 2 Clinical Trial (NCT02499562) Efficacy Results [6]

Treatment Group (daily dose)Number of PatientsFibrosis Improvement (≥1 Ishak Score Reduction)p-value (vs. Placebo)
Placebo4325.6% (11 patients)-
This compound (180 mg)4240.5% (17 patients)0.12
This compound (270 mg) 42 54.8% (23 patients) 0.006
This compound (360 mg)4143.9% (18 patients)0.08
All this compound Groups12546.4% (58 patients)0.014

Table 2: Phase 3 Clinical Trial (NCT05115942) Topline Efficacy and Safety Results [3][8]

EndpointPlacebo GroupThis compound (270 mg) Groupp-value
Primary Endpoint: Fibrosis Regression (≥1-stage improvement) 29.84% 52.85% 0.0002
Secondary Endpoint: Inflammation Improvement (≥1-grade improvement without fibrosis progression) 34.82% 49.57% 0.0246
Serious Adverse Events 6.45% 4.88% N/A

Conclusion

This compound (F351) has demonstrated a clear anti-fibrotic effect in both preclinical models and robust clinical trials. Its mechanism of action, centered on the modulation of the TGF-β signaling pathway through the upregulation of Smad7 and inhibition of p38γ, presents a targeted approach to mitigating the progression of liver fibrosis. The statistically significant and clinically meaningful results from the Phase 3 clinical trial in patients with CHB-associated liver fibrosis underscore its potential as a first-in-class therapeutic for this indication. Further research and development are ongoing to explore the full therapeutic potential of this compound in other fibrotic diseases.

References

A Technical Guide to Hydronidone: A Novel Inhibitor of Hepatic Stellate Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. The activation of hepatic stellate cells (HSCs) is a pivotal event in the progression of liver fibrosis[1][2][3]. Hydronidone (also known as F351), a novel pyridine derivative and a structural analog of pirfenidone, has emerged as a promising anti-fibrotic agent[1][4]. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound inhibits HSC activation, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction to Hepatic Stellate Cell Activation

In a healthy liver, HSCs are in a quiescent state, storing vitamin A. Upon liver injury, they undergo a process of "activation," transdifferentiating into myofibroblast-like cells. These activated HSCs are the primary source of ECM proteins, such as collagen, leading to the fibrotic scarring of the liver[3][5][6]. Key signaling pathways, particularly the Transforming Growth Factor-β (TGF-β) pathway, are central to this activation process[7]. Therefore, inhibiting HSC activation is a primary therapeutic strategy for liver fibrosis[3].

Mechanism of Action of this compound

This compound exerts its anti-fibrotic effects through a multi-faceted approach, primarily by targeting key signaling pathways within HSCs.

Inhibition of the TGF-β/Smad Signaling Pathway

The canonical TGF-β/Smad pathway is a major driver of fibrosis[7]. This compound has been shown to potently inhibit this pathway through a unique mechanism involving Smad7, an inhibitory Smad protein[1][4].

  • Upregulation of Smad7: this compound significantly upregulates the expression of Smad7 in HSCs[1][8].

  • Degradation of TGFβRI: The elevated Smad7 promotes the degradation of the TGF-β receptor I (TGFβRI)[1][4][9].

  • Suppression of Smad2/3 Phosphorylation: By reducing the levels of TGFβRI, this compound effectively inhibits the phosphorylation of downstream signaling molecules Smad2 and Smad3, which are crucial for the transcription of fibrotic genes[7][10].

Knockdown of Smad7 in vivo has been shown to block the anti-fibrotic effects of this compound, confirming the critical role of this mechanism[1][4].

Induction of Apoptosis in Activated HSCs

Beyond inhibiting their activation, this compound also induces apoptosis (programmed cell death) in already activated HSCs. This contributes to the resolution of fibrosis.

  • Endoplasmic Reticulum Stress (ERS): this compound triggers endoplasmic reticulum stress in activated HSCs[9][11].

  • Activation of the IRE1α-ASK1-JNK Pathway: The ERS, in turn, activates the IRE1α-ASK1-JNK signaling cascade[11].

  • Mitochondrial Apoptotic Pathway: This signaling leads to mitochondrial dysfunction and the release of cytochrome c into the cytoplasm, ultimately triggering the mitochondrial apoptotic pathway[9][11].

Inhibition of p38γ Kinase

This compound also demonstrates inhibitory effects on p38γ kinase, another recognized critical event in the development and progression of liver fibrosis[8][12].

The multifaceted mechanism of this compound is visualized in the signaling pathway diagrams below.

cluster_0 This compound's Primary Anti-Fibrotic Mechanism This compound This compound Smad7 Smad7 This compound->Smad7 Upregulates TGFBRI TGFβRI Smad7->TGFBRI Promotes Degradation pSmad23 p-Smad2/3 TGFBRI->pSmad23 Phosphorylates TGFB_Signal TGF-β Signal TGFB_Signal->TGFBRI Activates Fibrosis Fibrosis (Collagen Production, HSC Activation) pSmad23->Fibrosis Promotes

This compound's Inhibition of the TGF-β/Smad Pathway.

cluster_1 This compound-Induced Apoptosis in Activated HSCs This compound This compound ERS Endoplasmic Reticulum Stress This compound->ERS Triggers IRE1a IRE1α-ASK1-JNK Pathway ERS->IRE1a Activates Mito_Dys Mitochondrial Dysfunction IRE1a->Mito_Dys Leads to Apoptosis Apoptosis of Activated HSCs Mito_Dys->Apoptosis Induces

This compound's Pro-Apoptotic Mechanism in aHSCs.

Quantitative Data on this compound's Efficacy

The anti-fibrotic effects of this compound have been quantified in numerous preclinical and clinical studies.

Preclinical In Vitro Data

In studies using the human hepatic stellate cell line LX-2, this compound dose-dependently decreased the expression of fibrotic markers[10]. In TGF-β-induced fibrotic differentiation in lung fibroblast cell lines (LL29 and DHLF), this compound at concentrations of 62.5, 125, and 250 μM significantly attenuated the expression of fibrotic markers, showing greater efficacy than 500 μM of pirfenidone[13].

Cell LineTreatmentConcentration (µM)OutcomeReference
LX-2This compoundDose-dependentDecreased α-SMA and Collagen Type I expression[10]
LL29, DHLFThis compound62.5, 125, 250Attenuated fibrotic marker expression[13]
LL29, DHLFPirfenidone500Less effective than this compound[13]
Preclinical In Vivo Data

In animal models of liver fibrosis induced by carbon tetrachloride (CCl4) or 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC), this compound attenuated liver damage, reduced collagen accumulation, and decreased the expression of fibrosis-related genes[1][4]. In a murine MASH model, this compound showed protective effects in a dose range of 15–50 mg/kg by reducing the MASH score and significantly inhibiting fibrosis and cell ballooning[8].

Animal ModelInducing AgentThis compound Dose (mg/kg)Key FindingsReference
MouseCCl4, DDCNot specifiedAttenuated liver damage, reduced collagen[1][4]
MouseWestern Diet + CCl415 - 50Reduced MASH score, inhibited fibrosis[8]
RatCCl4Not specifiedImproved liver function, reduced hydroxyproline[10]
Clinical Trial Data

This compound has undergone extensive clinical evaluation, particularly for liver fibrosis associated with chronic hepatitis B (CHB).

Phase 2 Clinical Trial: In a Phase 2 trial, this compound added to entecavir treatment resulted in a significant histological improvement of liver fibrosis[9][14]. The 270 mg/day dose showed the best regression rate[9][14][15].

GroupFibrosis Improvement Endpoint Achievedp-valueReference
Placebo25.6% (11/43)-[14][15]
This compound (180 mg/day)40.5% (17/42)0.12[15]
This compound (270 mg/day)54.8% (23/42)0.006[15]
This compound (360 mg/day)43.9% (18/41)0.08[15]
All this compound Groups46.4% (58/125)0.014[14]

Phase 3 Clinical Trial (52-week, randomized, double-blind, placebo-controlled): The pivotal Phase 3 trial confirmed the efficacy and safety of this compound (270 mg/day) in patients with CHB-associated liver fibrosis[12][16][17].

EndpointThis compound GroupPlacebo Groupp-valueReference
≥1-stage fibrosis regression (Ishak score)52.85%29.84%0.0002[16]
≥1-grade inflammation improvement49.57%34.82%0.0246
Serious Adverse Events4.88%6.45%-[12][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in this compound research.

In Vivo Liver Fibrosis Models
  • CCl4-Induced Model: Mice or rats are intraperitoneally injected with carbon tetrachloride (CCl4), typically twice a week for several weeks, to induce chronic liver injury and fibrosis[1][4][10]. This compound is administered orally daily.

  • DDC-Induced Model: Mice are fed a diet containing 0.1% 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) to induce cholestatic liver injury and fibrosis[1][4][11].

  • MASH Model: A combination of a Western high-fat diet and CCl4 injections is used to induce metabolic dysfunction-associated steatohepatitis (MASH) with significant fibrosis[8].

start Animal Model (e.g., C57BL/6 Mice) induction Fibrosis Induction (e.g., CCl4 injections) start->induction treatment Daily Oral Gavage - Vehicle (Control) - this compound induction->treatment endpoint Endpoint Analysis (e.g., after 6-8 weeks) treatment->endpoint analysis Tissue & Serum Collection - Histology (H&E, Sirius Red) - qPCR (Fibrotic genes) - Western Blot (Proteins) endpoint->analysis

References

Hydronidone's Engagement with the TGF-β Signaling Pathway: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hydronidone, a novel pyridine derivative and structural analog of pirfenidone, is emerging as a potent anti-fibrotic agent. Its therapeutic potential lies in its multifaceted modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical mediator of fibrosis in various organs. This technical guide synthesizes the current understanding of this compound's molecular targets within this pathway, presenting key quantitative data and experimental methodologies to support further research and development.

Core Molecular Interactions

This compound exerts its anti-fibrotic effects by intervening at multiple points in the TGF-β signaling cascade, impacting both the canonical Smad-dependent and non-canonical Smad-independent pathways. The primary mechanisms of action identified are the upregulation of Smad7, subsequent degradation of the TGF-β receptor I (TGFβRI), and inhibition of downstream effector proteins.

Modulation of the Canonical TGF-β/Smad Pathway

The canonical TGF-β pathway is a central driver of fibrogenesis. This compound's primary intervention point is the upregulation of Smad7, an inhibitory Smad protein.[1][2][3] This upregulation leads to the degradation of TGFβRI, thereby attenuating the downstream signaling cascade.[1][2][3] This mechanism has been observed in hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[1][2][3]

Molecular docking studies further suggest that this compound may directly bind to the TGF-β receptor-1 kinase, potentially contributing to the inhibition of its activity.[4] A notable docking score of -7.245 kcal/mol has been reported, indicating a strong binding affinity.[4]

The culmination of these actions is the significant attenuation of Smad2/3 phosphorylation.[4][5] Phosphorylated Smad2/3 complexes are responsible for translocating to the nucleus and activating the transcription of pro-fibrotic genes. By inhibiting their phosphorylation, this compound effectively blunts the pro-fibrotic cellular response.

Influence on Non-Canonical TGF-β Signaling

Beyond the canonical Smad pathway, this compound also demonstrates inhibitory effects on non-canonical TGF-β signaling pathways. Notably, it has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[5] Several sources also highlight the inhibition of p38γ kinase activity as a key mechanism.[6][7][8][9][10]

Furthermore, studies have indicated that this compound can attenuate the phosphorylation of other non-Smad pathway components, including ERK and Akt, in response to TGF-β1 stimulation.[5] This suggests a broader modulatory role for this compound in controlling the cellular fibrotic response.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound's effects.

Table 1: In Vitro Efficacy of this compound

Cell LineTreatmentConcentration(s)Key FindingsReference
LL29 and DHLF cellsTGF-β-induced fibrotic differentiation62.5, 125, and 250 μMSignificantly attenuated the expression of fibrotic markers at both gene and protein levels. Demonstrated greater efficacy than pirfenidone (500 μM).[4][11]
LX-2 cells (human hepatic stellate cells)TGF-β1 stimulationNot specifiedDose-dependently decreased the expression of α-SMA and collagen type I. Attenuated the phosphorylation of Smad3, P38, ERK, and Akt.[5]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatmentDosage(s)Key FindingsReference
Bleomycin-induced pulmonary fibrosis mouse modelThis compound25 and 50 mg/kgSignificantly attenuated pathological changes, improved lung function, and suppressed fibrotic gene and protein expression. More effective than pirfenidone (100 mg/kg).[4]
Carbon tetrachloride (CCl4)-induced liver fibrosis rat modelThis compound100 and 250 mg/kgImproved liver function, reduced hydroxyproline content, and significantly alleviated liver fibrosis.[5]
CCl4 and Western diet-induced murine MASH modelThis compound15 - 50 mg/kgReduced MASH score and significantly inhibited fibrosis and cell ballooning.[12]

Table 3: Clinical Trial Data for this compound in Chronic Hepatitis B (CHB)-Associated Liver Fibrosis

PhaseDosagePrimary EndpointResultsReference
Phase 2180, 270, or 360 mg/dayHistological improvement of liver fibrosis46.4% of patients in the this compound group achieved the endpoint vs. 25.6% in the placebo group (P = 0.014). The 270 mg dose showed the best regression rate (54.8%).[2]
Phase 3270 mg/day≥1-stage regression in liver fibrosis (Ishak score)Statistically significant proportion of patients achieved the endpoint compared to placebo (P=0.0002). 52.85% in the this compound group vs. 29.84% in the placebo group.[6][9]

Visualizing the Molecular Interactions

The following diagrams illustrate the key signaling pathways and this compound's points of intervention.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI activates Smad23 Smad2/3 TGFbRI->Smad23 phosphorylates p38 p38 MAPK TGFbRI->p38 ERK ERK TGFbRI->ERK Akt Akt TGFbRI->Akt pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad7 Smad7 Smad7->TGFbRI promotes degradation This compound This compound This compound->TGFbRI This compound->Smad23 inhibits phosphorylation This compound->Smad7 upregulates This compound->p38 inhibits This compound->ERK inhibits This compound->Akt inhibits Gene Pro-fibrotic Gene Transcription Smad_complex->Gene

Caption: this compound's multifaceted inhibition of the TGF-β signaling pathway.

Detailed Experimental Protocols

The following methodologies are central to elucidating this compound's mechanism of action.

Western Blotting for Protein Expression and Phosphorylation
  • Objective: To determine the effect of this compound on the protein levels of key signaling molecules (e.g., α-SMA, collagen type I) and the phosphorylation status of effector proteins (e.g., Smad3, p38, ERK, Akt).

  • Methodology:

    • Cell Culture and Treatment: Human hepatic stellate cell lines (e.g., LX-2) are cultured and stimulated with TGF-β1 in the presence or absence of varying concentrations of this compound.

    • Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-α-SMA, anti-collagen type I, anti-phospho-Smad3, anti-phospho-p38, etc.) and loading controls (e.g., anti-β-actin or anti-GAPDH).

    • Detection: Membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.

Animal Models of Fibrosis
  • Objective: To evaluate the in vivo efficacy of this compound in reducing fibrosis in relevant animal models.

  • Methodology (Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model):

    • Induction of Fibrosis: Male Sprague-Dawley rats or mice are intraperitoneally injected with CCl4 (typically mixed with olive oil) over several weeks to induce liver fibrosis.

    • Treatment: Animals are randomized to receive vehicle control, this compound (at various doses, e.g., 100 and 250 mg/kg), or a positive control like pirfenidone, typically administered daily by oral gavage.

    • Assessment:

      • Serum Analysis: Blood samples are collected to measure liver function parameters (e.g., ALT, AST).

      • Histopathology: Liver tissues are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess the degree of fibrosis.

      • Hydroxyproline Assay: The hydroxyproline content in the liver tissue, a quantitative measure of collagen, is determined.

      • Immunohistochemistry/Western Blotting: Expression of fibrotic markers (e.g., α-SMA, collagen I) in liver tissue is assessed.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Culture Hepatic Stellate Cells (e.g., LX-2) tgf_stimulation Stimulate with TGF-β1 cell_culture->tgf_stimulation hydronidone_treatment_vitro Treat with this compound (various concentrations) tgf_stimulation->hydronidone_treatment_vitro protein_analysis Western Blot for: p-Smad3, p-p38, α-SMA, Collagen I hydronidone_treatment_vitro->protein_analysis animal_model Induce Fibrosis in Rodents (e.g., CCl4 model) hydronidone_treatment_vivo Treat with this compound (various doses) animal_model->hydronidone_treatment_vivo assessment Assess Efficacy hydronidone_treatment_vivo->assessment serum Serum Analysis (ALT, AST) assessment->serum histology Histopathology (H&E, Sirius Red) assessment->histology hydroxyproline Hydroxyproline Assay assessment->hydroxyproline

References

Preclinical Profile of Hydronidone: A Novel Anti-Fibrotic Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hydronidone (F351), a structural analogue of pirfenidone, has emerged as a promising anti-fibrotic therapeutic candidate with a potentially improved safety profile. Extensive preclinical investigations have demonstrated its efficacy in mitigating fibrosis in various organ systems, primarily through the modulation of key signaling pathways involved in fibrogenesis. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its anti-fibrotic effects in liver and pulmonary fibrosis models. The document details the experimental protocols, presents quantitative data in a structured format, and visualizes the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: Targeting Core Fibrotic Pathways

This compound exerts its anti-fibrotic effects by modulating critical signaling cascades, most notably the Transforming Growth Factor-beta (TGF-β) pathway, a central driver of fibrosis. Its mechanism is multifaceted, involving the regulation of both canonical (Smad-dependent) and non-canonical (Smad-independent) TGF-β signaling.

Two key pathways have been identified:

  • TGF-β/p38γ/Smad7 Axis: this compound upregulates the inhibitory protein Smad7. Smad7 plays a crucial role in the negative feedback loop of TGF-β signaling by promoting the degradation of the TGF-β receptor I (TGFβRI).[1] This action is complemented by the inhibition of p38γ kinase, a downstream effector in the TGF-β pathway.[2]

  • TGF-β/Smad2/3 Axis: By upregulating Smad7 and inhibiting upstream signaling, this compound effectively suppresses the phosphorylation of Smad2 and Smad3, key mediators that translocate to the nucleus to activate the transcription of pro-fibrotic genes.[2]

Beyond the Smad pathway, this compound has also been shown to attenuate the phosphorylation of other signaling molecules such as ERK and Akt in response to TGF-β1 stimulation.[3]

Signaling Pathway Diagrams

// Nodes TGF_beta [label="TGF-β", fillcolor="#FBBC05", fontcolor="#202124"]; TGFBR1_2 [label="TGF-βRI/II Receptor Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; p38g [label="p38γ", fillcolor="#F1F3F4", fontcolor="#202124"]; Smad2_3 [label="Smad2/3", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Smad2_3 [label="p-Smad2/3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Smad4 [label="Smad4", fillcolor="#F1F3F4", fontcolor="#202124"]; Smad_complex [label="Smad Complex", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124", height=1.5]; Fibroblast_activation [label="Fibroblast Activation\n(α-SMA, Collagen)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Smad7 [label="Smad7", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges TGF_beta -> TGFBR1_2; TGFBR1_2 -> p38g; TGFBR1_2 -> Smad2_3; Smad2_3 -> p_Smad2_3 [label="P"]; p_Smad2_3 -> Smad_complex; Smad4 -> Smad_complex; Smad_complex -> Nucleus [label="Transcription"]; Nucleus -> Fibroblast_activation; p38g -> Fibroblast_activation;

This compound -> p38g [arrowhead=tee, color="#EA4335"]; this compound -> p_Smad2_3 [arrowhead=tee, color="#EA4335"]; this compound -> Smad7 [arrowhead=normal, color="#34A853"]; Smad7 -> TGFBR1_2 [arrowhead=tee, color="#EA4335", label="Degradation"];

{rank=same; TGF_beta; this compound} {rank=same; p38g; p_Smad2_3} } . Caption: this compound's dual-action mechanism on the TGF-β pathway.

Preclinical Efficacy in Liver Fibrosis Models

This compound has demonstrated significant anti-fibrotic activity in several well-established preclinical models of liver fibrosis.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

This model is a widely used toxicant-induced model that mimics chronic liver injury.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats.[3]

  • Induction: Subcutaneous injection of CCl4 for an extended period (e.g., 6 weeks).[3]

  • Treatment: Daily oral gavage of this compound at doses of 100 mg/kg and 250 mg/kg.[3]

  • Key Assessments: Liver function tests, hepatic hydroxyproline content, and histological analysis of liver tissue (HE and Sirius Red staining).[3]

Quantitative Data Summary:

ParameterModel Control (CCl4)This compound (100 mg/kg)This compound (250 mg/kg)Pirfenidone (250 mg/kg)
Hepatic Hydroxyproline Content Significantly IncreasedSignificantly Reduced (p < 0.05)Significantly Reduced (p < 0.05)Significantly Reduced
Liver Fibrosis Score Severe FibrosisSignificantly Alleviated (p < 0.05)Significantly Alleviated (p < 0.05)Alleviated

Note: Specific numerical values for hydroxyproline content and fibrosis scores were not available in the provided search results, but statistical significance was reported.[3]

3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC)-Induced Liver Fibrosis

The DDC model recapitulates features of cholestatic liver injury leading to fibrosis. This compound has been shown to attenuate liver damage and collagen accumulation in this model.[1]

Metabolic Associated Steatohepatitis (MASH) Model

A model combining a Western diet (WD) with CCl4 administration was used to mimic MASH with progressive fibrosis.[4]

Experimental Protocol:

  • Animal Model: Murine model.[4]

  • Induction: Western diet combined with CCl4 administration.[4]

  • Treatment: this compound administered at doses of 15 mg/kg and 50 mg/kg.[4]

  • Key Assessments: Histological evaluation of MASH score (including fibrosis and cell ballooning).[4]

Quantitative Data Summary:

ParameterVehicle ControlThis compound (15 mg/kg)This compound (50 mg/kg)
Fibrosis ExtensiveModerate ReductionMarked Reduction
Cell Ballooning ProminentMild ImprovementModerate to Marked Improvement
MASH Score ElevatedPartial ImprovementSubstantial Improvement

This data is based on qualitative descriptions from the search results.

Preclinical Efficacy in Pulmonary Fibrosis Models

This compound's anti-fibrotic potential has also been evaluated in the context of pulmonary fibrosis.

Bleomycin (BLM)-Induced Pulmonary Fibrosis

The intratracheal administration of bleomycin is the most common experimental model for idiopathic pulmonary fibrosis (IPF).[5]

Experimental Protocol:

  • Animal Model: Mouse model.[5]

  • Induction: A single intratracheal instillation of bleomycin (3 mg/kg).[5]

  • Treatment: this compound was administered for 14 days, starting 7 days after bleomycin instillation, at doses of 12.5, 25, and 50 mg/kg. Pirfenidone was used as a comparator at 100 mg/kg.[5]

  • Key Assessments: Histological analysis (Ashcroft score), collagen deposition (Picrosirius Red staining), and lung function parameters (FlexiVent).[5]

Quantitative Data Summary:

ParameterSham ControlBLM ControlThis compound (25 mg/kg)This compound (50 mg/kg)Pirfenidone (100 mg/kg)
Ashcroft Score -ElevatedSignificant ReductionMore Pronounced Reduction4.33 ± 0.28
Collagen Deposition (%) -10.33 ± 1.04Dose-dependent ReductionDose-dependent Reduction-
Lung Function (Rrs, Rn, Ers, G, H) NormalSignificantly IncreasedSignificantly ReducedSignificantly ReducedComparable Reduction

Specific values for the this compound groups' Ashcroft scores were not provided, but their effects were described as more pronounced than pirfenidone.[5]

In Vitro Studies

The anti-fibrotic effects of this compound have been corroborated in various cell-based assays.

Hepatic Stellate Cells (HSCs)

HSCs are the primary cell type responsible for collagen deposition in the liver.

Experimental Protocol:

  • Cell Line: Human hepatic stellate cell line LX-2.[3]

  • Stimulation: TGF-β1 to induce a pro-fibrotic phenotype.[3]

  • Treatment: this compound at various concentrations.

  • Key Assessments: Expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen type I.[3]

Quantitative Data Summary:

  • This compound dose-dependently decreased the expression of α-SMA and collagen type I in LX-2 cells.[3]

  • At concentrations of 200 and 400 µM, this compound significantly suppressed TGF-β-induced elevation of α-SMA, COL1α1, and COL3α1.[5]

Lung Fibroblasts

Experimental Protocol:

  • Cell Lines: Human lung fibroblast cell lines LL29 and DHLF.[5]

  • Stimulation: TGF-β to induce fibrotic differentiation.[5]

  • Treatment: this compound at concentrations of 62.5, 125, and 250 µM. Pirfenidone (500 µM) was used as a comparator.[5]

  • Key Assessments: Gene and protein expression of fibrotic markers.[5]

Quantitative Data Summary:

  • This compound significantly attenuated the expression of fibrotic markers at both the gene and protein levels in a dose-dependent manner.[5]

  • This compound demonstrated greater efficacy compared to pirfenidone at the tested concentrations.[5]

Experimental Workflows

Workflow for CCl4-Induced Liver Fibrosis Model

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Animal_Model [label="Male SD Rats", fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="Subcutaneous CCl4 Injection\n(6 Weeks)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Daily Oral Gavage\n(this compound/Pirfenidone/Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assessment [label="Assessments", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; LFT [label="Liver Function Tests", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydroxyproline [label="Hepatic Hydroxyproline", fillcolor="#FFFFFF", fontcolor="#202124"]; Histology [label="Histology (HE & Sirius Red)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Animal_Model; Animal_Model -> Induction; Induction -> Treatment; Treatment -> Assessment; Assessment -> LFT; Assessment -> Hydroxyproline; Assessment -> Histology; {LFT, Hydroxyproline, Histology} -> End; } . Caption: Workflow of the CCl4-induced liver fibrosis study.

Workflow for Bleomycin-Induced Pulmonary Fibrosis Model

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Animal_Model [label="Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="Intratracheal Bleomycin (Day 0)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment_Start [label="Start Treatment (Day 7)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Daily this compound/Pirfenidone/Vehicle\n(14 Days)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assessment [label="Assessments (Day 21)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Histology [label="Histology (Ashcroft Score,\nPicrosirius Red)", fillcolor="#FFFFFF", fontcolor="#202124"]; Lung_Function [label="Lung Function (FlexiVent)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Animal_Model; Animal_Model -> Induction; Induction -> Treatment_Start; Treatment_Start -> Treatment; Treatment -> Assessment; Assessment -> Histology; Assessment -> Lung_Function; {Histology, Lung_Function} -> End; } . Caption: Workflow of the bleomycin-induced pulmonary fibrosis study.

Conclusion

The preclinical data strongly support the anti-fibrotic potential of this compound in both liver and lung fibrosis. Its mechanism of action, centered on the modulation of the TGF-β signaling pathway, provides a solid rationale for its development as a therapeutic agent for fibrotic diseases. The quantitative data from various in vivo and in vitro models consistently demonstrate its ability to reduce collagen deposition, inhibit the activation of fibrogenic cells, and improve organ function. These compelling preclinical findings warrant further clinical investigation of this compound as a novel treatment for patients with fibrotic disorders.

References

Unveiling the Pharmacological Profile of N-(4-Hydroxyphenyl)-5-methyl-2-pyridone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)-5-methyl-2-pyridone, also known as 4-hydroxy-pirfenidone, is a metabolite of the anti-fibrotic and anti-inflammatory drug Pirfenidone. While Pirfenidone is primarily metabolized to the largely inactive 5-carboxy-pirfenidone, this hydroxylated metabolite has demonstrated potential pharmacological activity. This technical guide provides an in-depth overview of the known pharmacological properties of N-(4-Hydroxyphenyl)-5-methyl-2-pyridone, focusing on its role as a metabolite of Pirfenidone, its potential anti-fibrotic effects, and the experimental methodologies used for its characterization. The information is presented to aid researchers and drug development professionals in understanding the contribution of this metabolite to the overall therapeutic profile of Pirfenidone and to guide future research.

Introduction

Pirfenidone is an established therapeutic agent for the treatment of idiopathic pulmonary fibrosis (IPF). Its mechanism of action is multifaceted, involving the downregulation of profibrotic and inflammatory pathways. The in vivo disposition of Pirfenidone is characterized by extensive metabolism, primarily mediated by cytochrome P450 enzymes. While the major metabolic pathway leads to the formation of 5-carboxy-pirfenidone, an inactive metabolite, other minor metabolites, including N-(4-Hydroxyphenyl)-5-methyl-2-pyridone, are also formed. Recent in vitro evidence suggests that this hydroxylated metabolite may possess intrinsic anti-fibrotic properties, warranting a closer examination of its pharmacological profile.

Pharmacological Properties

The primary known pharmacological activity of N-(4-Hydroxyphenyl)-5-methyl-2-pyridone is its potential to exert anti-fibrotic effects. An in vitro study has shown that this metabolite, along with 5-carboxypirfenidone, can inhibit collagen synthesis in fibroblasts, a key process in the pathogenesis of fibrosis.

Anti-Fibrotic Activity

In a study utilizing a human lung fibroblast cell line (WI-38), N-(4-Hydroxyphenyl)-5-methyl-2-pyridone (referred to as PFD-OH) was evaluated for its ability to inhibit transforming growth factor-β1 (TGF-β1)-induced collagen synthesis. The results indicated that at concentrations of 300 and 1000 µM, N-(4-Hydroxyphenyl)-5-methyl-2-pyridone significantly reduced the hydroxyproline content in the cells, a key component of collagen.[1] This suggests that the metabolite may contribute to the overall anti-fibrotic efficacy of Pirfenidone therapy.[1]

Quantitative Data

Quantitative data for N-(4-Hydroxyphenyl)-5-methyl-2-pyridone is primarily available in the context of Pirfenidone pharmacokinetic studies. It is generally considered a minor metabolite compared to 5-carboxy-pirfenidone.

Table 1: In Vitro Anti-Fibrotic Activity of N-(4-Hydroxyphenyl)-5-methyl-2-pyridone

Cell LineTreatmentConcentration (µM)EndpointResultReference
WI-38 (Human Lung Fibroblasts)TGF-β1-Hydroxyproline ContentIncreased[1]
N-(4-Hydroxyphenyl)-5-methyl-2-pyridone300Hydroxyproline ContentSignificant Decrease[1]
N-(4-Hydroxyphenyl)-5-methyl-2-pyridone1000Hydroxyproline ContentSignificant Decrease[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

In Vitro Anti-Fibrotic Activity Assay

Objective: To evaluate the inhibitory effect of N-(4-Hydroxyphenyl)-5-methyl-2-pyridone on TGF-β1-induced collagen synthesis in human lung fibroblasts.

Methodology:

  • Cell Culture: Human lung fibroblast cell line WI-38 is cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in culture plates and allowed to adhere. Subsequently, the cells are treated with TGF-β1 to induce collagen synthesis. Concurrently, different concentrations of N-(4-Hydroxyphenyl)-5-methyl-2-pyridone (e.g., 300 µM and 1000 µM) are added to the culture medium.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 hours) to allow for collagen production.

  • Hydroxyproline Assay: After incubation, the intracellular hydroxyproline content is measured as an indicator of collagen synthesis. This typically involves the following steps:

    • Cell lysis to release intracellular contents.

    • Hydrolysis of the cell lysate with a strong acid (e.g., HCl) at an elevated temperature to break down collagen into its constituent amino acids.

    • Oxidation of hydroxyproline using an oxidizing agent (e.g., Chloramine-T).

    • Colorimetric reaction with a reagent such as p-dimethylaminobenzaldehyde.

    • Measurement of the absorbance at a specific wavelength (e.g., 560 nm) using a spectrophotometer.

  • Data Analysis: The hydroxyproline content in the treated groups is compared to that in the control group (treated with TGF-β1 alone) to determine the inhibitory effect of N-(4-Hydroxyphenyl)-5-methyl-2-pyridone. Statistical analysis is performed to assess the significance of the observed differences.

Pharmacokinetic Analysis of Pirfenidone and its Metabolites

Objective: To quantify the concentrations of Pirfenidone and its metabolites, including N-(4-Hydroxyphenyl)-5-methyl-2-pyridone, in biological matrices (e.g., plasma, urine).

Methodology:

  • Sample Collection: Blood or urine samples are collected from subjects at various time points following the administration of Pirfenidone.

  • Sample Preparation: The biological samples are processed to extract the analytes of interest. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard is typically added to the samples to ensure accuracy and precision.

  • Chromatographic Separation: The extracted samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The analytes are separated on a suitable analytical column (e.g., C18) using a specific mobile phase gradient.

  • Mass Spectrometric Detection: The separated analytes are detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for Pirfenidone, N-(4-Hydroxyphenyl)-5-methyl-2-pyridone, and other metabolites, as well as the internal standard.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and using a calibration curve prepared with known concentrations of the analytes.

  • Pharmacokinetic Parameter Calculation: The concentration-time data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of Pirfenidone and the experimental workflow for assessing the anti-fibrotic activity of its metabolites.

Pirfenidone_Metabolism Pirfenidone Pirfenidone Metabolite_OH N-(4-Hydroxyphenyl)-5-methyl-2-pyridone (4-Hydroxy-pirfenidone) Pirfenidone->Metabolite_OH CYP450 (Hydroxylation) Metabolite_COOH 5-Carboxy-pirfenidone (Inactive Metabolite) Metabolite_OH->Metabolite_COOH Oxidation

Caption: Metabolic pathway of Pirfenidone.

Anti_Fibrotic_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed WI-38 Fibroblasts incubation1 Incubate and Allow Adhesion start->incubation1 tgf_beta Add TGF-β1 incubation1->tgf_beta metabolite Add N-(4-Hydroxyphenyl)- 5-methyl-2-pyridone incubation1->metabolite incubation2 Incubate for 48h tgf_beta->incubation2 metabolite->incubation2 lysis Cell Lysis incubation2->lysis hydrolysis Acid Hydrolysis lysis->hydrolysis assay Hydroxyproline Assay hydrolysis->assay measurement Spectrophotometric Measurement assay->measurement analysis Data Analysis measurement->analysis

Caption: Experimental workflow for in vitro anti-fibrotic assay.

Signaling_Pathway TGF_beta TGF-β1 Receptor TGF-β Receptor TGF_beta->Receptor SMAD SMAD Pathway Receptor->SMAD Fibroblast Fibroblast Proliferation & Differentiation SMAD->Fibroblast Collagen Collagen Synthesis SMAD->Collagen Metabolite N-(4-Hydroxyphenyl)- 5-methyl-2-pyridone Metabolite->SMAD Inhibition

Caption: Proposed inhibitory effect on TGF-β signaling.

Conclusion

N-(4-Hydroxyphenyl)-5-methyl-2-pyridone, a metabolite of Pirfenidone, exhibits potential anti-fibrotic activity by inhibiting TGF-β1-induced collagen synthesis in vitro. Although considered a minor metabolite, its pharmacological contribution to the overall therapeutic effect of Pirfenidone should not be disregarded. Further research is warranted to fully elucidate its pharmacokinetic profile, mechanism of action, and potential clinical significance. The experimental protocols and data presented in this guide provide a foundation for future investigations into this and other drug metabolites.

References

Hydronidone: A Technical Guide to its Discovery and Initial Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydronidone (also known as F351) is a novel pyridone derivative, structurally analogous to pirfenidone, that has demonstrated significant anti-fibrotic properties. Initially developed by Shanghai Genomics, Inc., it has progressed through clinical trials, showing particular promise in the treatment of liver fibrosis. This technical guide provides a detailed overview of the discovery of this compound, its initial synthesis as outlined in the foundational patents, and its elucidated mechanism of action. The document includes structured data tables, detailed experimental protocols derived from patent literature, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Discovery and Rationale

This compound (F351) was developed as a structural analogue of pirfenidone, a drug approved for the treatment of idiopathic pulmonary fibrosis.[1] The aim of its development was to create a novel compound with potentially enhanced efficacy and an improved safety profile, particularly with reduced hepatotoxicity.[2] The discovery process, undertaken by Shanghai Genomics, Inc., led to the identification of N-(4-Hydroxyphenyl)-5-methyl-2-pyridone, which demonstrated potent anti-fibrotic activity.

Initial Synthesis

The initial synthesis of this compound, as described in the patent literature, involves a multi-step process. The following protocols are based on the general methods outlined in these patents, as a specific peer-reviewed publication with detailed experimental procedures from the initial discovery phase is not publicly available.

General Synthetic Pathway

The synthesis of this compound (N-(4-Hydroxyphenyl)-5-methyl-2-pyridone) can be conceptualized through the following workflow:

G cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Purification cluster_3 Final Product Starting_Material_1 Substituted Pyridone Precursor Reaction Coupling Reaction Starting_Material_1->Reaction Starting_Material_2 4-Aminophenol Starting_Material_2->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Final_Product This compound Purification->Final_Product

A generalized workflow for the synthesis of this compound.
Experimental Protocols (Derived from Patent Literature)

The following are representative, generalized protocols based on descriptions in patents such as WO2018028506A1, which details a method for preparing this compound.

Protocol 1: Synthesis of a Key Intermediate

A common route to pyridone derivatives involves the cyclization of appropriate precursors. For a 5-methyl-2-pyridone core, this could involve the condensation of a β-keto ester with an amine, followed by cyclization.

Protocol 2: Coupling Reaction to form this compound

This step involves the coupling of the pyridone core with the 4-hydroxyphenyl moiety.

  • Reaction Setup: A mixture of a suitable 5-methyl-2-pyridone precursor (e.g., with a leaving group at the 1-position) and 4-aminophenol is prepared in a high-boiling point solvent.

  • Catalyst: A catalyst, such as a copper or palladium-based catalyst, may be employed to facilitate the coupling reaction.

  • Reaction Conditions: The reaction mixture is heated to a high temperature (e.g., 150-200 °C) for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of a non-polar solvent. The solid is then collected by filtration.

Protocol 3: Purification of this compound

  • Recrystallization: The crude this compound is dissolved in a suitable hot solvent (e.g., ethanol or a mixture of solvents) and allowed to cool slowly to form crystals. The purified crystals are then collected by filtration and dried.

  • Chromatography: If further purification is required, column chromatography using silica gel can be employed, with an appropriate solvent system to elute the final product.

Note: The above protocols are generalized interpretations from patent literature and lack the specific quantities, yields, and reaction times that would be present in a detailed laboratory notebook or a peer-reviewed publication.

Mechanism of Action

This compound exerts its anti-fibrotic effects through a multi-faceted mechanism, primarily by targeting key signaling pathways involved in the progression of fibrosis. Its mechanism involves the inhibition of p38γ kinase activity and TGF-β1-induced collagen synthesis in hepatic stellate cells (HSCs), which are the primary cell type responsible for liver fibrosis.[3][6] Furthermore, this compound demonstrates anti-proliferative activity in HSCs by upregulating Smad7. This upregulation leads to the downregulation of TGF-βRI, which in turn suppresses both the p38γ and Smad2/3 fibrogenic pathways.[6][7]

The signaling pathway targeted by this compound can be visualized as follows:

G TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Binds p38g p38γ TGFBR->p38g Activates Smad23 Smad2/3 TGFBR->Smad23 Activates Collagen_Synthesis Collagen Synthesis (Fibrosis) p38g->Collagen_Synthesis Promotes HSC_Proliferation HSC Proliferation p38g->HSC_Proliferation Promotes Smad23->Collagen_Synthesis Promotes Smad23->HSC_Proliferation Promotes Smad7 Smad7 Smad7->TGFBR Inhibits (via TGFβRI degradation) This compound This compound This compound->p38g Inhibits This compound->Smad7 Upregulates

The signaling pathway of this compound in hepatic stellate cells.

Quantitative Data

While detailed quantitative data from the initial synthesis is not publicly available, data from clinical trials provide insights into the efficacy of this compound.

Table 1: Phase 2 Clinical Trial Efficacy Data for this compound in CHB-associated Liver Fibrosis [8]

Treatment GroupNFibrosis Improvement (≥1 Ishak score reduction)p-value (vs. Placebo)
Placebo4325.6% (11 patients)-
This compound 180 mg/day4240.5% (17 patients)0.12
This compound 270 mg/day4254.8% (23 patients)0.006
This compound 360 mg/day4143.9% (18 patients)0.08
Combined this compound12546.4% (58 patients)0.014

Table 2: Phase 3 Clinical Trial Efficacy Data for this compound in CHB-associated Liver Fibrosis [7]

Treatment GroupNFibrosis Regression (≥1-stage)p-value (vs. Placebo)
Placebo-29.84%-
This compound 270 mg/day-52.85%0.0002

Conclusion

This compound represents a significant advancement in the search for effective anti-fibrotic therapies. Its discovery and development, originating from the structural modification of pirfenidone, have led to a promising clinical candidate for liver fibrosis. While detailed information on its initial synthesis is primarily confined to patent literature, the available data clearly outlines its mechanism of action and its clinical efficacy. Further research into the synthesis and biological activities of this compound and its analogues may open new avenues for the treatment of a wide range of fibrotic diseases.

References

Methodological & Application

Application Notes and Protocols for Hydronidone in a CCl4-Induced Mouse Model of Liver Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Hydronidone in a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-fibrotic efficacy of this compound.

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis and hepatocellular carcinoma.[1][2][3] this compound (F351), a novel pyridine derivative and structural analog of pirfenidone, has emerged as a promising therapeutic agent for liver fibrosis.[1][4] Preclinical studies have demonstrated its potent anti-fibrotic effects in various animal models, including the widely used CCl4-induced liver fibrosis model in mice.[1][5][6]

This compound's mechanism of action primarily involves the inhibition of hepatic stellate cell (HSC) activation, a critical event in liver fibrogenesis.[1][5] It upregulates Smad7, which promotes the degradation of the transforming growth factor-β receptor I (TGFβRI), thereby inhibiting the pro-fibrotic TGF-β/Smad signaling pathway.[1][7] Additionally, this compound has been shown to inhibit p38γ kinase activity and induce apoptosis in activated HSCs.[8][9]

Experimental Protocols

CCl4-Induced Liver Fibrosis Mouse Model

This protocol describes the induction of liver fibrosis in mice using carbon tetrachloride (CCl4).

Materials:

  • Male C57BL/6J mice (7-8 weeks old)[10]

  • Carbon tetrachloride (CCl4)

  • Olive oil or corn oil (vehicle)

  • Syringes and needles for intraperitoneal (i.p.) injection or oral gavage

Procedure:

  • Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Preparation of CCl4 solution: Prepare a 10% (v/v) solution of CCl4 in olive oil or corn oil. For example, mix 1 ml of CCl4 with 9 ml of oil.

  • Induction of Fibrosis: Administer the CCl4 solution to mice via intraperitoneal injection or oral gavage. A common protocol involves twice-weekly injections for 4-8 weeks to establish significant fibrosis.[2][10] The exact duration can be adjusted to achieve the desired severity of fibrosis.

    • Dosage: A typical dose is 0.2 ml/kg body weight.[2] Some protocols may use doses up to 1.0 ml/kg.[11]

  • Control Group: Administer the vehicle (olive oil or corn oil) to the control group of mice following the same injection schedule and volume as the CCl4-treated group.

  • Monitoring: Monitor the body weight and general health of the animals throughout the experiment.

This compound Treatment Protocol

This protocol outlines the administration of this compound to the CCl4-induced liver fibrosis mouse model.

Materials:

  • This compound

  • Vehicle for this compound (e.g., saline, carboxymethyl cellulose)

  • Syringes and needles for oral gavage

Procedure:

  • Group Allocation: After the initial 4-8 weeks of CCl4 induction, randomly divide the fibrotic mice into treatment and vehicle control groups.

  • Preparation of this compound Solution: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

  • This compound Administration: Administer this compound to the treatment groups via oral gavage.

    • Dosage: Effective doses in mouse models have been reported in the range of 15-50 mg/kg body weight, administered daily.[5]

  • Treatment Duration: Continue the this compound treatment for a period of 4-8 weeks, concurrent with or following the cessation of CCl4 administration, depending on the study design (prophylactic or therapeutic).

  • Control Groups:

    • Fibrosis Model Control: Continue to administer the vehicle for this compound to a group of CCl4-treated mice.

    • Normal Control: A group of healthy mice receiving no CCl4 or treatment.

  • Euthanasia and Sample Collection: At the end of the treatment period, euthanize the mice and collect blood and liver tissue for further analysis.

Data Presentation

The following tables summarize the expected quantitative outcomes from a study evaluating this compound in a CCl4-induced liver fibrosis model.

Table 1: Effects of this compound on Serum Liver Function Markers

GroupALT (U/L)AST (U/L)
Normal ControlDecreaseDecrease
CCl4 ModelIncreaseIncrease
CCl4 + this compound (Low Dose)Significant Decrease vs. ModelSignificant Decrease vs. Model
CCl4 + this compound (High Dose)More Significant Decrease vs. ModelMore Significant Decrease vs. Model

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. Data would be presented as mean ± SD.

Table 2: Effects of this compound on Liver Fibrosis Markers

GroupHydroxyproline (μg/g liver)α-SMA Expression (relative units)Collagen I Expression (relative units)
Normal ControlBaselineBaselineBaseline
CCl4 ModelSignificant IncreaseSignificant IncreaseSignificant Increase
CCl4 + this compound (Low Dose)Significant Decrease vs. ModelSignificant Decrease vs. ModelSignificant Decrease vs. Model
CCl4 + this compound (High Dose)More Significant Decrease vs. ModelMore Significant Decrease vs. ModelMore Significant Decrease vs. Model

α-SMA: alpha-Smooth Muscle Actin. Data would be presented as mean ± SD.

Visualizations

Experimental Workflow

G cluster_induction Fibrosis Induction Phase (4-8 weeks) cluster_treatment Treatment Phase (4-8 weeks) cluster_analysis Endpoint Analysis induction_start Start: Healthy Mice ccl4_treatment CCl4 Administration (i.p. or oral gavage, 2x/week) induction_start->ccl4_treatment vehicle_control Vehicle Control (Oil) induction_start->vehicle_control fibrotic_mice Fibrotic Mice ccl4_treatment->fibrotic_mice euthanasia Euthanasia & Sample Collection vehicle_control->euthanasia hydronidone_high This compound (High Dose) (daily oral gavage) fibrotic_mice->hydronidone_high hydronidone_low This compound (Low Dose) (daily oral gavage) fibrotic_mice->hydronidone_low treatment_vehicle Vehicle Control fibrotic_mice->treatment_vehicle hydronidone_high->euthanasia hydronidone_low->euthanasia treatment_vehicle->euthanasia serum_analysis Serum Analysis (ALT, AST) euthanasia->serum_analysis histology Histopathology (H&E, Sirius Red) euthanasia->histology molecular_analysis Molecular Analysis (Hydroxyproline, Gene Expression) euthanasia->molecular_analysis

Caption: Experimental workflow for this compound treatment in a CCl4-induced mouse model of liver fibrosis.

Signaling Pathway of this compound's Anti-Fibrotic Action

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tgfbr1 TGF-β Receptor I (TGFβRI) smad23 Smad2/3 tgfbr1->smad23 Phosphorylates tgfbr2 TGF-β Receptor II tgfbr2->tgfbr1 Activates smad4 Smad4 smad23->smad4 Complexes with fibrosis_genes Fibrosis-Related Genes (e.g., Collagen, α-SMA) smad4->fibrosis_genes Translocates to nucleus and promotes transcription smad7 Smad7 smad7->tgfbr1 Promotes Degradation p38g p38γ p38g->fibrosis_genes Promotes Transcription tgf_beta TGF-β tgf_beta->tgfbr2 This compound This compound This compound->smad7 Upregulates This compound->p38g Inhibits

Caption: Proposed mechanism of this compound's anti-fibrotic effect in hepatic stellate cells.

References

Application Notes and Protocols for Dissolving Hydronidone for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydronidone, a derivative of pirfenidone, is a promising therapeutic agent with anti-fibrotic properties.[1] It has been shown to ameliorate liver fibrosis by inhibiting the activation of hepatic stellate cells (HSCs).[2][3] The primary mechanism of action involves the upregulation of Smad7, which in turn promotes the degradation of the transforming growth factor-β (TGF-β) receptor I (TGFβRI), thereby inhibiting the canonical TGF-β/Smad signaling pathway.[2][3][4] These application notes provide a detailed protocol for the dissolution of this compound for use in in vitro cell culture experiments, ensuring reproducible and reliable results.

Data Presentation

Quantitative data regarding the properties and solubility of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 201.22 g/mol [1][3][5]
Solubility in DMSO 60 mg/mL (298.18 mM)[1]
100 mg/mL (496.97 mM) with ultrasonic and warming to 60°C[4]
Storage (Solid Form) 4°C, protected from light, dry[1][3]
Storage (Stock Solution) -20°C for up to 1 month; -80°C for up to 6 months[4]

Experimental Protocols

This section outlines the detailed methodology for preparing this compound stock and working solutions for cell culture experiments.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.

  • Sterile microcentrifuge tubes or vials

  • Sterile pipette tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

Protocol for Preparing this compound Stock Solution (100 mM in DMSO)
  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 20.12 mg of this compound (Molecular Weight = 201.22 g/mol ).

  • Dissolution in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 100 mM. For 20.12 mg of this compound, add 1 mL of DMSO.

  • Complete Solubilization: Vortex the solution vigorously until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. For higher concentrations, warming to 60°C with ultrasonication may be required, as suggested by solubility data.[4]

  • Sterilization (Optional but Recommended): While DMSO is a sterile solvent, if there are concerns about contamination, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Protocol for Preparing this compound Working Solution in Cell Culture Medium
  • Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution into Culture Medium: Pre-warm the complete cell culture medium to 37°C. To minimize precipitation, it is crucial to add the this compound stock solution to the pre-warmed medium and mix immediately. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

  • Example Dilution: To prepare a working solution of 100 µM this compound, dilute the 100 mM stock solution 1:1000 in the complete cell culture medium. For example, add 1 µL of the 100 mM stock solution to 1 mL of pre-warmed cell culture medium.

  • Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental conditions.

  • Immediate Use: It is recommended to prepare the working solution fresh for each experiment and use it immediately to ensure stability and prevent potential degradation in the aqueous environment of the culture medium.

Visualizations

Signaling Pathway of this compound

Hydronidone_Signaling_Pathway cluster_nucleus Inside Nucleus TGFb TGF-β TGFbRI TGFβRI TGFb->TGFbRI Binds Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates Degradation Degradation TGFbRI->Degradation pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Binds Smad4 Smad4 Smad4->SmadComplex Binds Nucleus Nucleus SmadComplex->Nucleus Translocates to FibrosisGenes Fibrosis-related Gene Expression Nucleus->FibrosisGenes Activates This compound This compound Smad7 Smad7 This compound->Smad7 Upregulates Smad7->TGFbRI Promotes

Caption: Mechanism of this compound in inhibiting the TGF-β signaling pathway.

Experimental Workflow for this compound Dissolution

Hydronidone_Dissolution_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh AddDMSO Add Cell Culture Grade DMSO Weigh->AddDMSO Dissolve Vortex / Sonicate / Warm to dissolve AddDMSO->Dissolve StockSolution 100 mM Stock Solution Dissolve->StockSolution Store Aliquot and Store at -80°C StockSolution->Store Thaw Thaw Stock Solution Store->Thaw Dilute Dilute in Pre-warmed Cell Culture Medium Thaw->Dilute WorkingSolution Final Working Solution (e.g., 100 µM) Dilute->WorkingSolution TreatCells Treat Cells WorkingSolution->TreatCells End End TreatCells->End

Caption: Step-by-step workflow for preparing this compound solutions for cell culture.

References

Application Notes and Protocols for Hydronidone in Rat Models of Hepatic Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of Hydronidone (F-647) in established rat models of hepatic fibrosis. The following sections detail the dosing regimen, experimental procedures for inducing liver disease, and methods for evaluating the anti-fibrotic efficacy of this compound.

Introduction

This compound is a novel pyridine derivative that has demonstrated significant anti-fibrotic effects in preclinical models of liver fibrosis. Its mechanism of action is primarily attributed to the inhibition of hepatic stellate cell (HSC) activation and the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of fibrosis. These protocols are designed to guide researchers in replicating and building upon existing studies to further elucidate the therapeutic potential of this compound.

Dosing Regimen and Administration

Based on preclinical studies, the following dosing parameters for this compound in rat models of hepatic fibrosis are recommended.

Table 1: Recommended Dosing Regimen for this compound in Rats

ParameterRecommendationReference
Dosage 100 mg/kg and 250 mg/kg body weight[1]
Administration Route Intragastric (oral) gavage[1]
Frequency Once daily[1]
Duration 6 weeks[1]
Vehicle To be determined based on solubility studies (e.g., 0.5% carboxymethylcellulose)

Experimental Protocols

This section provides detailed, step-by-step protocols for inducing hepatic fibrosis in rats and subsequent treatment with this compound.

Carbon Tetrachloride (CCl₄)-Induced Hepatic Fibrosis Model

This is a widely used model that mimics toxin-induced liver injury and fibrosis.

Experimental Workflow for CCl₄ Model

CCl4_Workflow cluster_acclimatization Acclimatization (1 week) cluster_induction Fibrosis Induction cluster_treatment Treatment Phase (6 weeks) cluster_endpoint Endpoint Analysis acclimatization Acclimatize Male Sprague-Dawley Rats induction Administer CCl4 (e.g., 1 mL/kg, i.p., 2x/week) acclimatization->induction Start Induction treatment_groups Randomize into Groups: - Vehicle Control - CCl4 + Vehicle - CCl4 + this compound (100 mg/kg) - CCl4 + this compound (250 mg/kg) induction->treatment_groups After 4-6 weeks of Induction endpoint Sacrifice and Collect Samples: - Blood (Serum) - Liver Tissue treatment_groups->endpoint After 6 weeks of Treatment

Caption: Experimental workflow for the CCl₄-induced rat model of hepatic fibrosis.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250g) are recommended.

  • Acclimatization: House the rats for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Induction of Fibrosis:

    • Prepare a 50% (v/v) solution of CCl₄ in olive oil or corn oil.

    • Administer the CCl₄ solution via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight, twice weekly, for 4-8 weeks to establish fibrosis.

  • Grouping and Treatment:

    • After the induction period, randomly divide the rats into the following groups (n=10-12 per group):

      • Control Group: Receives vehicle for both CCl₄ and this compound.

      • CCl₄ Model Group: Receives CCl₄ and the vehicle for this compound.

      • This compound Low Dose Group: Receives CCl₄ and this compound (100 mg/kg/day, p.o.).

      • This compound High Dose Group: Receives CCl₄ and this compound (250 mg/kg/day, p.o.).

    • Continue CCl₄ administration during the treatment period to maintain the fibrotic stimulus.

    • Administer this compound or vehicle daily via oral gavage for 6 weeks.

  • Sample Collection:

    • At the end of the treatment period, euthanize the rats.

    • Collect blood via cardiac puncture for serum analysis of liver function enzymes (ALT, AST).

    • Perfuse the liver with ice-cold saline and excise it. Weigh the liver and take portions for histopathology, hydroxyproline assay, and Western blot analysis.

Bile Duct Ligation (BDL)-Induced Hepatic Fibrosis Model

This model induces cholestatic liver injury, leading to fibrosis.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (220-280g).

  • Surgical Procedure:

    • Anesthetize the rat (e.g., with isoflurane or ketamine/xylazine).

    • Perform a midline laparotomy to expose the common bile duct.

    • Carefully isolate the common bile duct.

    • Perform a double ligation of the bile duct with silk sutures.

    • Cut the duct between the two ligatures.

    • Close the abdominal incision in layers.

    • For the sham control group, perform the same procedure but without ligating and cutting the bile duct.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

  • Grouping and Treatment:

    • Randomly divide the rats into the following groups (n=10-12 per group):

      • Sham Group: Undergoes sham surgery and receives vehicle.

      • BDL Model Group: Undergoes BDL surgery and receives vehicle.

      • BDL + this compound Low Dose Group: Undergoes BDL surgery and receives this compound (100 mg/kg/day, p.o.).

      • BDL + this compound High Dose Group: Undergoes BDL surgery and receives this compound (250 mg/kg/day, p.o.).

    • Begin treatment on the first day after surgery and continue for the duration of the study (typically 2-4 weeks).

  • Sample Collection: At the end of the study, collect blood and liver tissue as described for the CCl₄ model.

Efficacy Assessment Protocols

Histopathological Analysis with Sirius Red Staining

This method is used to visualize and quantify collagen deposition in liver tissue.

Protocol:

  • Tissue Preparation:

    • Fix liver tissue samples in 10% neutral buffered formalin for 24-48 hours.

    • Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on glass slides.

  • Staining Procedure:

    • Deparaffinize and rehydrate the sections.

    • Stain with Weigert's hematoxylin for 8 minutes to visualize nuclei.

    • Rinse in running tap water.

    • Stain with Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes.

    • Wash twice in acidified water.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a synthetic mounting medium.

  • Quantification:

    • Capture images of the stained sections using a light microscope.

    • Quantify the collagen-positive area (stained red) as a percentage of the total tissue area using image analysis software (e.g., ImageJ).

Hydroxyproline Assay

This biochemical assay quantifies the total collagen content in the liver.

Protocol:

  • Tissue Hydrolysis:

    • Weigh approximately 50-100 mg of frozen liver tissue.

    • Add 1 mL of 6N HCl to the tissue in a pressure-resistant tube.

    • Hydrolyze at 110-120°C for 12-24 hours.

  • Assay Procedure (using a commercial kit is recommended):

    • Neutralize the hydrolysate with 6N NaOH.

    • Transfer a known volume of the neutralized sample to a microplate well.

    • Add Chloramine-T reagent and incubate at room temperature to oxidize the hydroxyproline.

    • Add a colorimetric reagent (e.g., Ehrlich's reagent) and incubate at a specified temperature (e.g., 60-65°C).

    • Measure the absorbance at the appropriate wavelength (typically 550-560 nm).

  • Calculation: Determine the hydroxyproline concentration from a standard curve and express the results as µg of hydroxyproline per gram of liver tissue.

Western Blot Analysis of TGF-β/Smad Signaling Pathway

This technique is used to measure the protein expression levels of key components of the fibrotic signaling pathway.

TGFB_Pathway TGFB TGF-β1 TGFBR1_2 TGF-βRI/II Receptor Complex TGFB->TGFBR1_2 Binds pSmad2_3 p-Smad2/3 TGFBR1_2->pSmad2_3 Phosphorylates This compound This compound Smad7 Smad7 This compound->Smad7 Upregulates Smad7->TGFBR1_2 Promotes Degradation Smad7->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Fibrosis_genes Fibrosis-related Gene Transcription (e.g., α-SMA, Collagen I) Smad_complex->Fibrosis_genes Activates HSC_activation Hepatic Stellate Cell Activation & Proliferation Fibrosis_genes->HSC_activation

References

Application Notes and Protocols for Studying Hydronidone using Human Hepatic Stellate Cell Line (LX-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydronidone, a novel pyridine derivative, has demonstrated significant anti-fibrotic effects, positioning it as a promising therapeutic candidate for liver fibrosis.[1] The human hepatic stellate cell line, LX-2, provides a valuable in vitro model for elucidating the mechanisms of hepatic fibrosis and evaluating the efficacy of anti-fibrotic compounds.[2][3][4][5] LX-2 cells, when activated, mimic the behavior of hepatic stellate cells (HSCs) in vivo, which are the primary cell type responsible for extracellular matrix deposition in the liver during fibrogenesis.[2] This document provides detailed application notes and experimental protocols for utilizing the LX-2 cell line to study the anti-fibrotic properties of this compound.

Mechanism of Action of this compound in LX-2 Cells

This compound exerts its anti-fibrotic effects on LX-2 cells through a multi-faceted mechanism primarily targeting the Transforming Growth Factor-β (TGF-β) signaling pathway, a key driver of liver fibrosis.[1][6] Upon activation by TGF-β1, a potent pro-fibrotic cytokine, LX-2 cells undergo a phenotypic transformation into myofibroblast-like cells, characterized by the increased expression of α-smooth muscle actin (α-SMA) and excessive production of extracellular matrix proteins, such as collagen type I.[7][8]

This compound has been shown to dose-dependently inhibit the expression of α-SMA and collagen type I in TGF-β1-stimulated LX-2 cells.[7] The core mechanism involves the upregulation of Smad7, an inhibitory Smad protein.[1][6] Smad7 promotes the degradation of the TGF-β receptor I (TGFβRI), thereby attenuating downstream signaling through the Smad2/3 pathway.[6] Additionally, this compound has been reported to inhibit the activity of p38γ kinase, another signaling molecule involved in the fibrotic cascade.[9]

More recent studies have also revealed that this compound can induce apoptosis (programmed cell death) in activated hepatic stellate cells, including the LX-2 cell line.[10] This pro-apoptotic effect is mediated through the endoplasmic reticulum stress (ERS)-associated mitochondrial apoptotic pathway, providing another avenue by which this compound can reduce the population of fibrogenic cells in the liver.[10]

Data Presentation

The following tables summarize the expected dose-dependent effects of this compound on key fibrotic markers in TGF-β1-stimulated LX-2 cells. The data presented is illustrative and based on findings reported in the literature.[7] Researchers should generate their own data for precise quantification.

Table 1: Effect of this compound on α-SMA and Collagen Type I (COL1A1) Protein Expression in TGF-β1-stimulated LX-2 Cells

Treatment GroupThis compound (µM)TGF-β1 (ng/mL)α-SMA Expression (Relative to Control)COL1A1 Expression (Relative to Control)
Control001.01.0
TGF-β10105.24.8
TGF-β1 + this compound100103.83.5
TGF-β1 + this compound200102.52.3
TGF-β1 + this compound400101.31.4

Table 2: Effect of this compound on α-SMA and Collagen Type I (COL1A1) mRNA Expression in TGF-β1-stimulated LX-2 Cells

Treatment GroupThis compound (µM)TGF-β1 (ng/mL)α-SMA mRNA (Fold Change)COL1A1 mRNA (Fold Change)
Control001.01.0
TGF-β10108.57.9
TGF-β1 + this compound100106.25.8
TGF-β1 + this compound200103.93.6
TGF-β1 + this compound400101.81.9

Experimental Protocols

LX-2 Cell Culture Protocol

A reliable and consistent cell culture technique is fundamental for obtaining reproducible results.

Materials:

  • LX-2 human hepatic stellate cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 12-well, or 96-well)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Thawing and Seeding:

    • Rapidly thaw a cryovial of LX-2 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM with 10% FBS and 1% P/S).

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

    • Collect the cell suspension in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant, resuspend the cell pellet in fresh complete growth medium, and seed new flasks or plates at the desired density (e.g., a 1:3 to 1:6 split ratio).

  • Serum Starvation (for activation experiments):

    • Prior to treatment with TGF-β1 and this compound, it is often necessary to synchronize the cells by serum starvation.

    • Once cells have adhered and reached the desired confluency (typically 60-70%), replace the complete growth medium with serum-free DMEM or DMEM with low serum (e.g., 0.5% FBS) for 12-24 hours.

Protocol for Evaluating the Effect of this compound on LX-2 Cell Activation

This protocol outlines the steps to assess the inhibitory effect of this compound on TGF-β1-induced activation of LX-2 cells.

Materials:

  • LX-2 cells cultured in 6-well plates

  • Serum-free DMEM

  • Recombinant human TGF-β1

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Reagents for Western Blotting or qPCR

Procedure:

  • Cell Seeding and Serum Starvation:

    • Seed LX-2 cells in 6-well plates at a density that will result in 60-70% confluency on the day of treatment.

    • Once confluent, serum starve the cells for 12-24 hours as described above.

  • Treatment:

    • Prepare treatment media containing TGF-β1 (e.g., 10 ng/mL) and various concentrations of this compound (e.g., 100, 200, 400 µM) in serum-free DMEM. Include appropriate controls: a vehicle control (no TGF-β1 or this compound), a TGF-β1 only control, and a vehicle control for the this compound solvent.

    • Aspirate the serum-free medium from the cells and add the treatment media.

    • Incubate for the desired time period (e.g., 24-48 hours for protein expression, 12-24 hours for mRNA expression).

  • Sample Collection and Analysis:

    • For protein analysis (Western Blot), lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

    • For mRNA analysis (qPCR), lyse the cells in a suitable lysis buffer for RNA extraction.

    • Proceed with the respective downstream analysis protocols.

Western Blot Protocol for α-SMA and Collagen Type I

Materials:

  • Cell lysates from treated LX-2 cells

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-α-SMA, anti-COL1A1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH or β-actin).

Quantitative PCR (qPCR) Protocol for α-SMA and Collagen Type I mRNA

Materials:

  • RNAprotect Cell Reagent or similar

  • RNeasy Mini Kit (or equivalent) for RNA extraction

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for α-SMA, COL1A1, and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA.

    • Run the qPCR reaction in a qPCR instrument using a standard cycling protocol.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Visualizations

Hydronidone_Signaling_Pathway cluster_nucleus Nucleus TGFb1 TGF-β1 TGFbRI TGFβRI TGFb1->TGFbRI p38g p38γ TGFbRI->p38g Smad23 Smad2/3 TGFbRI->Smad23 phosphorylates Fibrosis Fibrosis p38g->Fibrosis pSmad23 p-Smad2/3 SmadComplex p-Smad2/3 + Smad4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus translocates GeneTranscription Gene Transcription (α-SMA, Collagen I) GeneTranscription->Fibrosis This compound This compound This compound->p38g inhibits Smad7 Smad7 This compound->Smad7 upregulates Smad7->TGFbRI promotes degradation Degradation Degradation

Caption: this compound's anti-fibrotic signaling pathway in LX-2 cells.

Experimental_Workflow Start Start Seed Seed LX-2 Cells Start->Seed Starve Serum Starve (12-24h) Seed->Starve Treat Treat with TGF-β1 and this compound Starve->Treat Incubate Incubate (12-48h) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Analysis Harvest->Analysis RNA RNA Extraction & qPCR Analysis->RNA Gene Expression Protein Protein Lysis & Western Blot Analysis->Protein Protein Expression End End RNA->End Protein->End

References

Application Notes and Protocols for Quantifying Hydronidone in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydronidone is a novel pyridine derivative developed for the treatment of liver fibrosis.[1] By inhibiting the proliferation of hepatic stellate cells, it reduces collagen synthesis, thereby curbing the progression of fibrosis.[2] As this compound advances through clinical trials, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[3][4]

These application notes provide detailed protocols for the quantification of this compound in plasma samples using two common analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The HPLC-MS/MS method is based on a validated procedure for clinical pharmacokinetic studies, while the HPLC-UV protocol offers a more accessible alternative for routine analysis.[2]

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and available instrumentation.

  • HPLC-MS/MS: This is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. It is particularly suited for detecting low concentrations of analytes in complex biological matrices like plasma. The method described herein has been validated according to FDA and European Medicines Agency (EMA) guidelines.[2]

  • HPLC-UV: This method is more widely available and cost-effective than LC-MS/MS. While potentially less sensitive, a well-developed HPLC-UV method can be suitable for therapeutic drug monitoring and pharmacokinetic studies where higher concentrations of this compound are expected. The protocol provided is a general guideline and would require optimization and validation for specific applications.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

This protocol is adapted from a validated method for the determination of this compound and its metabolites in human plasma.[2]

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

A simple and rapid protein precipitation method is used to extract this compound from plasma samples.[2]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (IS).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity LC or equivalent.[5]

  • Column: Agilent ZORBAX RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm, or equivalent.[5]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient: A linear gradient can be optimized to ensure good separation of this compound and its metabolites from endogenous plasma components.

  • Flow Rate: 0.35 mL/min.[5]

  • Injection Volume: 10 µL.[5]

  • Column Temperature: 40 °C.[5]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Agilent 6410B Triple Quadrupole LC/MS or equivalent.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion and optimization.

Method Validation Summary

The HPLC-MS/MS method was validated according to regulatory guidelines and demonstrated good linearity, precision, accuracy, recovery, and stability.[2]

ParameterThis compound
Linearity Range (ng/mL) 1.00 - 1000
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Recovery > 50%
Stability Stable under various storage and handling conditions

Table 1: Summary of HPLC-MS/MS method validation parameters for this compound in human plasma.[2]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This protocol provides a general framework for the quantification of this compound using HPLC-UV. This method would require optimization and full validation before its application in regulated studies.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma sample, add a suitable internal standard.

  • Add 50 µL of 1M sodium hydroxide to basify the sample.

  • Add 3 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer) with an optimized ratio and pH to achieve good separation. A gradient elution may be necessary.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. This needs to be determined by scanning a standard solution of this compound.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Method Validation (Exemplary Parameters)

A full validation of this method would be required, following ICH or FDA guidelines. The following table provides exemplary performance characteristics that a validated method should meet.

ParameterTarget Criteria
Linearity (r²) > 0.99
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)
Accuracy (% bias) Within ±15% (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Lower Limit of Quantification (LLOQ) To be determined based on sensitivity needs

Table 2: Exemplary validation parameters for an HPLC-UV method.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard (300 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge1 Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject msms MS/MS Detection (MRM Mode) hplc->msms data Data Acquisition and Quantification msms->data

Caption: HPLC-MS/MS experimental workflow for this compound quantification.

logical_relationship cluster_method_selection Method Selection Factors cluster_methods Analytical Methods cluster_applications Primary Applications sensitivity Required Sensitivity lcmsms HPLC-MS/MS sensitivity->lcmsms selectivity Required Selectivity selectivity->lcmsms availability Instrument Availability hplcuv HPLC-UV availability->hplcuv cost Cost-Effectiveness cost->hplcuv pk_studies Pharmacokinetic Studies lcmsms->pk_studies clinical_trials Regulated Clinical Trials lcmsms->clinical_trials Ideal for hplcuv->pk_studies tdm Therapeutic Drug Monitoring hplcuv->tdm Suitable for

Caption: Factors influencing the choice of analytical method.

References

Application Note: Western Blot Analysis of TGF-β Pathway Proteins after Hydronidone Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production.[1] Dysregulation of this pathway is a key driver in the pathogenesis of fibrotic diseases, such as liver and pulmonary fibrosis, which are characterized by excessive ECM accumulation.[2][3] The canonical TGF-β pathway involves the phosphorylation of downstream effector proteins Smad2 and Smad3 (p-Smad2/3), which then translocate to the nucleus to regulate the transcription of pro-fibrotic genes.[4]

Hydronidone (F351) is a novel pyridine derivative that has demonstrated significant anti-fibrotic effects.[2] Mechanistic studies reveal that this compound modulates the TGF-β pathway by inhibiting the phosphorylation of Smad2/3 and upregulating the inhibitory protein Smad7.[2][5] Smad7 acts as a negative feedback regulator, promoting the degradation of the TGF-β type I receptor (TGFβRI), thereby attenuating the pro-fibrotic signal.[2][6]

This application note provides a detailed protocol for utilizing Western blot analysis to quantify the effects of this compound on key proteins within the TGF-β signaling cascade. This method is essential for researchers investigating the mechanism of action of this compound and other anti-fibrotic compounds.

Principle of the Method

Western blotting is a powerful immunodetection technique used to identify and quantify specific proteins in a complex biological sample.[7] The workflow involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and probing with antibodies specific to the target proteins.[7] For this application, we will focus on detecting changes in the phosphorylation status of Smad2 and Smad3, as well as the total expression levels of Smad2/3 and Smad7, in response to this compound treatment. The ratio of phosphorylated Smad to total Smad is a key indicator of pathway activation. Detecting these changes provides quantitative evidence of this compound's inhibitory effect on TGF-β signaling.

Data Presentation

The following tables represent hypothetical, yet typical, results from a Western blot experiment analyzing the dose-dependent effect of this compound on TGF-β1-stimulated human hepatic stellate cells (HSCs). Densitometry values were normalized to a loading control (e.g., GAPDH or β-actin).

Table 1: Effect of this compound on Smad2/3 Phosphorylation

Treatment GroupNormalized p-Smad3 IntensityNormalized Total Smad3 Intensityp-Smad3 / Total Smad3 RatioFold Change vs. TGF-β1 Control
Vehicle Control0.151.020.150.12
TGF-β1 (5 ng/mL)1.251.051.191.00
TGF-β1 + this compound (125 µM)0.781.030.760.64
TGF-β1 + this compound (250 µM)0.411.060.390.33

Table 2: Effect of this compound on Smad7 Expression

Treatment GroupNormalized Smad7 IntensityNormalized GAPDH IntensitySmad7 / GAPDH RatioFold Change vs. TGF-β1 Control
Vehicle Control0.881.000.881.47
TGF-β1 (5 ng/mL)0.601.000.601.00
TGF-β1 + this compound (125 µM)1.151.001.151.92
TGF-β1 + this compound (250 µM)1.741.001.742.90

Data Interpretation: The results indicate that this compound treatment leads to a dose-dependent decrease in the phosphorylation of Smad3, a key step in the activation of the pro-fibrotic pathway.[8] Concurrently, this compound causes a dose-dependent increase in the expression of the inhibitory protein Smad7, consistent with its proposed mechanism of action.[2][5]

Visualizations

TGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGFβRII TGFb->TGFbRII binds TGFbRI TGFβRI TGFbRII->TGFbRI recruits & phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Complex p-Smad2/3-Smad4 Complex pSmad23->Complex complexes with Smad4 Smad4 Smad4->Complex Smad7 Smad7 (Inhibitory) Smad7->TGFbRI promotes degradation This compound This compound This compound->pSmad23 inhibits phosphorylation This compound->Smad7 upregulates Transcription Gene Transcription (e.g., Collagen, α-SMA) Complex->Transcription promotes

Caption: TGF-β signaling pathway and points of this compound intervention.

WB_Workflow A 1. Sample Preparation (Cell Culture, Treatment, Lysis) B 2. Protein Quantification (BCA or Bradford Assay) A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Membrane Transfer (PVDF or Nitrocellulose) C->D E 5. Blocking (BSA or Non-fat Milk) D->E F 6. Primary Antibody Incubation (e.g., anti-p-Smad3, overnight at 4°C) E->F G 7. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) F->G H 8. Detection (ECL Substrate) G->H I 9. Data Analysis (Imaging and Densitometry) H->I

References

Application Notes and Protocols: Immunohistochemistry Staining for α-SMA in Hydronidone-Treated Liver Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. A key event in the progression of liver fibrosis is the activation of hepatic stellate cells (HSCs), which transdifferentiate into myofibroblast-like cells. This activation is marked by the de novo expression of alpha-smooth muscle actin (α-SMA), a reliable biomarker for fibrogenesis[1][2][3]. Consequently, therapeutic strategies often aim to inhibit HSC activation, and the quantification of α-SMA expression is a critical endpoint in evaluating the efficacy of anti-fibrotic drugs.

Hydronidone (F351) is a novel pyridine derivative that has demonstrated significant anti-fibrotic effects in both preclinical models and clinical trials[4][5][6]. Its mechanism of action involves the modulation of the transforming growth factor-beta (TGF-β) signaling pathway, a key driver of liver fibrosis[7]. This compound has been shown to inhibit the activation of HSCs, leading to a reduction in α-SMA expression and collagen deposition[4][8][9]. Specifically, it upregulates Smad7, an inhibitory Smad protein, which in turn promotes the degradation of TGF-β receptor I (TGFβRI) and suppresses both the p38γ and Smad2/3 fibrogenic pathways[5][6].

These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of α-SMA in formalin-fixed, paraffin-embedded (FFPE) liver tissue from subjects treated with this compound. This will enable researchers to accurately assess the in-situ expression and distribution of α-SMA as a measure of therapeutic efficacy.

Data Presentation

The following table summarizes quantitative data from a representative study investigating the effect of this compound on liver fibrosis.

Treatment GroupDosageα-SMA Positive Area (%)Reduction in α-SMA Expression vs. Modelp-value
Control-2.5 ± 0.8--
Fibrosis Model (CCl4)-15.2 ± 3.1--
This compound100 mg/kg8.7 ± 2.342.8%< 0.05
This compound250 mg/kg5.4 ± 1.964.5%< 0.01
Pirfenidone250 mg/kg9.1 ± 2.540.1%< 0.05

Data are presented as mean ± standard deviation. The data is hypothetical and for illustrative purposes, based on findings that this compound dose-dependently decreases α-SMA expression[9].

Experimental Protocols

Immunohistochemistry Protocol for α-SMA Staining in FFPE Liver Tissue

This protocol provides a standardized procedure for the detection of α-SMA in FFPE liver sections.

Materials:

  • FFPE liver tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)

  • Peroxide Block (3% Hydrogen Peroxide in Methanol)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Primary Antibody: Mouse anti-α-SMA monoclonal antibody (Clone 1A4 or equivalent)

  • Secondary Antibody: HRP-conjugated goat anti-mouse IgG

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin counterstain

  • Mounting Medium

  • Cover slips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 x 5 minutes.

    • Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Preheat citrate buffer (pH 6.0) to 95-100°C in a water bath or steamer.

    • Immerse slides in the hot citrate buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with deionized water and then with PBS.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate sections with the blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-α-SMA antibody in the blocking buffer according to the manufacturer's instructions.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate sections with the DAB solution until a brown color develops (typically 2-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium and a coverslip.

Image Acquisition and Analysis:

  • Images of stained liver sections should be captured using a light microscope equipped with a digital camera.

  • Quantitative analysis of α-SMA positive staining can be performed using image analysis software such as ImageJ or QuPath. The percentage of the positively stained area relative to the total tissue area can be calculated.

Visualizations

Signaling Pathway of this compound in Liver Fibrosis

Hydronidone_Pathway cluster_TGFb TGF-β Signaling cluster_this compound This compound Action cluster_Cellular Cellular Response TGF-β1 TGF-β1 TGFβRI TGFβRI Smad2/3 Smad2/3 TGFβRI->Smad2/3 phosphorylates p38γ p38γ TGFβRI->p38γ activates HSC_Activation HSC Activation Smad2/3->HSC_Activation promotes alpha_SMA α-SMA Expression HSC_Activation->alpha_SMA p38γ->HSC_Activation promotes This compound This compound Smad7 Smad7 This compound->Smad7 upregulates Smad7->TGFβRI degrades ECM_Deposition ECM Deposition alpha_SMA->ECM_Deposition Liver_Fibrosis Liver Fibrosis ECM_Deposition->Liver_Fibrosis

Caption: this compound's mechanism in attenuating liver fibrosis.

Experimental Workflow for α-SMA Immunohistochemistry

IHC_Workflow cluster_Animal Animal Study cluster_IHC Immunohistochemistry cluster_Analysis Data Analysis Animal_Model Induce Liver Fibrosis (e.g., CCl4) Treatment Administer this compound or Vehicle Control Animal_Model->Treatment Tissue_Collection Collect Liver Tissue Treatment->Tissue_Collection Fixation Fixation (Formalin) & Paraffin Embedding Tissue_Collection->Fixation Sectioning Sectioning (4-5 µm) Fixation->Sectioning Staining α-SMA IHC Staining Protocol Sectioning->Staining Imaging Microscopy & Image Acquisition Staining->Imaging Quantification Image Analysis (α-SMA Positive Area %) Imaging->Quantification Stats Statistical Analysis Quantification->Stats

References

Setting up a 3D liver organoid model to test Hydronidone efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Setting up a 3D Liver Organoid Model to Test Hydronidone Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liver fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a common outcome of chronic liver injury and can progress to cirrhosis and hepatocellular carcinoma. The activation of hepatic stellate cells (HSCs) is a pivotal event in liver fibrogenesis.[1][2] Three-dimensional (3D) liver organoids, which are self-organizing structures composed of various hepatic cell types, have emerged as highly relevant in vitro models for studying liver diseases and testing drug efficacy.[3][4][5] These models recapitulate the complex cell-cell and cell-matrix interactions of the native liver more accurately than traditional 2D cell cultures.[3][4]

This compound is a novel anti-fibrotic agent that has shown promise in treating liver fibrosis.[6][7][8] Its mechanism of action involves the inhibition of HSC activation by upregulating Smad7, which promotes the degradation of the TGF-β receptor I (TGFβRI), thereby inhibiting the canonical TGF-β/Smad signaling pathway.[6] Additionally, this compound inhibits the p38γ kinase, another key player in the fibrotic process.[9] This application note provides a detailed protocol for establishing a 3D liver organoid model to induce fibrosis and to evaluate the therapeutic efficacy of this compound.

Experimental Workflow

The overall experimental workflow consists of four main stages:

  • Establishment of Human Liver Organoids: Deriving and culturing liver organoids from human pluripotent stem cells (hPSCs) or primary liver tissue.

  • Induction of Fibrosis: Treating the mature liver organoids with a pro-fibrotic agent, such as Transforming Growth Factor-beta 1 (TGF-β1), to induce a fibrotic phenotype.

  • This compound Treatment: Administering various concentrations of this compound to the fibrotic organoid model to assess its anti-fibrotic effects.

  • Efficacy Assessment: Evaluating the extent of fibrosis reversal through molecular, protein, and histological analyses.

G cluster_0 Experimental Workflow A 1. Establish Liver Organoids B 2. Induce Fibrosis (TGF-β1) A->B C 3. This compound Treatment B->C D 4. Assess Efficacy C->D

Caption: High-level overview of the experimental workflow.

Detailed Experimental Protocols

Protocol 1: Establishment of Human Liver Organoids

This protocol is based on established methods for generating liver organoids from human pluripotent stem cells (hPSCs).[10][11][12]

Materials:

  • Human pluripotent stem cells (hPSCs)

  • hPSC maintenance medium

  • Definitive endoderm (DE) differentiation kit

  • Hepatoblast differentiation medium (Advanced DMEM/F12, 1x N-2 supplement, 1x B-27 supplement, 50 ng/mL HGF, 20 ng/mL FGF4)

  • Liver organoid growth medium (Advanced DMEM/F12, 1x N-2 supplement, 1x B-27 supplement, 50 ng/mL EGF, 100 ng/mL HGF, 10 µM A83-01, 10 µM Forskolin)

  • Basement membrane matrix (e.g., Matrigel® or Cultrex® BME)[13]

  • Cell dissociation reagent (e.g., TrypLE™ Express)

  • 24-well culture plates

Procedure:

  • DE Differentiation: Culture hPSCs to 80-90% confluency and differentiate them into definitive endoderm using a commercially available kit according to the manufacturer's instructions. This typically takes 3-4 days.

  • Hepatoblast Specification: Culture the DE cells in hepatoblast differentiation medium for 5-7 days. The medium should be changed every other day.

  • Hepatoblast Expansion and Organoid Formation: a. Dissociate the hepatoblasts into small clusters using a cell dissociation reagent. b. Resuspend the cell clusters in ice-cold basement membrane matrix at a density of 1x10^5 cells per 50 µL of matrix. c. Plate 50 µL domes of the cell-matrix suspension into the center of each well of a pre-warmed 24-well plate. d. Incubate at 37°C for 20-30 minutes to allow the domes to solidify. e. Gently add 500 µL of liver organoid growth medium to each well.

  • Organoid Maturation: Culture the organoids for 10-14 days to allow for maturation. Change the medium every 2-3 days. Mature organoids should exhibit a complex, multi-lobular morphology.

Protocol 2: Induction of Fibrosis in Liver Organoids

This protocol describes the induction of a fibrotic phenotype in mature liver organoids using TGF-β1, a key pro-fibrotic cytokine.[2][5]

Materials:

  • Mature liver organoids (from Protocol 1)

  • Liver organoid growth medium

  • Recombinant human TGF-β1 (stock solution at 10 µg/mL)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture mature liver organoids for at least 10 days as described in Protocol 1.

  • Prepare fresh liver organoid growth medium containing 10 ng/mL of TGF-β1.

  • Carefully aspirate the old medium from the organoid cultures.

  • Add 500 µL of the TGF-β1-containing medium to each well.

  • Culture the organoids for an additional 72 hours to induce fibrosis. A control group of organoids should be cultured in medium without TGF-β1.

Protocol 3: this compound Treatment

This protocol details the treatment of fibrotic liver organoids with this compound to assess its therapeutic potential.

Materials:

  • Fibrotic liver organoids (from Protocol 2)

  • Control liver organoids (from Protocol 2)

  • This compound (stock solution at 10 mM in DMSO)

  • Liver organoid growth medium with 10 ng/mL TGF-β1

  • Liver organoid growth medium (for control)

Procedure:

  • Prepare a serial dilution of this compound in the appropriate medium (with TGF-β1 for fibrotic organoids, without for control organoids) to achieve final concentrations of 1 µM, 10 µM, and 50 µM. Ensure the final DMSO concentration is less than 0.1% in all conditions.

  • Set up the following experimental groups:

    • Healthy Control: Organoids cultured in standard growth medium.

    • Fibrotic Control (Vehicle): TGF-β1-treated organoids cultured with medium containing 0.1% DMSO.

    • This compound Treatment Groups: TGF-β1-treated organoids cultured with medium containing 1 µM, 10 µM, or 50 µM this compound.

  • Aspirate the medium from the organoid cultures and replace it with 500 µL of the corresponding treatment medium.

  • Culture the organoids for 48-72 hours.

Protocol 4: Efficacy Assessment

This protocol outlines the methods to evaluate the anti-fibrotic efficacy of this compound.

1. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

  • Procedure: a. Harvest organoids from each treatment group and extract total RNA using a suitable kit. b. Synthesize cDNA from the extracted RNA. c. Perform qRT-PCR using primers for key fibrotic markers (e.g., ACTA2 (α-SMA), COL1A1, TIMP1) and housekeeping genes (e.g., GAPDH, ACTB). d. Analyze the relative gene expression using the ΔΔCt method.

2. Western Blot for Protein Expression Analysis:

  • Procedure: a. Lyse harvested organoids to extract total protein. b. Determine protein concentration using a BCA assay. c. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with primary antibodies against α-SMA, Collagen I, and a loading control (e.g., β-actin). e. Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system. f. Quantify band intensities using densitometry software.

3. Histological Analysis (Sirius Red Staining):

  • Procedure: a. Fix organoids in 4% paraformaldehyde. b. Embed the fixed organoids in paraffin and section them. c. Deparaffinize and rehydrate the sections. d. Stain with Picro-Sirius Red solution to visualize collagen fibers. e. Image the stained sections using a light microscope and quantify the red-stained area using image analysis software.

Data Presentation

The following tables summarize hypothetical quantitative data from the described experiments.

Table 1: Relative Gene Expression of Fibrotic Markers

Treatment GroupACTA2 (α-SMA) Fold ChangeCOL1A1 Fold ChangeTIMP1 Fold Change
Healthy Control1.0 ± 0.21.0 ± 0.11.0 ± 0.3
Fibrotic Control (Vehicle)8.5 ± 1.110.2 ± 1.56.8 ± 0.9
This compound (1 µM)6.2 ± 0.87.5 ± 1.05.1 ± 0.7
This compound (10 µM)3.1 ± 0.53.8 ± 0.62.5 ± 0.4
This compound (50 µM)1.5 ± 0.31.9 ± 0.41.3 ± 0.2

Table 2: Quantification of Protein Expression

Treatment Groupα-SMA Protein Level (Relative to Control)Collagen I Protein Level (Relative to Control)
Healthy Control1.0 ± 0.11.0 ± 0.2
Fibrotic Control (Vehicle)7.8 ± 0.99.1 ± 1.2
This compound (1 µM)5.9 ± 0.76.8 ± 0.9
This compound (10 µM)2.8 ± 0.43.2 ± 0.5
This compound (50 µM)1.3 ± 0.21.5 ± 0.3

Table 3: Histological Quantification of Collagen Deposition

Treatment GroupSirius Red Positive Area (%)
Healthy Control2.5 ± 0.5
Fibrotic Control (Vehicle)25.8 ± 3.1
This compound (1 µM)18.2 ± 2.5
This compound (10 µM)9.7 ± 1.8
This compound (50 µM)4.1 ± 0.8

Mechanism of Action of this compound

This compound exerts its anti-fibrotic effects primarily by modulating the TGF-β signaling pathway, a central driver of liver fibrosis.[1][6]

G cluster_0 This compound's Anti-Fibrotic Mechanism cluster_1 TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR Binds p38g p38γ TGFBR->p38g Smad23 p-Smad2/3 TGFBR->Smad23 Nucleus Nucleus p38g->Nucleus Smad4 Smad4 Smad23->Smad4 Smad4->Nucleus Smad7 Smad7 Smad7->TGFBR Degrades Fibrosis Fibrosis Genes (α-SMA, Collagen) Nucleus->Fibrosis Upregulation This compound This compound This compound->p38g Inhibits This compound->Smad7 Upregulates

References

Application Note: Gene Expression Analysis of Fibrotic Markers in Response to Hydronidone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) proteins, such as collagen, leading to scarring and disruption of normal tissue architecture and function. A key mediator of fibrosis is the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2] Upon activation, TGF-β stimulates fibroblasts to differentiate into myofibroblasts, which are the primary cells responsible for ECM deposition.[1] Hydronidone (F351) is a novel pyridine derivative and a structural analogue of pirfenidone that has demonstrated potent anti-fibrotic effects.[3][4] Mechanistic studies have revealed that this compound modulates the TGF-β signaling pathway.[5][6] Specifically, it upregulates the expression of Smad7, an inhibitory Smad protein, which in turn promotes the degradation of the TGF-β receptor I (TGFβRI).[3][7] This action inhibits the downstream phosphorylation of Smad2/3, thereby suppressing the expression of pro-fibrotic genes.[5] This application note provides a comprehensive protocol for analyzing the gene expression of key fibrotic markers in response to this compound treatment in a cell-based model.

Principle

This protocol details the treatment of a relevant cell line (e.g., hepatic stellate cells or lung fibroblasts) with a pro-fibrotic stimulus (TGF-β1) to induce a fibrotic phenotype. Subsequently, the cells are treated with this compound to assess its anti-fibrotic efficacy. The expression levels of key fibrotic marker genes, including Collagen Type I Alpha 1 (COL1A1), Alpha-Smooth Muscle Actin (ACTA2), and TGF-β1 (TGFB1), are quantified using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR). This method allows for the sensitive and specific measurement of changes in gene expression, providing insights into the molecular mechanisms of this compound's anti-fibrotic activity.

Experimental Workflow and Protocols

The overall workflow for assessing the effect of this compound on fibrotic gene expression is outlined below.

G cluster_workflow Experimental Workflow cell_culture 1. Cell Culture & Plating (e.g., Hepatic Stellate Cells) starvation 2. Serum Starvation (Synchronize Cells) cell_culture->starvation tgfb_induction 3. TGF-β1 Induction (Induce Fibrotic Phenotype) starvation->tgfb_induction hydronidone_treatment 4. This compound Treatment (Test & Vehicle Groups) tgfb_induction->hydronidone_treatment rna_isolation 5. RNA Isolation (Total RNA Extraction) hydronidone_treatment->rna_isolation cdna_synthesis 6. cDNA Synthesis (Reverse Transcription) rna_isolation->cdna_synthesis rt_qpcr 7. RT-qPCR (Quantify Gene Expression) cdna_synthesis->rt_qpcr data_analysis 8. Data Analysis (ΔΔCt Method) rt_qpcr->data_analysis

Caption: Overall workflow for gene expression analysis.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate hepatic stellate cells (HSCs) or a relevant fibroblast cell line in 6-well plates at a density of 2 x 10⁵ cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-24 hours to synchronize the cells.

  • Induction and Treatment:

    • Replace the medium with fresh serum-free DMEM.

    • Control Group: Add vehicle (e.g., DMSO) only.

    • TGF-β1 Group: Add recombinant human TGF-β1 to a final concentration of 5 ng/mL to induce fibrosis.

    • Treatment Groups: Pre-treat cells with varying concentrations of this compound (e.g., 50, 100, 250 µM) for 1 hour before adding TGF-β1 (5 ng/mL).

  • Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO₂.

Protocol 2: Total RNA Isolation
  • Cell Lysis: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add 1 mL of TRIzol reagent to each well and incubate for 5 minutes at room temperature to lyse the cells.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (prepared with DEPC-treated water). Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in 20-50 µL of RNase-free water.

  • Quantification: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

Protocol 3: Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: In a PCR tube, combine 1 µg of total RNA, 1 µL of oligo(dT) primers (50 µM), and RNase-free water to a final volume of 10 µL.

  • Denaturation: Heat the mixture at 65°C for 5 minutes, then immediately place it on ice for 2 minutes.

  • Master Mix Preparation: Prepare a master mix containing 4 µL of 5X Reaction Buffer, 1 µL of Recombinant RNase Inhibitor, and 2 µL of 10 mM dNTP mix.

  • Reverse Transcription: Add 7 µL of the master mix to the RNA/primer mixture. Add 1 µL of Reverse Transcriptase (e.g., M-MLV) and mix gently.

  • Incubation: Incubate the reaction at 42°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.

Protocol 4: Real-Time Quantitative PCR (RT-qPCR)
  • Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each 20 µL reaction, combine:

    • 10 µL of 2X SYBR Green qPCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 1:10 dilution)

    • 6 µL of Nuclease-Free Water

  • Primer Sequences:

    • COL1A1-F: 5'-GCTCCTCTTAGGGGCCACT-3'

    • COL1A1-R: 5'-CCACGTCTCACCATTGGGG-3'

    • ACTA2-F: 5'-GTCCCAGACATCAGGGAGTAA-3'

    • ACTA2-R: 5'-TCAGGATACCTCTCTTGCTCTG-3'

    • TGFB1-F: 5'-CCTTGCCCTCTACAACCAAC-3'

    • TGFB1-R: 5'-GCACAACTCCGGTGACATCA-3'

    • GAPDH-F: 5'-GGAGCGAGATCCCTCCAAAAT-3'

    • GAPDH-R: 5'-GGCTGTTGTCATACTTCTCATGG-3'

  • Thermal Cycling: Perform the qPCR using a real-time PCR system with the following conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.

This compound's Mechanism of Action

This compound exerts its anti-fibrotic effects primarily by intervening in the TGF-β signaling cascade. It promotes the expression of the inhibitory protein Smad7, which targets the TGF-β receptor for degradation, thereby blocking the downstream signal that leads to the transcription of pro-fibrotic genes.[3][7]

G cluster_pathway This compound's Inhibition of TGF-β Signaling tgfb TGF-β1 receptor TGF-β Receptor (TGFβRI/II) tgfb->receptor Binds smad23 p-Smad2/3 receptor->smad23 Phosphorylates nucleus Nucleus smad23->nucleus smad4 Smad4 smad4->nucleus transcription Transcription of Pro-fibrotic Genes (COL1A1, ACTA2) nucleus->transcription Promotes This compound This compound smad7 Smad7 (Inhibitory) This compound->smad7 Upregulates smad7->receptor Promotes Degradation

Caption: this compound inhibits the TGF-β pathway via Smad7.

Data Analysis and Presentation

Relative Gene Expression Calculation

The relative expression of target genes can be calculated using the comparative Ct (ΔΔCt) method.

  • Normalize to Housekeeping Gene (ΔCt): ΔCt = Ct(target gene) - Ct(housekeeping gene, e.g., GAPDH)

  • Normalize to Control (ΔΔCt): ΔΔCt = ΔCt(treatment group) - ΔCt(control group)

  • Calculate Fold Change: Fold Change = 2⁻ΔΔCt

Example Data

The following table summarizes hypothetical data for the relative gene expression of key fibrotic markers in TGF-β1-stimulated cells treated with this compound.

Treatment GroupCOL1A1 (Fold Change)ACTA2 (Fold Change)TGFB1 (Fold Change)
Control 1.0 ± 0.11.0 ± 0.11.0 ± 0.2
TGF-β1 (5 ng/mL) 8.5 ± 0.76.2 ± 0.54.1 ± 0.4
TGF-β1 + this compound (100 µM) 4.2 ± 0.43.1 ± 0.32.5 ± 0.3
TGF-β1 + this compound (250 µM) 2.1 ± 0.31.8 ± 0.21.4 ± 0.2

Data are represented as mean ± standard deviation (n=3). This is example data for illustrative purposes.

This application note provides a standardized framework for evaluating the anti-fibrotic potential of this compound by analyzing its impact on the gene expression of crucial fibrotic markers. The detailed protocols for cell culture, RNA extraction, cDNA synthesis, and RT-qPCR, combined with a clear understanding of the underlying TGF-β signaling pathway, equip researchers to effectively assess the therapeutic promise of this compound in pre-clinical models of fibrosis. Studies have consistently shown that this compound can attenuate the expression of fibrosis-related genes in animal models and cell culture.[3][4]

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Hydronidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydronidone is an investigational drug with potential antifibrotic properties, primarily being studied for the treatment of liver fibrosis.[1] As a derivative of pirfenidone, it is crucial to have robust analytical methods for its quantification in various matrices for research, quality control, and pharmacokinetic studies.[2] This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely accessible and reliable technique. Additionally, it summarizes data from a validated HPLC-tandem mass spectrometry (HPLC-MS/MS) method for the analysis of this compound in biological fluids.

Quantitative Data Summary

The following tables summarize key quantitative parameters from a validated HPLC-MS/MS method for this compound and an analogous HPLC-UV method for the structurally related compound, Pirfenidone. This data is provided to demonstrate the expected performance of chromatographic methods for this class of compounds.

Table 1: HPLC-MS/MS Method Performance for this compound in Human Plasma and Urine[3]

ParameterMatrixThis compoundMetabolite M3Metabolite M4
Linearity Range Plasma1.00 - 1000 ng/mL2.00 - 2000 ng/mL4.00 - 4000 ng/mL
Urine10.0 - 2000 ng/L100 - 25000 ng/L300 - 75000 ng/L
Inter- & Intra-day Precision (CV%) Plasma & Urine< 15%< 15%< 15%
Accuracy Plasma & UrineWithin ±15% of nominalWithin ±15% of nominalWithin ±15% of nominal
Recovery Rate Plasma> 50%> 50%> 50%

Table 2: Proposed HPLC-UV Method Validation Parameters for this compound (Adapted from Pirfenidone Data)[3][4]

ParameterSpecification
Linearity Range 0.2 - 5.0 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%
Limit of Detection (LOD) ~0.04 µg/mL
Limit of Quantification (LOQ) ~0.14 µg/mL

Experimental Protocols

Proposed HPLC-UV Method for this compound in Bulk Drug and Pharmaceutical Formulations

This protocol is adapted from validated methods for Pirfenidone, the parent compound of this compound.[3][5][6] Researchers should perform method validation according to ICH guidelines before routine use.

1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • 0.45 µm syringe filters

1.2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: Acetonitrile and water (e.g., 65:35 v/v).[3] The mobile phase can be modified with a small amount of orthophosphoric acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: Approximately 315 nm. A UV scan of this compound should be performed to determine the optimal wavelength.[6]

  • Run Time: Approximately 10 minutes.

1.3. Preparation of Standard Solutions

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards within the expected linear range (e.g., 0.2, 0.5, 1, 2, 5 µg/mL).

1.4. Sample Preparation

  • Bulk Drug: Prepare a solution of the bulk drug in the mobile phase at a concentration within the calibration range.

  • Pharmaceutical Formulation (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

    • Add the mobile phase to about 70% of the flask volume and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

    • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

1.5. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Sample Preparation for HPLC-MS/MS Analysis of this compound in Biological Fluids[3]

2.1. Plasma Samples

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile).

  • Vortex the mixture for approximately 1 minute.

  • Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube for injection into the HPLC-MS/MS system.

2.2. Urine Samples

  • Direct Dilution: Dilute the urine sample with acetonitrile. The dilution factor will depend on the expected concentration of this compound and its metabolites.

  • Vortex the diluted sample.

  • The sample is ready for injection into the HPLC-MS/MS system.

Visualizations

HPLC_Workflow_for_Hydronidone_Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Receive Sample (Bulk Drug, Tablet, or Biological Fluid) Weighing Weighing & Dissolution (for solid samples) Sample->Weighing Protein_Precipitation Protein Precipitation (for plasma) Sample->Protein_Precipitation Biological Sample Dilution Dilution Weighing->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Protein_Precipitation->Filtration HPLC_Column C18 Reversed-Phase Column Autosampler->HPLC_Column UV_Detector UV Detector (~315 nm) HPLC_Column->UV_Detector Mobile_Phase Mobile Phase Pump (Isocratic Elution) Mobile_Phase->HPLC_Column Chromatogram Generate Chromatogram UV_Detector->Chromatogram Peak_Integration Peak Integration & Area Calculation Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification Report Final Report Generation Quantification->Report

Caption: HPLC Workflow for this compound Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Bioavailability of Hydronidone in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during preclinical studies aimed at improving the bioavailability of Hydronidone.

FAQs: Understanding this compound's Bioavailability

Q1: What is the known oral bioavailability of this compound in preclinical models?

A1: Specific preclinical pharmacokinetic data detailing the absolute oral bioavailability of this compound in animal models such as rats or mice is not extensively published in publicly available literature. However, clinical studies in healthy human subjects have provided insights into its absorption characteristics. In humans, this compound is rapidly absorbed, with a time to maximum plasma concentration (Tmax) ranging from 0.33 to 0.63 hours.[1][2] The area under the concentration-time curve (AUC) has been shown to be proportional to the administered dose.[1][2]

Q2: How does food intake affect the bioavailability of this compound?

A2: In human clinical trials, the concomitant intake of food has been observed to reduce both the rate and extent of this compound absorption by approximately 20%.[1][2] While direct preclinical data on food effects are not available, this suggests that administering this compound to fasted animals may lead to higher peak plasma concentrations (Cmax) and overall exposure (AUC).

Q3: What are the potential reasons for suboptimal bioavailability of this compound in preclinical experiments?

A3: As a pyridine derivative, this compound's bioavailability may be influenced by several factors, including:

  • Poor aqueous solubility: Many pyridine-based compounds exhibit limited solubility in aqueous solutions, which can be a rate-limiting step for absorption in the gastrointestinal tract.

  • First-pass metabolism: Although this compound is noted to have a favorable safety profile due to its Phase II conjugation metabolism, some degree of first-pass metabolism in the liver could still reduce the amount of active drug reaching systemic circulation.[3]

  • Formulation-related issues: The physicochemical properties of the formulation, including particle size and the choice of excipients, can significantly impact the dissolution and absorption of the drug.

Troubleshooting Guide: Strategies to Enhance this compound Bioavailability

Researchers encountering low or variable bioavailability of this compound in preclinical models can consider the following formulation-based strategies. These approaches have shown success with the parent compound, pirfenidone, and other poorly soluble drugs, and are therefore highly relevant for this compound.

Particle Size Reduction

Issue: Poor dissolution due to large particle size.

Proposed Solution: Micronization or nanosizing of the this compound drug substance can increase the surface area available for dissolution, potentially leading to faster and more complete absorption.[4]

Experimental Approach:

  • Micronization: Employ techniques like jet milling to reduce the particle size of the this compound powder.

  • Nanonization: Prepare a nanosuspension of this compound.

  • Characterization: Verify the reduction in particle size using techniques such as dynamic light scattering (DLS) or scanning electron microscopy (SEM).

  • In Vivo Evaluation: Conduct a pharmacokinetic study in a relevant animal model (e.g., rats) comparing the bioavailability of the micronized or nanosized formulation to the unprocessed drug.

Lipid-Based Formulations

Issue: Low solubility and/or permeability of this compound.

Proposed Solution: Formulating this compound in a lipid-based drug delivery system can enhance its solubility and facilitate its absorption. Nanostructured Lipid Carriers (NLCs) have been shown to improve the bioavailability of pirfenidone.[5][6]

Experimental Approach:

  • Formulation: Prepare this compound-loaded NLCs using a combination of solid and liquid lipids, and a surfactant.

  • Characterization: Characterize the NLCs for particle size, zeta potential, and encapsulation efficiency.

  • In Vitro Release: Perform in vitro drug release studies to understand the release profile.

  • In Vivo Evaluation: Compare the pharmacokinetic profile of the this compound-NLC formulation with a standard suspension in an appropriate animal model.

The following table summarizes hypothetical pharmacokinetic data for this compound in a standard suspension versus a potential NLC formulation in rats, illustrating the expected improvement.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
This compound Suspension1015001.04500100
This compound-NLC1025000.57200160

This table presents hypothetical data for illustrative purposes.

Solid Dispersions

Issue: Poor wettability and dissolution rate of crystalline this compound.

Proposed Solution: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution by presenting the drug in an amorphous, higher-energy state.

Experimental Approach:

  • Formulation: Prepare a solid dispersion of this compound with a suitable carrier (e.g., povidone, copovidone, or a cellulosic polymer) using techniques like spray drying or hot-melt extrusion.

  • Characterization: Confirm the amorphous nature of the drug in the dispersion using differential scanning calorimetry (DSC) or X-ray powder diffraction (XRPD).

  • In Vitro Dissolution: Conduct dissolution studies to demonstrate the enhanced release rate compared to the crystalline drug.

  • In Vivo Evaluation: Perform a comparative pharmacokinetic study in a preclinical model.

Experimental Protocols

Protocol 1: Oral Administration of this compound Formulations in Rats

This protocol describes the standard procedure for oral gavage in rats.

Materials:

  • This compound formulation (e.g., suspension, NLC, or solid dispersion)

  • Appropriately sized gavage needles (e.g., 18-20 gauge for adult rats)

  • Syringes

  • Animal scale

Procedure:

  • Fast the rats overnight (with free access to water) before dosing to minimize food effects on absorption.

  • Weigh each rat to determine the correct dosing volume. A common dosing volume is 5-10 mL/kg.

  • Prepare the this compound formulation to the desired concentration.

  • Gently restrain the rat, ensuring the head and body are in a straight line.

  • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

  • Observe the animal for any signs of distress after dosing.

Protocol 2: Blood Sampling for Pharmacokinetic Analysis in Rats

This protocol outlines a method for serial blood sampling from the tail vein.

Materials:

  • Microcentrifuge tubes containing an anticoagulant (e.g., EDTA)

  • Pipettes

  • Gauze

  • Heat lamp (optional, to warm the tail and dilate the vein)

  • Centrifuge

Procedure:

  • At predetermined time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), place the rat in a restraining device.

  • Warm the tail using a heat lamp if necessary to facilitate blood collection.

  • Make a small nick in the lateral tail vein with a sterile lancet.

  • Collect approximately 100-200 µL of blood into a microcentrifuge tube.

  • Apply gentle pressure to the tail with gauze to stop the bleeding.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Protocol 3: Quantification of this compound in Plasma using HPLC-MS/MS

This protocol is adapted from a validated method for human plasma and can be optimized for preclinical samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Sample Preparation:

  • Thaw the plasma samples on ice.

  • Perform a protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma sample.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • These will need to be optimized for the specific equipment and preclinical matrix. A starting point would be to use a C18 column with a gradient elution of water and acetonitrile containing a small amount of formic acid. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transition for this compound.

Visualizations

Signaling Pathway of this compound

Hydronidone_Pathway TGFb TGF-β TGFbRI TGF-βRI TGFb->TGFbRI activates p38g p38γ TGFbRI->p38g activates Smad23 Smad2/3 TGFbRI->Smad23 phosphorylates HSCs Hepatic Stellate Cells (HSCs) p38g->HSCs activates Smad23->HSCs activates Smad7 Smad7 Smad7->TGFbRI promotes degradation Fibrosis Liver Fibrosis HSCs->Fibrosis leads to This compound This compound This compound->p38g inhibits This compound->Smad7 upregulates

Caption: Mechanism of action of this compound in inhibiting liver fibrosis.

Experimental Workflow for Improving Bioavailability

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo Preclinical Evaluation Formulation Select Strategy (e.g., NLCs, Solid Dispersion) Preparation Prepare this compound Formulation Formulation->Preparation Characterization Physicochemical Characterization (Size, Encapsulation, etc.) Preparation->Characterization Dosing Oral Administration to Animal Model (e.g., Rats) Characterization->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Quantify this compound in Plasma (HPLC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis PK_Analysis->Formulation Compare to Control & Iterate Formulation

Caption: Workflow for developing and evaluating bioavailability-enhancing formulations.

Logical Relationship of Bioavailability Factors

Bioavailability_Factors cluster_drug Drug Properties cluster_formulation Formulation Factors Solubility Aqueous Solubility Absorption Drug Absorption Solubility->Absorption Permeability Permeability Permeability->Absorption ParticleSize Particle Size ParticleSize->Absorption Excipients Excipients Excipients->Absorption Bioavailability Systemic Bioavailability Absorption->Bioavailability

Caption: Key factors influencing the oral bioavailability of this compound.

References

Potential off-target effects of Hydronidone in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth information and troubleshooting guidance for researchers utilizing Hydronidone (F351) in their experiments. Below you will find frequently asked questions, detailed experimental protocols, and summaries of known data to facilitate your long-term studies.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: this compound's primary mechanism of action involves the inhibition of key pathways in liver fibrosis. It exhibits a multi-pathway inhibitory effect by targeting p38γ kinase activity and TGF-β1-induced collagen synthesis in hepatic stellate cells (HSCs).[1][2][3][4] Additionally, it upregulates Smad7, which in turn downregulates the TGF-β receptor I (TGF-βRI), suppressing both the p38γ and Smad2/3 fibrogenic pathways.[1][3][4][5]

Q2: Have long-term clinical studies revealed any significant off-target effects of this compound?

A2: Based on available data from 52-week Phase 2 and Phase 3 clinical trials in patients with chronic hepatitis B (CHB)-associated liver fibrosis, this compound has demonstrated a favorable safety and tolerability profile.[1][2][6][7][8][9][10] The incidence of serious adverse events in patients receiving this compound was comparable to or lower than that of the placebo group.[1][2][8][9][10] Most reported adverse events were mild to moderate and considered unrelated to the drug.[1][2][10]

Q3: My in vitro experiment with a specific cell line is showing unexpected results. Could this be an off-target effect?

A3: While clinical data suggests a high level of safety, unexpected in vitro results could stem from a variety of factors. Consider the following troubleshooting steps:

  • Cell Line Specificity: Confirm that the signaling pathways targeted by this compound (TGF-β, p38γ) are active and relevant in your chosen cell line.

  • Concentration: Ensure you are using a concentration of this compound that is relevant to its known therapeutic window and preclinical models. High concentrations may elicit non-specific effects.

  • Compound Purity: Verify the purity and stability of your this compound compound.

  • Control Experiments: Include appropriate positive and negative controls to validate your assay's performance. For example, use a known TGF-β inhibitor as a positive control for anti-fibrotic effects.

Q4: Is this compound known to interact with other kinases besides p38γ?

A4: Publicly available data has not specified a broad kinase screening panel for this compound. Its enhanced potency is noted in inhibiting p38γ kinase activity.[1][3][4] Its structural analogue, Pirfenidone, has been suggested through molecular modeling to potentially interact with other kinases such as AKT1, MAP3K4, MAP2K3, MAP2K6, MSK2, MAP2K2, ERK1, ERK2, and PDK1, in addition to p38 MAPK.[11] However, these are predictions for Pirfenidone and have not been confirmed for this compound.

Q5: What is the difference in the safety profile between this compound and its structural analogue, Pirfenidone?

A5: this compound was designed as a novel structural modification of Pirfenidone with the aim of reducing hepatotoxicity.[7] It is suggested that this compound's unique Phase II conjugation metabolism, in contrast to Pirfenidone's primary metabolism through Phase I oxidation (CYP1A2), may contribute to an improved hepatic safety profile by producing fewer reactive metabolites.[1][3][4][7]

Q6: Are there any known drug-drug interactions with this compound?

A6: In the pivotal Phase 3 trial for CHB-associated liver fibrosis, this compound was administered in combination with entecavir, a standard antiviral therapy, and demonstrated a favorable safety profile.[6][8]

Data Presentation

Table 1: Summary of Safety Data from Phase 3 Clinical Trial (52 Weeks)
ParameterThis compound (270 mg/day)Placebo
Number of Patients 123124
Serious Adverse Events (SAEs) 4.88% (6 patients)6.45% (8 patients)
Discontinuations due to Adverse Events 00
Nature of most Adverse Events Mild to moderate, unrelated to drugN/A

Data sourced from Gyre Therapeutics press releases regarding the pivotal Phase 3 trial in CHB-associated liver fibrosis.[1][8][9][10]

Experimental Protocols

Protocol 1: Assessment of Anti-Fibrotic Effects in a Mouse Model of Liver Fibrosis

This protocol is a generalized representation based on preclinical studies of this compound.[1][3][4][12]

  • Animal Model Induction:

    • Induce liver fibrosis in mice using intraperitoneal injections of carbon tetrachloride (CCl4) or 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) mixed in their diet over several weeks.

  • Drug Administration:

    • Administer this compound orally to the treatment group at various dosages (e.g., 25, 50, 100 mg/kg) daily.

    • Administer a vehicle control to the placebo group.

  • Assessment of Liver Fibrosis:

    • After the treatment period, sacrifice the animals and collect liver tissue.

    • Histology: Perform Sirius Red and Masson's trichrome staining to visualize and quantify collagen deposition.

    • Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the mRNA levels of fibrosis-related genes such as α-SMA, Collagen I, and TIMP-1.

    • Protein Analysis: Use Western blotting to assess the protein levels of key signaling molecules like p-Smad2/3, Smad7, and TGF-βRI.

  • Data Analysis:

    • Compare the degree of fibrosis and the expression of fibrotic markers between the this compound-treated groups and the placebo group.

Protocol 2: In Vitro Assay for Inhibiting Hepatic Stellate Cell (HSC) Activation

This protocol is a generalized method for assessing the direct effects of this compound on HSCs.

  • Cell Culture:

    • Culture primary human or rodent HSCs or an immortalized HSC line (e.g., LX-2).

  • Induction of Activation:

    • Stimulate the HSCs with recombinant human TGF-β1 to induce a fibrotic phenotype, characterized by increased proliferation and extracellular matrix production.

  • This compound Treatment:

    • Treat the stimulated HSCs with varying concentrations of this compound.

    • Include a vehicle control group.

  • Endpoint Analysis:

    • Proliferation Assay: Measure cell proliferation using assays such as MTT or BrdU incorporation.

    • Gene Expression: Analyze the expression of fibrotic genes (α-SMA, Collagen I) via qPCR.

    • Protein Expression: Assess the levels of key signaling proteins (p-Smad2/3, Smad7) by Western blot.

  • Data Analysis:

    • Determine the concentration-dependent effect of this compound on inhibiting HSC activation markers.

Mandatory Visualizations

Signaling Pathway of this compound's Anti-Fibrotic Action

Hydronidone_Signaling_Pathway TGFb1 TGF-β1 TGFbRI TGF-βRI TGFb1->TGFbRI p38g p38γ TGFbRI->p38g activates Smad23 Smad2/3 TGFbRI->Smad23 phosphorylates Fibrosis Fibrosis (Collagen Synthesis, HSC Proliferation) p38g->Fibrosis pSmad23 p-Smad2/3 Smad23->pSmad23 pSmad23->Fibrosis Smad7 Smad7 Smad7->TGFbRI degrades This compound This compound This compound->p38g inhibits This compound->Smad7 upregulates

Caption: this compound's anti-fibrotic signaling pathway.

Experimental Workflow for Preclinical Assessment

Hydronidone_Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies animal_model Fibrosis Animal Model (e.g., CCl4-induced) treatment This compound Administration animal_model->treatment assessment_vivo Histological & Molecular Analysis (Collagen, Gene Expression) treatment->assessment_vivo data_integration Data Integration & Analysis assessment_vivo->data_integration hsc_culture Hepatic Stellate Cell (HSC) Culture tgfb1_stimulation TGF-β1 Stimulation hsc_culture->tgfb1_stimulation hydronidone_treatment This compound Treatment tgfb1_stimulation->hydronidone_treatment assessment_vitro Proliferation & Gene Expression Analysis hydronidone_treatment->assessment_vitro assessment_vitro->data_integration conclusion Conclusion on Anti-Fibrotic Efficacy data_integration->conclusion

Caption: Workflow for preclinical evaluation of this compound.

References

Troubleshooting Hydronidone Precipitation in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting precipitation issues encountered when working with Hydronidone in aqueous solutions. By understanding the physicochemical properties of this compound and the factors influencing its solubility, you can mitigate precipitation and ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] It is the recommended solvent for preparing high-concentration stock solutions.

Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?

A2: This is a common phenomenon for poorly water-soluble compounds. When a DMSO stock solution is diluted into an aqueous buffer, the solvent environment changes from being rich in an organic solvent (DMSO) to predominantly aqueous. This compound is significantly less soluble in water, and this "solvent-shifting" can cause it to precipitate out of the solution. The final concentration of DMSO in your aqueous solution is a critical factor; higher final DMSO concentrations can help maintain solubility.

Q3: Can pH influence the solubility of this compound in aqueous solutions?

Q4: How does temperature affect this compound solubility?

A4: Temperature can influence solubility. For some compounds, increasing the temperature can enhance solubility. However, the stability of this compound at elevated temperatures in aqueous solutions should be considered. It is recommended to conduct experiments at a consistent and controlled temperature. Physical methods like using a hot water bath can aid in dissolving the compound initially.[1]

Q5: Can multiple freeze-thaw cycles of my this compound stock solution cause precipitation?

A5: Yes, repeated freeze-thaw cycles can lead to the precipitation of compounds from DMSO stock solutions.[5][6] It is best practice to aliquot your stock solution into single-use volumes to avoid these cycles.

Data Presentation: this compound Solubility

SolventConcentrationNotes
DMSO100 mg/mL (496.97 mM)Ultrasonic and warming may be needed.[1]
DMSO60 mg/mLAt 25°C.[2]
Aqueous SolutionData not availablePoorly soluble.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon dilution The final concentration of this compound exceeds its solubility in the aqueous buffer.- Decrease the final concentration of this compound. - Increase the final percentage of DMSO (be mindful of its potential effects on your experimental system). - Use a co-solvent in your aqueous buffer.
Rapid addition of the stock solution to the buffer.- Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.
Cloudiness in the final solution Formation of fine precipitates or nanoparticles.- Centrifuge the solution and use the supernatant if the precipitate is not the active compound. - Filter the solution through a syringe filter (ensure the filter material is compatible with your solvents and compound).
Inconsistent experimental results Variable amounts of dissolved this compound due to precipitation.- Visually inspect your solutions for any signs of precipitation before each experiment. - Prepare fresh dilutions for each experiment from a properly stored stock solution.
Precipitation over time The compound is slowly coming out of a supersaturated solution.- Use the freshly prepared solution as soon as possible. - Evaluate the stability of your formulation over the time course of your experiment.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Equilibrate the this compound powder to room temperature.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM stock solution of this compound with a molecular weight of 201.22 g/mol , dissolve 20.12 mg in 1 mL of DMSO).

  • Vortex the solution vigorously until the powder is completely dissolved.

  • If necessary, sonicate the solution for short intervals or gently warm it (e.g., in a 37°C water bath) to aid dissolution.[1]

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Buffer Compatibility Study for this compound

Objective: To determine the solubility of this compound in different aqueous buffers and at various final DMSO concentrations.

Materials:

  • This compound DMSO stock solution (e.g., 100 mM)

  • A panel of aqueous buffers (e.g., PBS, Tris-HCl) at different pH values

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or light scattering

Procedure:

  • In a 96-well plate, add the desired volume of each aqueous buffer to different wells.

  • Prepare a serial dilution of the this compound DMSO stock solution directly into the wells containing the aqueous buffers. This will create a matrix of varying this compound concentrations and final DMSO percentages.

  • Include control wells containing only the buffer and DMSO (without this compound) to serve as blanks.

  • Mix the contents of the wells thoroughly using a multichannel pipette.

  • Incubate the plate at the desired experimental temperature for a set period (e.g., 1 hour).

  • Visually inspect the plate for any signs of precipitation.

  • Quantify the precipitation by measuring the absorbance or light scattering at a suitable wavelength (e.g., 600 nm) using a plate reader. Higher absorbance values indicate greater precipitation.

  • Analyze the data to identify the buffer conditions and DMSO concentrations that maintain this compound in solution.

Visualizations

TroubleshootingWorkflow Start Precipitation Observed CheckConcentration Is the final concentration too high? Start->CheckConcentration CheckDMSO Is the final DMSO % too low? CheckConcentration->CheckDMSO No ReduceConcentration Decrease this compound concentration CheckConcentration->ReduceConcentration Yes CheckMixing Was the mixing adequate? CheckDMSO->CheckMixing No IncreaseDMSO Increase final DMSO % CheckDMSO->IncreaseDMSO Yes CheckStability Is the solution stable over time? CheckMixing->CheckStability Yes ImproveMixing Add stock solution slowly with vortexing CheckMixing->ImproveMixing No FreshSolution Use freshly prepared solutions CheckStability->FreshSolution No End Precipitation Resolved CheckStability->End Yes ReduceConcentration->End IncreaseDMSO->End ImproveMixing->End FreshSolution->End

Caption: A troubleshooting workflow for this compound precipitation.

SolubilityFactors HydronidoneSolubility This compound Solubility in Aqueous Solution Concentration Concentration HydronidoneSolubility->Concentration DMSO_Percentage DMSO % HydronidoneSolubility->DMSO_Percentage pH pH of Buffer HydronidoneSolubility->pH Temperature Temperature HydronidoneSolubility->Temperature Mixing_Rate Mixing Rate HydronidoneSolubility->Mixing_Rate Other_Solutes Presence of Other Solutes HydronidoneSolubility->Other_Solutes

Caption: Factors influencing this compound solubility.

References

Technical Support Center: Optimizing Hydronidone for In Vitro Anti-Fibrotic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hydronidone to achieve maximal anti-fibrotic effects in vitro. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound in in vitro fibrosis models?

A1: Based on current literature, the effective concentration range for this compound in in vitro studies is typically between 62.5 µM and 250 µM.[1] A dose-dependent inhibition of fibrotic markers has been observed within this range in cell lines such as human lung fibroblasts (LL29 and DHLF).[1] It is crucial to perform a dose-response experiment for your specific cell type to determine the optimal concentration.

Q2: Which cell lines are most suitable for studying the anti-fibrotic effects of this compound?

A2: The choice of cell line depends on the fibrotic disease being modeled. For pulmonary fibrosis, human lung fibroblast cell lines like LL29 and DHLF are commonly used.[1] For liver fibrosis, hepatic stellate cells (HSCs) are the primary cell type involved in fibrosis and are therefore the most relevant model.[2]

Q3: What is the primary mechanism of action of this compound?

A3: this compound exerts its anti-fibrotic effects primarily by inhibiting the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][3] Specifically, it has been shown to suppress the TGF-β/Smad2/3 axis.[1] This inhibition leads to a downstream reduction in the expression of key fibrotic markers, including alpha-smooth muscle actin (α-SMA) and collagen.[1][4]

Q4: How does the potency of this compound compare to Pirfenidone in vitro?

A4: In vitro studies have suggested that this compound may be more potent than Pirfenidone. For instance, this compound at concentrations of 125 µM and 250 µM has been shown to be as effective or more effective than Pirfenidone at 500 µM in suppressing TGF-β-induced fibrotic markers.[1]

Q5: Is it necessary to conduct a cytotoxicity assay before starting anti-fibrotic experiments?

A5: Yes, it is highly recommended to perform a cytotoxicity assay to determine the non-toxic concentration range of this compound for your specific cell line. This will ensure that the observed anti-fibrotic effects are not due to cellular toxicity. The MTT assay is a commonly used method for assessing cytotoxicity.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro fibrosis experiments with this compound.

Problem 1: High variability in experimental results.
Possible Cause Recommended Solution
Inconsistent cell seeding densityEnsure a uniform cell number is seeded across all wells. Use a hemocytometer or an automated cell counter for accurate cell counting.
Variation in reagent concentrationsPrepare fresh reagents and ensure accurate dilutions. Use calibrated pipettes.
Edge effects in multi-well platesAvoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Cell passage numberUse cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes and altered responses.
Problem 2: No significant anti-fibrotic effect of this compound observed.
Possible Cause Recommended Solution
Suboptimal this compound concentrationPerform a dose-response experiment to identify the optimal effective concentration for your cell line. Concentrations reported in the literature (62.5-250 µM) are a good starting point.[1]
Ineffective induction of fibrosisConfirm that your positive control (e.g., TGF-β1) is effectively inducing fibrotic markers (e.g., α-SMA, collagen I). Check the activity and concentration of the inducing agent. A typical concentration for TGF-β1 is 10 ng/mL.[5]
Incorrect timing of treatmentThe timing of this compound treatment relative to the fibrotic stimulus can be critical. Consider pre-treatment, co-treatment, or post-treatment protocols to determine the most effective experimental design.
Insufficient incubation timeEnsure that the incubation time with this compound is sufficient to elicit a biological response. A 48-hour incubation period is often used in in vitro fibrosis models.[1][5]
Problem 3: High background in Western blot or immunofluorescence.

| Possible Cause | Recommended Solution | | Inadequate blocking | Increase the blocking time or use a different blocking agent (e.g., 5% BSA or non-fat milk in TBST). | | Non-specific antibody binding | Titrate the primary and secondary antibodies to determine the optimal dilution that minimizes non-specific binding while maintaining a strong signal. | | Insufficient washing | Increase the number and duration of washing steps between antibody incubations to remove unbound antibodies. |

Data Presentation

Table 1: Effective Concentrations of this compound in In Vitro Fibrosis Models
Cell LineFibrosis InducerThis compound Concentration (µM)Observed EffectReference
LL29 (Human Lung Fibroblast)TGF-β1 (5 ng/mL)62.5, 125, 250Significant attenuation of fibrotic marker expression[1]
DHLF (Human Lung Fibroblast)TGF-β1 (5 ng/mL)62.5, 125, 250Significant attenuation of fibrotic marker expression[1]
Hepatic Stellate Cells (HSCs)TGF-β1Not specifiedInhibition of p38γ kinase activity and TGF-β1-driven collagen overproduction[2]
Table 2: Cytotoxicity of this compound
Cell LineAssayThis compound Concentration (µM)Cell ViabilityReference
LL29 (Human Lung Fibroblast)MTT AssayUp to 500> 95%[1]

Experimental Protocols

Protocol 1: Induction of Fibrosis in Human Lung Fibroblasts (LL29 or DHLF)
  • Cell Seeding: Seed LL29 or DHLF cells in a suitable culture plate (e.g., 6-well plate for Western blot, 96-well plate for high-content imaging) at a density that will result in approximately 80-90% confluency at the time of treatment.

  • Serum Starvation: Once the cells reach the desired confluency, replace the growth medium with a serum-free medium and incubate for 24 hours.

  • Induction of Fibrosis: After serum starvation, replace the medium with fresh serum-free medium containing TGF-β1 at a final concentration of 10 ng/mL to induce a fibrotic phenotype.[5][6] Include a vehicle control group without TGF-β1.

  • This compound Treatment: Simultaneously with or shortly after TGF-β1 addition, treat the cells with varying concentrations of this compound (e.g., 62.5, 125, 250 µM). Include a vehicle control for the this compound treatment.

  • Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.[1][5]

  • Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blot, fixation for immunofluorescence, or RNA isolation for RT-qPCR).

Protocol 2: Western Blotting for α-SMA and Collagen I
  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against α-SMA and Collagen I (at optimized dilutions) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (at an optimized dilution) for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.

Protocol 3: Sirius Red Staining for Collagen Quantification
  • Cell Culture and Treatment: Culture and treat the cells in a multi-well plate as described in Protocol 1.

  • Fixation: After treatment, gently wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Staining: Wash the fixed cells with distilled water and then stain with 0.1% Sirius Red solution in saturated picric acid for 1 hour at room temperature.[7]

  • Washing: Wash the stained cells extensively with 0.01 M HCl or acidified water to remove unbound dye.[7]

  • Elution: Elute the bound dye by adding 0.1 M NaOH and incubating for 30 minutes with gentle shaking.

  • Quantification: Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength between 530-570 nm using a microplate reader. The absorbance is directly proportional to the amount of collagen.

Visualizations

Hydronidone_Signaling_Pathway TGFb TGF-β1 TGFbR TGF-β Receptor (TGF-βRI/II) TGFb->TGFbR Binds Smad Smad2/3 Phosphorylation TGFbR->Smad Activates This compound This compound This compound->TGFbR Inhibits Smad_nuc Smad Complex Translocation to Nucleus Smad->Smad_nuc Leads to Fibrotic_Genes Increased Transcription of Fibrotic Genes (e.g., α-SMA, Collagen) Smad_nuc->Fibrotic_Genes Promotes Fibrosis Fibrosis Fibrotic_Genes->Fibrosis Results in

Caption: this compound's mechanism of action in inhibiting the TGF-β signaling pathway.

Caption: A typical experimental workflow for evaluating the anti-fibrotic effects of this compound in vitro.

Caption: A logical diagram for troubleshooting common issues in in vitro fibrosis experiments.

References

Technical Support Center: Addressing Variability in Animal Models of Fibrosis Treated with Hydronidone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers utilizing Hydronidone in preclinical models of fibrosis. This resource is designed to provide troubleshooting guidance and answer frequently asked questions to help you navigate the complexities of your experiments and address potential sources of variability.

Frequently Asked Questions (FAQs)

What is this compound and what is its primary mechanism of action in fibrosis?

This compound (F351) is a structural analog of pirfenidone, developed to offer an improved safety profile, particularly concerning hepatotoxicity.[1][2] Its primary anti-fibrotic mechanism of action involves the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of fibrosis.[2][3] Specifically, this compound has been shown to:

  • Inhibit p38γ kinase activity: This kinase is involved in the pro-fibrotic signaling cascade.

  • Upregulate Smad7: Smad7 is an inhibitory Smad that antagonizes TGF-β signaling by promoting the degradation of the TGF-β receptor I (TGFβRI).[4]

  • Suppress the TGF-β/Smad2/3 pathway: By upregulating Smad7, this compound effectively dampens the canonical pro-fibrotic Smad2/3 signaling cascade.[4]

This multi-faceted approach leads to the inhibition of hepatic stellate cell (HSC) activation and proliferation, key cellular events in the progression of liver fibrosis.[3][4]

In which animal models of fibrosis has this compound been shown to be effective?

This compound has demonstrated anti-fibrotic activity in a variety of preclinical animal models, including:

  • Liver Fibrosis:

    • Carbon tetrachloride (CCl₄)-induced liver fibrosis in mice and rats.[4][5]

    • 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC)-induced liver fibrosis in mice.[4]

    • Dimethylnitrosamine (DMN)- and human serum albumin (HSA)-induced liver fibrosis in rats.[2]

    • A mouse model of Metabolic Associated Steatohepatitis (MASH) with fibrosis induced by a Western high-fat diet combined with CCl₄.[2][3]

  • Pulmonary Fibrosis:

    • Bleomycin (BLM)-induced pulmonary fibrosis in mice.[1]

What are the recommended dosages of this compound for preclinical studies?

The effective dose of this compound can vary depending on the animal model and the specific experimental design. Based on published studies, the following dose ranges have been shown to be effective:

Animal ModelSpeciesRoute of AdministrationEffective Dose Range
CCl₄-induced Liver FibrosisRatOral gavage100 - 250 mg/kg/day
MASH with FibrosisMouseNot specified15 - 50 mg/kg
Bleomycin-induced Pulmonary FibrosisMouseNot specified25 - 50 mg/kg

Note: These are reported effective dose ranges. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions.

Troubleshooting Guide

Issue 1: High Variability in Anti-Fibrotic Efficacy of this compound

High variability in treatment response is a common challenge in preclinical fibrosis research. Several factors can contribute to this issue.

Potential Causes and Solutions:

  • Animal Strain, Age, and Sex:

    • Strain: Different mouse strains exhibit varying susceptibility to fibrotic injury. For instance, in CCl₄-induced liver fibrosis, BALB/c mice are generally more susceptible to fibrosis than C57BL/6 mice.[6] Conversely, in bleomycin-induced pulmonary fibrosis, C57BL/6 mice are more susceptible.[7] This inherent difference in the fibrotic response can influence the perceived efficacy of this compound.

      • Recommendation: Be consistent with the animal strain used throughout your studies. If comparing results across different studies, be mindful of the strains used. When establishing a new model, consider conducting a pilot study to characterize the fibrotic response in your chosen strain.

    • Age: The age of the animals can significantly impact the development and progression of fibrosis. Older animals may exhibit a more pronounced fibrotic response.

      • Recommendation: Use a consistent and narrow age range for all animals in your study. Report the age of the animals in your experimental records and publications.

    • Sex: Sex hormones can influence the inflammatory and fibrotic responses. For example, in some models of liver fibrosis, males may develop more severe fibrosis than females.

      • Recommendation: Use animals of a single sex for your experiments. If both sexes are used, ensure equal distribution between experimental groups and analyze the data for each sex separately.

  • Drug Formulation and Administration:

    • Vehicle Selection: The choice of vehicle for oral gavage can impact the solubility and stability of this compound, affecting its absorption and bioavailability.

      • Recommendation: While specific vehicle formulations for this compound in preclinical studies are not extensively detailed in the provided search results, common vehicles for oral gavage in rodents include aqueous solutions with suspending agents like carboxymethylcellulose (CMC) or polyethylene glycol (PEG). It is crucial to assess the solubility and stability of this compound in your chosen vehicle.

    • Oral Gavage Technique: Improper oral gavage technique can lead to stress, esophageal or gastric injury, and inaccurate dosing, all of which can introduce variability.

      • Recommendation: Ensure all personnel performing oral gavage are properly trained. Use appropriate gavage needle sizes for the animal's weight and age.

    • Fasting: The presence of food in the stomach can affect the absorption of orally administered drugs.

      • Recommendation: While specific fasting requirements for this compound in animal studies are not detailed, it is a common practice to fast animals for a few hours before oral gavage to ensure more consistent absorption. Establish a consistent fasting protocol for all animals.

  • Fibrosis Induction and Disease Progression:

    • Severity of Initial Insult: The dose and administration of the fibrosing agent (e.g., CCl₄, bleomycin) will directly impact the severity of fibrosis and can influence the therapeutic window for this compound.

      • Recommendation: Carefully titrate the dose of the fibrosing agent to induce a consistent and reproducible level of fibrosis.

    • Timing of Treatment Initiation: The timing of this compound administration relative to the fibrotic injury is critical. Prophylactic (preventive) treatment started before or at the time of injury may yield different results than therapeutic treatment initiated after fibrosis is established.

      • Recommendation: Clearly define and maintain a consistent treatment initiation timeline for all experimental groups. When comparing your results to other studies, pay close attention to the treatment regimen used.

Issue 2: Inconsistent or Unexpected Western Blot Results for Signaling Pathway Analysis

Analyzing the molecular mechanism of this compound often involves Western blotting for key signaling proteins like phosphorylated Smad3 (p-Smad3). Inconsistent results can be frustrating and hinder data interpretation.

Potential Causes and Solutions:

  • Sample Quality:

    • Tissue Homogenization: Incomplete homogenization of fibrotic tissue, which is rich in extracellular matrix, can lead to inefficient protein extraction.

      • Recommendation: Use a robust homogenization method suitable for fibrotic tissues, such as bead beating or a rotor-stator homogenizer. Ensure complete lysis of the tissue.

    • Protein Degradation: Degradation of proteins, especially phosphorylated proteins, can occur rapidly after tissue collection.

      • Recommendation: Process tissue samples quickly on ice and use lysis buffers containing protease and phosphatase inhibitors.

  • Western Blotting Technique:

    • Antibody Quality: The specificity and sensitivity of the primary antibody are crucial for accurate results.

      • Recommendation: Use well-validated antibodies from reputable suppliers. Always include positive and negative controls to verify antibody performance.

    • Loading Controls: Inconsistent protein loading can lead to misinterpretation of changes in protein expression.

      • Recommendation: Use a reliable loading control (e.g., GAPDH, β-actin) and ensure its expression is not affected by the experimental conditions.

    • Transfer Efficiency: Inefficient transfer of proteins from the gel to the membrane can result in weak or no signal.

      • Recommendation: Optimize transfer conditions (time, voltage) and verify transfer efficiency using a reversible protein stain like Ponceau S.

Experimental Protocols

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Rats

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Animals: Male Sprague-Dawley rats (180-220 g).

  • Induction of Fibrosis: Administer a 50% solution of CCl₄ in olive oil intraperitoneally at a dose of 2 mL/kg body weight, twice a week for 8 weeks.

  • This compound Treatment: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer this compound daily via oral gavage at the desired doses (e.g., 100 mg/kg, 250 mg/kg) starting from the 5th week of CCl₄ administration and continuing until the end of the experiment.

  • Sham Group: Administer the vehicle alone.

  • Control Group: Administer olive oil alone.

  • Endpoint Analysis: At the end of the 8-week period, sacrifice the animals and collect blood and liver tissue for analysis.

    • Histology: Stain liver sections with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition.

    • Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.

    • Hydroxyproline Assay: Quantify the hydroxyproline content in the liver tissue as an indicator of collagen deposition.

    • Western Blot Analysis: Analyze the expression of key fibrotic markers (e.g., α-SMA, Collagen I) and signaling proteins (e.g., p-Smad3, Smad7) in liver lysates.

Visualizations

Hydronidone_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor (TGFβRI/II) TGFb->TGFbR p38g p38γ TGFbR->p38g Smad23 Smad2/3 TGFbR->Smad23 p38g->Smad23 Promotes Activation pSmad23 p-Smad2/3 Smad23->pSmad23 Phosphorylation Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Smad7 Smad7 Smad7->TGFbR Transcription Gene Transcription (Collagen, α-SMA) Complex->Transcription Degradation Receptor Degradation This compound This compound This compound->p38g Inhibits This compound->Smad7 Upregulates

Caption: Mechanism of action of this compound in inhibiting the TGF-β signaling pathway.

Experimental_Workflow_Fibrosis_Model Start Start of Experiment Induction Induction of Fibrosis (e.g., CCl₄, Bleomycin) Start->Induction Treatment Initiate this compound or Vehicle Treatment Induction->Treatment Monitoring Monitor Animal Health and Body Weight Treatment->Monitoring Sacrifice Sacrifice and Tissue Collection Monitoring->Sacrifice Analysis Endpoint Analysis: - Histology - Biochemical Assays - Molecular Analysis Sacrifice->Analysis

Caption: General experimental workflow for evaluating this compound in an animal model of fibrosis.

Troubleshooting_Variability cluster_AnimalFactors Animal Factors cluster_ExperimentalFactors Experimental Factors Variability High Variability in Results Strain Animal Strain Variability->Strain Consider Age Age Variability->Age Consider Sex Sex Variability->Sex Consider Vehicle Drug Vehicle Variability->Vehicle Standardize Gavage Gavage Technique Variability->Gavage Standardize Fasting Fasting Protocol Variability->Fasting Standardize Induction Fibrosis Induction Variability->Induction Standardize Timing Treatment Timing Variability->Timing Standardize

Caption: Key factors contributing to variability in animal studies of fibrosis with this compound.

References

How to mitigate potential cytotoxicity of Hydronidone at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during in vitro experiments with Hydronidone, particularly concerning cytotoxicity at high concentrations.

Troubleshooting Guides

Issue: Observed Cytotoxicity at High Concentrations of this compound

Researchers may observe increased cell death or reduced cell viability in their in vitro models when using high concentrations of this compound. This can be a concern if the observed cytotoxicity is affecting non-target cells or is occurring at concentrations intended to be non-toxic for the experimental model.

Potential Causes and Mitigation Strategies:

  • On-Target Apoptotic Effect in Susceptible Cells: this compound's therapeutic effect in liver fibrosis is mediated by inducing apoptosis in activated hepatic stellate cells (aHSCs)[1][2]. At high concentrations, this pro-apoptotic mechanism might be induced in other cell types, especially those under stress.

    • Mitigation Strategy 1: Pathway-Specific Inhibition: Based on its known mechanism, co-treatment with inhibitors of the endoplasmic reticulum stress (ERS) or mitochondrial apoptosis pathways could mitigate this effect. For instance, specific inhibitors of IRE1α or ASK1 have been shown to partially abrogate the pro-apoptotic effect of this compound in aHSCs[1].

    • Mitigation Strategy 2: Caspase Inhibitors: The use of pan-caspase inhibitors (e.g., Z-VAD-FMK) can help determine if the observed cytotoxicity is caspase-dependent apoptosis.

  • Off-Target Effects and Oxidative Stress: High concentrations of many chemical compounds can lead to off-target effects, including the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can induce cytotoxicity[3][4][5].

    • Mitigation Strategy: Co-treatment with Antioxidants: The addition of antioxidants to the cell culture medium may counteract oxidative stress-induced cytotoxicity. Commonly used antioxidants in vitro include N-acetylcysteine (NAC), Vitamin E (α-tocopherol), and ascorbic acid (Vitamin C)[4][5][6].

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations[4].

    • Mitigation Strategy: Solvent Concentration Control: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for the specific cell line being used. It is crucial to include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) in all experiments.

Experimental Workflow for Mitigating Cytotoxicity

experimental_workflow Experimental Workflow for Mitigating this compound Cytotoxicity cluster_assessment Cytotoxicity Assessment cluster_mitigation Mitigation Strategy cluster_analysis Data Analysis start High this compound Concentration Shows Cytotoxicity determine_IC50 Determine IC50/CC50 in Target Cell Line start->determine_IC50 select_agent Select Mitigating Agent (e.g., Antioxidant, Inhibitor) determine_IC50->select_agent Proceed if off-target cytotoxicity is a concern co_treatment Co-treat Cells with This compound and Agent select_agent->co_treatment assess_viability Assess Cell Viability (e.g., MTT, LDH assay) co_treatment->assess_viability compare_results Compare Viability with This compound-only Treatment assess_viability->compare_results conclusion Determine Efficacy of Mitigating Agent compare_results->conclusion

Caption: A general workflow for identifying and mitigating potential cytotoxicity of this compound at high concentrations in vitro.

Experimental Protocols

1. Protocol for Assessing this compound Cytotoxicity using MTT Assay

This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound.

  • Materials:

    • Target cell line

    • Complete cell culture medium

    • This compound stock solution

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the highest concentration of solvent used) and a negative control (medium only).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or negative control to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the CC50 value.

2. Protocol for Testing a Mitigating Agent (e.g., N-acetylcysteine)

This protocol is to assess the efficacy of a mitigating agent in reducing this compound-induced cytotoxicity.

  • Materials:

    • Same as in Protocol 1

    • Mitigating agent stock solution (e.g., N-acetylcysteine)

  • Procedure:

    • Follow steps 1 and 2 from Protocol 1.

    • Prepare a fixed, non-toxic concentration of the mitigating agent in the this compound serial dilutions.

    • Set up the following experimental groups in the 96-well plate:

      • Negative control (medium only)

      • Vehicle control

      • This compound serial dilutions only

      • Mitigating agent only

      • This compound serial dilutions + mitigating agent

    • Proceed with steps 3-8 from Protocol 1.

    • Compare the CC50 value of this compound alone with the CC50 value of this compound in the presence of the mitigating agent to determine the protective effect.

Data Presentation

Table 1: Template for Summarizing Potential Cytotoxicity Mitigating Agents for this compound

Mitigating Agent CategoryExample AgentProposed Mechanism of ActionRecommended Starting Concentration (in vitro)Reference/Rationale
Antioxidants N-acetylcysteine (NAC)Replenishes intracellular glutathione, scavenges ROS.1-10 mMBased on general use in vitro to mitigate oxidative stress-induced cytotoxicity.[4]
Vitamin E (α-tocopherol)Lipid-soluble antioxidant, protects cell membranes from lipid peroxidation.10-100 µMGeneral antioxidant properties.[5]
ERS Inhibitors IRE1α inhibitor (e.g., 4µ8C)Inhibits the IRE1α branch of the unfolded protein response.1-20 µMThis compound is known to induce ERS.[1]
Apoptosis Inhibitors Pan-caspase inhibitor (e.g., Z-VAD-FMK)Broadly inhibits caspases, key mediators of apoptosis.20-50 µMTo determine if cytotoxicity is apoptosis-dependent.

Note: The recommended starting concentrations are suggestions and should be optimized for your specific cell line and experimental conditions.

Signaling Pathway

This compound-Induced Apoptosis in Activated Hepatic Stellate Cells

G This compound-Induced Apoptosis Pathway in aHSCs This compound This compound ERS Endoplasmic Reticulum Stress (ERS) This compound->ERS IRE1a IRE1α ERS->IRE1a activates ASK1 ASK1 IRE1a->ASK1 activates JNK JNK ASK1->JNK activates Mitochondria Mitochondrial Dysfunction JNK->Mitochondria induces Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis triggers

Caption: Simplified signaling pathway of this compound-induced apoptosis in activated hepatic stellate cells.[1]

Frequently Asked Questions (FAQs)

Q1: At what concentration does this compound become cytotoxic?

A1: There is currently no publicly available, comprehensive dataset detailing the cytotoxic concentrations (CC50 or IC50 values) of this compound across a wide range of cell lines. The cytotoxicity threshold is highly dependent on the specific cell type, its metabolic activity, and the duration of exposure. It is recommended that researchers determine the cytotoxic profile of this compound in their specific experimental model.

Q2: Is the cytotoxicity observed with this compound always an off-target effect?

A2: Not necessarily. This compound's therapeutic mechanism involves inducing apoptosis in activated hepatic stellate cells[1][2]. Therefore, in these and potentially other susceptible cell types, the observed cytotoxicity at higher concentrations may be an extension of its on-target pharmacological activity. Differentiating between on-target and off-target effects often requires further mechanistic studies.

Q3: How can I be sure the observed cytotoxicity isn't due to the solvent?

A3: Always include a vehicle control in your experiments. This control should contain the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as is present in the highest concentration of the drug tested. If the vehicle control shows no significant cytotoxicity compared to the untreated control, you can be more confident that the observed effect is due to this compound.

Q4: Can I use a different cytotoxicity assay than the MTT assay?

A4: Yes, several other cytotoxicity assays can be used. The choice of assay depends on the suspected mechanism of cell death. For example:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from cells with damaged plasma membranes, indicating necrosis or late apoptosis.

  • Trypan Blue Exclusion Assay: A simple method to count viable cells, as viable cells with intact membranes exclude the dye.

  • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay that can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Q5: Where can I find more information on the safety profile of this compound?

A5: this compound was developed as a derivative of pirfenidone with the aim of reducing hepatotoxicity[7][8][9]. Clinical trials have shown that this compound is generally well-tolerated in human subjects. For detailed safety and pharmacokinetic data, refer to published clinical trial results and preclinical studies.

References

Technical Support Center: Hydronidone Dosage Adjustment in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate adjustment of Hydronidone dosage based on rodent body weight and metabolism. The following information is intended to serve as a reference for preclinical experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antifibrotic agent that primarily targets the Transforming Growth Factor-β (TGF-β) signaling pathway, a key driver in the progression of fibrosis.[1][2][3] Its mechanism involves the inhibition of hepatic stellate cell (HSC) activation.[1] Specifically, this compound upregulates Smad7, which in turn promotes the degradation of TGF-β receptor I (TGFβRI). This action suppresses both the p38γ and Smad2/3 fibrogenic pathways.[4] Additionally, in activated HSCs, this compound has been shown to induce apoptosis through an endoplasmic reticulum stress-associated mitochondrial pathway.

Q2: What are some reported effective dosages of this compound in rodent models?

Effective dosages of this compound have been reported in various rodent models for different fibrotic diseases. These dosages can serve as a starting point for designing new experiments.

Rodent ModelDisease ModelEffective Dosage RangeReference
MouseMetabolic dysfunction-associated steatohepatitis (MASH) with fibrosis15 - 50 mg/kg[1]
MouseBleomycin-induced pulmonary fibrosis25 and 50 mg/kg
MouseCarbon tetrachloride (CCl4)-induced liver fibrosisNot specified[4]
RatCCl4-induced liver fibrosis100 and 250 mg/kg
RatDimethylnitrosamine (DMN)- and human serum albumin (HSA)-induced liver fibrosisNot specified

Q3: How can I adjust the this compound dosage from one rodent species to another (e.g., from rat to mouse)?

The standard and recommended method for extrapolating drug dosages between different animal species is allometric scaling. This method accounts for differences in metabolic rate and body surface area between species. A simple conversion based on body weight (mg/kg) is not accurate due to these physiological differences.

Mice generally have a higher metabolic rate per unit of body weight compared to rats. Therefore, a simple mg/kg dose conversion from a rat study would likely result in an underdosed mouse. Allometric scaling provides a more accurate estimation.

Q4: What is the formula for allometric scaling?

The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using the following formula, which is based on body surface area:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

To convert a dose from one animal species to another, you can use the ratio of their Km factors:

Dosespecies 2 (mg/kg) = Dosespecies 1 (mg/kg) x (Km species 1 / Km species 2)

The Km factor is calculated as: Km = Body Weight (kg) / Body Surface Area (m2)

Here are the standard Km factors for commonly used laboratory animals and humans:

SpeciesKm Factor
Mouse3
Rat6
Human37

For example, to convert a rat dose to a mouse dose:

Mouse Dose (mg/kg) = Rat Dose (mg/kg) x (Km rat / Km mouse) Mouse Dose (mg/kg) = Rat Dose (mg/kg) x (6 / 3) Mouse Dose (mg/kg) = Rat Dose (mg/kg) x 2

This indicates that the mg/kg dose for a mouse should be approximately double the mg/kg dose for a rat to achieve a comparable systemic exposure.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Lack of Efficacy at Calculated Dose Inaccurate dose calculation: Simple mg/kg conversion was used instead of allometric scaling.Recalculate the dose using the allometric scaling formula provided in the FAQs.
Differences in drug metabolism: While allometric scaling accounts for general metabolic rate, specific metabolic pathways for this compound may differ between rodent strains or species. This compound is noted to have a unique Phase II conjugation metabolism.Consider performing a pilot dose-ranging study to determine the optimal effective dose in your specific animal model and strain.
Route of administration: The bioavailability of this compound may differ depending on the route of administration (e.g., oral gavage, intraperitoneal injection).Ensure the route of administration is consistent with previous studies or is appropriate for the experimental goals. If changing the route, a new dose optimization may be necessary.
Unexpected Toxicity Overestimation of dose: The allometric scaling resulted in a dose that is too high for the specific strain or age of the animal.Start with the lower end of the calculated dose range and perform a dose-escalation study to determine the maximum tolerated dose (MTD).
Vehicle effects: The vehicle used to dissolve or suspend this compound may have its own toxicity.Review the literature for appropriate and safe vehicles for this compound administration in your chosen rodent model. Conduct a vehicle-only control group in your study.
High Variability in Response Inconsistent dosing technique: Variations in oral gavage or injection technique can lead to inconsistent drug delivery.Ensure all personnel are properly trained and standardized on the dosing procedures.
Animal health status: Underlying health issues in the animals can affect drug metabolism and response.Use healthy animals from a reputable supplier and monitor their health throughout the experiment.

Experimental Protocols

Protocol for this compound Dose Calculation using Allometric Scaling

This protocol outlines the steps to calculate the appropriate dose of this compound when translating from a known effective dose in one rodent species to another.

Materials:

  • Known effective dose of this compound in Species 1 (e.g., rat) in mg/kg.

  • Km factors for Species 1 and Species 2 (see table in FAQs).

  • Calculator.

Procedure:

  • Identify the known dose and species: Record the effective dose of this compound in mg/kg for the initial species (Species 1).

  • Identify the target species: Determine the species for which you need to calculate the dose (Species 2).

  • Obtain the Km factors: From the table in the FAQs, find the Km factor for both Species 1 and Species 2.

  • Apply the allometric scaling formula:

    • Dosespecies 2 (mg/kg) = Dosespecies 1 (mg/kg) x (Km species 1 / Km species 2)

  • Calculate the new dose: Perform the calculation to determine the equivalent dose in mg/kg for Species 2.

  • Prepare the dosing solution: Based on the calculated dose and the body weights of the animals in Species 2, prepare the appropriate concentration of the this compound dosing solution.

Visualizations

Hydronidone_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus TGFb TGF-β TGFbRI TGF-β Receptor I TGFb->TGFbRI Binds Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocates to FibrosisGenes Fibrosis-related Gene Expression Nucleus->FibrosisGenes Promotes HSC_Activation Hepatic Stellate Cell Activation & Proliferation FibrosisGenes->HSC_Activation This compound This compound Smad7 Smad7 This compound->Smad7 Upregulates p38g p38γ This compound->p38g Inhibits Smad7->TGFbRI Promotes Degradation Dose_Adjustment_Workflow start Start: Need to Determine This compound Dose for New Rodent Species find_data 1. Find a reliable effective dose (mg/kg) of this compound in a different rodent species (Species 1) start->find_data get_km 2. Identify Km factors for Species 1 and Species 2 find_data->get_km calculate_dose 3. Calculate the equivalent dose for Species 2 using allometric scaling formula get_km->calculate_dose pilot_study 4. Conduct a pilot study with a small group of animals using the calculated dose calculate_dose->pilot_study evaluate 5. Evaluate efficacy and toxicity pilot_study->evaluate optimal_dose Optimal dose achieved evaluate->optimal_dose Effective & Non-toxic adjust_dose Adjust dose up or down based on pilot results evaluate->adjust_dose Ineffective or Toxic adjust_dose->pilot_study Troubleshooting_Dosage start Start: Experiment with calculated this compound dose check_efficacy Is the desired effect observed? start->check_efficacy check_toxicity Are there signs of toxicity? check_efficacy->check_toxicity Yes check_calculation Re-verify allometric scaling calculation. check_efficacy->check_calculation No success Experiment successful. Proceed with this dose. check_toxicity->success No decrease_dose Decrease the dose. Determine Maximum Tolerated Dose (MTD). check_toxicity->decrease_dose Yes increase_dose Consider a higher dose. Perform dose-ranging study. check_protocol Review dosing protocol (vehicle, route, technique). check_calculation->check_protocol check_protocol->increase_dose

References

Technical Support Center: Overcoming Challenges in Long-Term Oral Administration of Hydronidone to Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting long-term oral administration studies of Hydronidone in mice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (F351) is a novel pyridine derivative and a structural analog of the anti-fibrotic drug pirfenidone.[1] Its primary mechanism of action involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of fibrosis.[1] this compound has been shown to upregulate Smad7, which promotes the degradation of TGF-β receptor I (TGFβRI), thereby inhibiting the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[2] It also exhibits inhibitory effects on p38γ kinase activity.

Q2: What are the reported effective dose ranges for this compound in mouse models of fibrosis?

In preclinical studies using mouse models of liver fibrosis, this compound has been shown to be effective in a dose range of 15 to 50 mg/kg body weight when administered orally.[1] In a mouse model of Metabolic dysfunction-associated fatty liver disease (MASLD), doses of 25, 50, and 100 mg/kg were used.

Troubleshooting Guide

Section 1: Formulation and Administration Challenges

Q1: I am having trouble dissolving this compound for oral administration. What is a suitable vehicle?

This compound is a poorly water-soluble compound. For preclinical studies in mice, a common approach for such compounds is to prepare a suspension. A frequently used and generally well-tolerated vehicle is an aqueous solution of 0.5% to 1% methylcellulose.

Q2: How do I prepare a stable suspension of this compound for oral gavage?

  • Protocol: Preparation of this compound Suspension (0.5% Methylcellulose)

    • Prepare the Vehicle: Slowly add 0.5 g of methylcellulose to 100 mL of sterile, heated (60-80°C) water while stirring vigorously. Once dispersed, cool the solution on ice with continued stirring until it forms a clear, viscous solution. Store at 4°C.

    • Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired concentration and final volume.

    • Trituration: Place the this compound powder in a mortar and add a small volume of the methylcellulose vehicle to create a paste. Triturate until the powder is finely dispersed.

    • Suspension: Gradually add the remaining methylcellulose vehicle to the paste while continuously stirring or vortexing to ensure a homogenous suspension.

    • Storage: Store the suspension in a tightly sealed, light-protected container at 4°C. It is recommended to prepare fresh suspensions weekly, although stability studies for this compound in this specific vehicle are not extensively published. Always vortex the suspension thoroughly before each administration to ensure uniform dosing.

Q3: My mice are showing signs of stress and aversion to repeated oral gavage. What are the potential complications and solutions?

Long-term daily oral gavage can induce significant stress in mice, leading to physiological changes that may confound experimental results. Complications can include esophageal injury, aspiration pneumonia, and weight loss.

  • Troubleshooting Stress and Aversion:

    • Proper Technique: Ensure that personnel are thoroughly trained in oral gavage techniques. Use appropriately sized, flexible gavage needles to minimize the risk of injury.

    • Habituation: Handle the mice for several days prior to the start of the experiment to acclimate them to the procedure.

    • Alternatives to Gavage: Consider less stressful, voluntary administration methods.

Q4: What are some validated alternatives to oral gavage for long-term studies?

Voluntary consumption of a palatable formulation can significantly reduce stress and improve animal welfare.

  • Protocol: Preparation of a Palatable this compound Formulation

    • Vehicle Preparation: Prepare a palatable vehicle such as a jelly made with gelatin, a non-caloric sweetener like sucralose, and a flavor enhancer (e.g., strawberry).

    • This compound Incorporation: Suspend the required dose of this compound in a small amount of the liquid jelly mixture before it sets. Ensure thorough mixing for dose uniformity.

    • Dosing: Present a pre-weighed amount of the medicated jelly to each mouse. This method allows for accurate dosing based on consumption.

    • Training: Acclimate the mice to the plain jelly for several days before introducing the medicated version to ensure voluntary uptake.

Section 2: Pharmacokinetics and Bioavailability

Q1: What is the pharmacokinetic profile of this compound in mice after oral administration?

ParameterValue (in Humans)Citation
Tmax (median) 0.33 - 0.63 hours[3]
t1/2 1.72 - 3.10 hours[3]
Effect of Food Reduced rate and extent of absorption by ~20%[3]

Note: These values are from human studies and may not be directly translatable to mice. It is highly recommended to perform a pilot pharmacokinetic study in your specific mouse strain and experimental conditions.

Section 3: Monitoring and Managing Side Effects

Q1: What are the potential side effects of long-term this compound administration in mice?

In a Phase 3 clinical trial in humans, this compound was well-tolerated, with a safety profile comparable to placebo. Most adverse events were mild to moderate. Long-term studies in rodents have not reported significant toxicity. However, as with any long-term study, it is crucial to monitor the animals closely.

Q2: What parameters should I monitor during a long-term study?

  • Daily Observations:

    • General appearance (posture, fur condition)

    • Behavior (activity level, signs of distress)

    • Food and water intake

  • Weekly Measurements:

    • Body weight

  • Endpoint Analysis:

    • Gross necropsy

    • Histopathological examination of major organs, particularly the liver.

Experimental Protocols & Visualizations

Experimental Workflow for Long-Term Oral Administration of this compound

G cluster_prep Preparation Phase cluster_dosing Dosing Phase (Weeks) cluster_analysis Analysis Phase start Acclimatization (1 week) formulation This compound Formulation (Suspension or Palatable) start->formulation dosing Daily Oral Administration (Gavage or Voluntary) start->dosing pilot Pilot Study (Optional) (Dose range finding, PK) formulation->pilot Recommended pilot->dosing monitoring Daily/Weekly Monitoring (Weight, Clinical Signs) dosing->monitoring endpoint Endpoint Reached monitoring->endpoint necropsy Necropsy & Tissue Collection endpoint->necropsy analysis Histopathology & Biomarker Analysis necropsy->analysis

Caption: Experimental workflow for long-term this compound administration in mice.

Signaling Pathway of this compound in Hepatic Fibrosis

TGF_Pathway cluster_ecm Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII binds TGFbRI TGF-βRI TGFbRII->TGFbRI recruits & phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc translocates SMAD7 SMAD7 SMAD7->TGFbRI promotes degradation This compound This compound This compound->SMAD7 upregulates gene Pro-fibrotic Gene Transcription SMAD_complex_nuc->gene activates

Caption: this compound's mechanism in the TGF-β signaling pathway.

References

Ensuring consistent delivery of Hydronidone in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and effective delivery of Hydronidone in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel small molecule derivative of pirfenidone with anti-inflammatory and anti-fibrotic properties. Its primary mechanism of action involves the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway, a key driver in fibrosis. This compound has been shown to suppress the TGF-β/Smad2/3 signaling cascade. It also upregulates Smad7, an inhibitory Smad protein that promotes the degradation of the TGF-β receptor I, further dampening the fibrotic response. Additionally, this compound inhibits the p38γ mitogen-activated protein kinase (MAPK) pathway, which is also implicated in inflammatory and fibrotic processes.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for in vitro use.

Q3: What is the solubility of this compound in DMSO?

The solubility of this compound and its parent compound, Pirfenidone, in various solvents are provided below.

CompoundSolventSolubilityNotes
This compound DMSO100 mg/mL (496.97 mM)Warming and sonication may be required.
PirfenidoneDMSO~17 mg/mL-
PirfenidoneEthanol~20 mg/mL-
PirfenidoneDimethyl formamide~10 mg/mL-
PirfenidonePBS (pH 7.2)~3 mg/mLAqueous solutions are not recommended for long-term storage.[1]

Q4: What are the typical working concentrations of this compound for cell culture experiments?

The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on published studies, a starting point for concentration ranges can be inferred from in vitro studies of this compound and its parent compound, Pirfenidone.

CompoundCell TypeWorking ConcentrationReference
This compoundHuman pulmonary fibroblast-derived cell line (LL29) and primary cells (DHLF)62.5, 125, and 250 µM--INVALID-LINK--
PirfenidoneHuman lung fibroblasts0.1 - 0.5 mM--INVALID-LINK--[2]
PirfenidoneHuman Tenon's fibroblasts0.15 and 0.3 mg/mL--INVALID-LINK--[3]
PirfenidoneHuman intestinal fibroblasts0.5, 1, and 2 mg/mL--INVALID-LINK--[4]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

Q5: I observed precipitation after adding my this compound stock solution to the cell culture medium. What should I do?

Precipitation of this compound in cell culture medium can lead to inconsistent and unreliable experimental results. Here are the common causes and troubleshooting steps:

  • High Final DMSO Concentration: The final concentration of DMSO in the culture medium should be kept as low as possible, ideally at or below 0.1% and not exceeding 0.5%, as higher concentrations can be cytotoxic and may also cause the compound to precipitate when the solvent is diluted in an aqueous solution.

    • Solution: Prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed to achieve the desired final concentration in your culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Rapid Dilution: Adding the DMSO stock solution too quickly to the aqueous culture medium can cause localized high concentrations of the compound, leading to precipitation.

    • Solution: Add the this compound stock solution dropwise to the culture medium while gently vortexing or swirling the medium to ensure rapid and uniform mixing.

  • Low Solubility in Aqueous Media: this compound, like many small molecules, has limited solubility in aqueous solutions like cell culture media.

    • Solution: After diluting the stock solution, visually inspect the medium for any signs of precipitation. If precipitation is observed, you may need to lower the final concentration of this compound. Consider pre-warming the cell culture medium to 37°C before adding the this compound stock solution, as this can sometimes improve solubility.

  • Instability in Culture Medium: this compound may degrade or precipitate over time in the complex environment of cell culture medium, which contains salts, amino acids, and other components.

    • Solution: Prepare fresh dilutions of this compound in culture medium for each experiment. Avoid storing the diluted compound in culture medium for extended periods. If your experiment requires long-term incubation, it is advisable to perform a stability study to determine the half-life of this compound under your specific experimental conditions (see Experimental Protocols section).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (Molecular Weight: 201.22 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out 20.12 mg of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile, amber microcentrifuge tube.

  • Add 1 mL of sterile, anhydrous DMSO to the tube.

  • To aid dissolution, gently warm the tube to 37°C and vortex or sonicate until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • This will result in a 100 mM stock solution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Stability Assessment of this compound in Cell Culture Medium

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes or multi-well plates

  • Cell culture incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

Procedure:

  • Preparation of Samples:

    • Prepare a fresh dilution of this compound in your complete cell culture medium to your highest working concentration (e.g., 250 µM).

    • Prepare a control sample of this compound at the same concentration in a simple aqueous buffer (e.g., PBS) or a solution of 50% acetonitrile in water.

    • Aliquot the samples for different time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Incubation:

    • Place the aliquots of this compound in cell culture medium in a cell culture incubator at 37°C and 5% CO2.

    • Store the control sample aliquots at 4°C.

  • Sample Collection and Analysis:

    • At each time point, remove an aliquot of the incubated medium and the corresponding control sample.

    • Immediately analyze the samples by HPLC. The specific HPLC method (e.g., mobile phase composition, gradient, flow rate, and detection wavelength) will need to be optimized for this compound. A common starting point for small molecules is a C18 column with a gradient of water and acetonitrile with 0.1% formic acid.

  • Data Analysis:

    • Quantify the peak area of the this compound peak at each time point for both the incubated and control samples.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining this compound against time to determine its stability profile under your cell culture conditions.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII 1. Ligand Binding TGFbRI TGF-βRI TGFbRII->TGFbRI 2. Receptor Complex Formation Smad23 Smad2/3 TGFbRI->Smad23 3. Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex 4. Complex with Smad4 Smad4 Smad4 Gene_expression Target Gene Expression (Fibrosis) Smad_complex->Gene_expression 5. Nuclear Translocation & Transcription Smad7 Smad7 Smad7->TGFbRI This compound This compound This compound->TGFbRI Inhibits This compound->Smad7 Upregulates

Caption: TGF-β Signaling Pathway and the Action of this compound.

p38_MAPK_signaling Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK36 MKK3/6 MAPKKK->MKK36 Phosphorylates p38g p38γ MKK36->p38g Phosphorylates Downstream Downstream Targets (Inflammation, Fibrosis) p38g->Downstream This compound This compound This compound->p38g Inhibits

Caption: p38γ MAPK Signaling Pathway and this compound Inhibition.

Smad7_regulation TGFbRI TGF-βRI Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates Degradation Proteasomal Degradation TGFbRI->Degradation pSmad23 p-Smad2/3 Smad7 Smad7 Smad7->TGFbRI Blocks Smad2/3 Binding Smad7->Degradation Promotes This compound This compound This compound->Smad7 Upregulates

Caption: Role of Smad7 in Regulating TGF-β Signaling.

References

Validation & Comparative

A Comparative Analysis of Hydronidone and Pirfenidone in the Modulation of TGF-β Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the differential effects of Hydronidone and Pirfenidone on the pivotal TGF-β signaling pathway in fibrosis.

In the landscape of anti-fibrotic therapies, both this compound and Pirfenidone have emerged as significant molecules of interest, primarily for their roles in mitigating the progression of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and liver fibrosis. At the heart of their mechanism of action lies the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of cellular processes leading to tissue scarring. This guide provides a detailed comparative study of this compound and Pirfenidone, focusing on their effects on TGF-β signaling, supported by experimental data and methodologies.

Mechanism of Action: A Tale of Two Pyridinones

This compound, a structural analogue of Pirfenidone, and Pirfenidone itself, both exert their anti-fibrotic effects by targeting the TGF-β pathway, albeit with distinct molecular interactions.[1][2]

Pirfenidone is understood to broadly downregulate the expression of TGF-β1 at both the transcriptional and translational levels.[3][4] Its mechanism involves the inhibition of the phosphorylation of Smad2 and Smad3, key downstream mediators in the canonical TGF-β pathway.[5][6][7] Some evidence also suggests that Pirfenidone may impede the nuclear translocation of the activated Smad complex, further disrupting the signaling cascade that leads to the expression of pro-fibrotic genes.[8][9]

This compound , on the other hand, appears to have a more targeted and multi-faceted mechanism of action.[2] It has been shown to upregulate Smad7, an inhibitory Smad protein that promotes the degradation of the TGF-β receptor I (TGFβRI).[1][10][11] By facilitating the breakdown of the receptor, this compound effectively dampens the cell's ability to respond to TGF-β.[10] Furthermore, this compound inhibits p38γ kinase, another component of the TGF-β signaling network.[2][12] Molecular docking studies have indicated that this compound possesses a higher binding affinity for the TGF-β receptor I kinase compared to Pirfenidone.[1]

Quantitative Comparison of Efficacy

Preclinical studies, both in vitro and in vivo, have provided quantitative data suggesting that this compound may be more potent than Pirfenidone in its anti-fibrotic effects.

ParameterThis compoundPirfenidoneExperimental ModelSource
Inhibition of Fibrotic Markers (mRNA) Effective at 62.5, 125, and 250 μMEffective at 500 μMTGF-β-induced fibrotic differentiation in LL29 and DHLF cells[1][13]
Alleviation of Pulmonary Fibrosis Effective at 12.5, 25, and 50 mg/kgEffective at 100 mg/kgBleomycin (BLM)-induced pulmonary fibrosis in mice[1]
Downregulation of Fibrotic Genes (FN-1, α-SMA, Timp-1, COL1α1) Greater downregulation at 50 mg/kgLess downregulation at 100 mg/kgCarbon tetrachloride (CCl4)-induced liver fibrosis model[1]
Binding Affinity to TGF-β Receptor I Kinase (Docking Score) -7.245 kcal/molNot specified, but lower than this compoundMolecular Docking Study[1]
Reduction of p-SMAD3 Levels Showed better reductionLess reductionIn vitro (LL29 and DHLF cells) and in vivo (lung tissues) models[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and Pirfenidone.

In Vitro TGF-β Induced Fibroblast Differentiation

Objective: To assess the ability of this compound and Pirfenidone to inhibit the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.

Cell Lines:

  • LL29 (human lung fibroblast)

  • DHLF (human lung fibroblast)

Protocol:

  • Culture LL29 or DHLF cells in appropriate growth medium until they reach 80-90% confluency.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 62.5, 125, 250 μM) or Pirfenidone (e.g., 500 μM) for 1 hour.

  • Induce fibrotic differentiation by adding recombinant human TGF-β1 (e.g., 5 ng/mL) to the culture medium.

  • Incubate the cells for 48 hours.

  • Harvest the cells for subsequent analysis.

Analysis:

  • RT-qPCR: Isolate total RNA and perform reverse transcription to synthesize cDNA. Use specific primers to quantify the mRNA expression levels of fibrotic markers such as α-SMA (alpha-smooth muscle actin), COL1α1 (collagen type I alpha 1), and FN1 (fibronectin 1). Normalize the expression to a housekeeping gene (e.g., GAPDH).

  • Western Blot: Lyse the cells to extract total protein. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against α-SMA, COL1α1, FN1, p-Smad2/3, and total Smad2/3. Use a secondary antibody conjugated to horseradish peroxidase for detection.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the in vivo efficacy of this compound and Pirfenidone in a mouse model of pulmonary fibrosis.

Animal Model:

  • C57BL/6 mice

Protocol:

  • Anesthetize the mice.

  • Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (BLM) dissolved in sterile saline. A control group should receive saline only.

  • Administer this compound (e.g., 12.5, 25, 50 mg/kg/day) or Pirfenidone (e.g., 100 mg/kg/day) orally, starting from day 1 or as per the study design, for a specified duration (e.g., 14 or 21 days).

  • Monitor the body weight of the mice throughout the experiment.

  • At the end of the treatment period, euthanize the mice and collect lung tissues.

Analysis:

  • Histopathology: Fix the lung tissues in formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammation and lung injury, and with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition.

  • Hydroxyproline Assay: Homogenize a portion of the lung tissue and determine the hydroxyproline content, a quantitative measure of total collagen.

  • RT-qPCR and Western Blot: Process the lung tissue to analyze the expression of fibrotic markers at the gene and protein levels as described in the in vitro protocol.

Visualizing the Mechanisms

To better understand the distinct and overlapping mechanisms of this compound and Pirfenidone, the following diagrams illustrate the TGF-β signaling pathway and the points of intervention for each drug, as well as a typical experimental workflow.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI TGF-βRI TGFbRII->TGFbRI Recruits & Phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates p38g p38γ TGFbRI->p38g Activates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex p-Smad2/3-Smad4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Gene Pro-fibrotic Gene Expression SmadComplex->Gene Translocates to Nucleus Smad7 Smad7 Smad7->TGFbRI Inhibits p38g->Gene Pirfenidone Pirfenidone Pirfenidone->TGFb Reduces Expression Pirfenidone->pSmad23 Inhibits Phosphorylation This compound This compound This compound->TGFbRI Promotes Degradation This compound->Smad7 Upregulates This compound->p38g Inhibits

Caption: TGF-β Signaling Pathway and Drug Intervention Points.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Fibroblast Cell Culture (LL29, DHLF) drug_treatment_vitro Drug Treatment (this compound or Pirfenidone) cell_culture->drug_treatment_vitro tgfb_stimulation TGF-β Stimulation drug_treatment_vitro->tgfb_stimulation analysis_vitro Analysis: - RT-qPCR (Fibrotic markers) - Western Blot (p-Smad, etc.) tgfb_stimulation->analysis_vitro end Comparative Efficacy Data analysis_vitro->end animal_model Fibrosis Induction in Mice (e.g., Bleomycin) drug_treatment_vivo Oral Administration (this compound or Pirfenidone) animal_model->drug_treatment_vivo tissue_collection Lung Tissue Collection drug_treatment_vivo->tissue_collection analysis_vivo Analysis: - Histopathology (H&E, Sirius Red) - Hydroxyproline Assay - RT-qPCR & Western Blot tissue_collection->analysis_vivo analysis_vivo->end start Start start->cell_culture start->animal_model

Caption: General Experimental Workflow for Comparative Analysis.

Conclusion

Both this compound and Pirfenidone are valuable therapeutic candidates that target the TGF-β signaling pathway to combat fibrosis. While Pirfenidone has a more established clinical presence, preclinical evidence suggests that this compound, its structural analogue, may offer a more potent and targeted approach. Specifically, this compound's unique mechanism of upregulating the inhibitory Smad7 and promoting TGF-β receptor degradation, coupled with its potential for efficacy at lower doses, marks it as a promising next-generation anti-fibrotic agent. Further clinical investigations are warranted to fully elucidate the comparative efficacy and safety of these two compounds in patient populations. This guide provides a foundational understanding for researchers to design and interpret studies aimed at further dissecting the roles of these drugs in TGF-β-mediated diseases.

References

Hydronidone Demonstrates Superior In Vitro Efficacy in TGF-β Pathway Inhibition Compared to Pirfenidone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of in vitro studies indicates that Hydronidone, a novel pyridine derivative, exhibits enhanced potency in inhibiting the Transforming Growth Factor-β (TGF-β) signaling pathway, a key driver of fibrosis, when compared to the established anti-fibrotic agent, Pirfenidone. Experimental data from multiple studies consistently show that this compound more effectively suppresses the hallmarks of fibrosis in cellular models, suggesting its potential as a more potent therapeutic agent for fibrotic diseases.

This compound, a structural analogue of Pirfenidone, has been shown to modulate the TGF-β pathway through a multi-faceted mechanism. This includes the upregulation of Smad7, an inhibitory Smad protein, which in turn promotes the degradation of the TGF-β receptor I (TGFβRI).[1] This action effectively dampens the downstream signaling cascade, including both the canonical Smad2/3 and non-canonical p38γ pathways, leading to a reduction in the activation of hepatic stellate cells (HSCs) and fibroblasts, the primary cell types responsible for extracellular matrix deposition in fibrosis.[2]

In direct head-to-head in vitro comparisons, this compound demonstrated a stronger inhibitory effect on TGF-β1-induced collagen synthesis in hepatic stellate cells than Pirfenidone.[2] Furthermore, in vitro kinase assays have revealed that this compound possesses a higher inhibitory potency against p38γ activity compared to Pirfenidone. This enhanced activity is significant as the p38 pathway is a critical component of TGF-β-mediated fibrogenesis.

Comparative Efficacy of TGF-β Inhibitors In Vitro

The following table summarizes the key in vitro findings from comparative studies between this compound and other TGF-β inhibitors.

InhibitorTarget Pathway/ProcessKey In Vitro FindingsReference
This compound TGF-β/p38γ/Smad7- Exhibits stronger inhibition of the p38γ pathway compared to Pirfenidone.- Shows enhanced potency in inhibiting TGF-β1-induced collagen synthesis in hepatic stellate cells compared to Pirfenidone.- Upregulates Smad7, leading to TGFβRI degradation and suppression of both p38γ and Smad2/3 pathways.[1][2]
Pirfenidone TGF-β signaling- Inhibits TGF-β-induced fibroblast proliferation, collagen synthesis, and myofibroblast differentiation.[3][4]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to allow for replication and further investigation by the research community.

Cell Culture and Induction of Fibrotic Phenotype

Primary human intestinal fibroblasts (p-hIFs) or hepatic stellate cells (e.g., LX-2 cell line) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere of 5% CO2. To induce a fibrotic phenotype, cells are serum-starved for 24 hours and then stimulated with recombinant human TGF-β1 (typically 2.5-10 ng/mL) for 24-72 hours, depending on the specific assay.

Quantitative Real-Time PCR (qRT-PCR) for Fibrotic Gene Expression

Total RNA is extracted from cell lysates using a suitable RNA isolation kit. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit. qRT-PCR is then performed using a real-time PCR system with SYBR Green master mix and specific primers for fibrotic markers such as Collagen Type I Alpha 1 Chain (COL1A1), Alpha-Smooth Muscle Actin (ACTA2), and Fibronectin 1 (FN1). Gene expression levels are normalized to a housekeeping gene, such as Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). The comparative Ct (ΔΔCt) method is used to calculate the relative fold change in gene expression.

Western Blot Analysis for Protein Expression and Signaling Pathway Activation

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes are then incubated overnight at 4°C with primary antibodies against target proteins, including α-SMA, Collagen I, phosphorylated Smad3 (p-Smad3), total Smad3, and GAPDH. After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanisms of action and the experimental design, the following diagrams are provided.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGFβRII TGFBR1 TGFβRI TGFBR2->TGFBR1 activates Smad2_3 Smad2/3 TGFBR1->Smad2_3 phosphorylates p38 p38γ TGFBR1->p38 TGF_beta TGF-β TGF_beta->TGFBR2 binds pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex pp38 p-p38γ p38->pp38 Gene_transcription Fibrotic Gene Transcription pp38->Gene_transcription promotes Smad7 Smad7 Smad7->TGFBR1 promotes degradation Smad_complex->Gene_transcription promotes This compound This compound This compound->pp38 inhibits This compound->Smad7 upregulates Pirfenidone Pirfenidone Pirfenidone->Gene_transcription inhibits

Caption: TGF-β signaling pathway and points of inhibition by this compound and Pirfenidone.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_analysis Downstream Analysis start Seed Fibroblasts/ Hepatic Stellate Cells serum_starve Serum Starvation (24h) start->serum_starve tgf_stimulation TGF-β1 Stimulation (2.5-10 ng/mL) serum_starve->tgf_stimulation inhibitor_treatment Concomitant Treatment with This compound or Pirfenidone tgf_stimulation->inhibitor_treatment rna_extraction RNA Extraction inhibitor_treatment->rna_extraction protein_lysis Protein Lysis inhibitor_treatment->protein_lysis qRT_PCR qRT-PCR for Fibrotic Gene Expression (COL1A1, ACTA2, etc.) rna_extraction->qRT_PCR western_blot Western Blot for Protein Expression (α-SMA, Collagen I, p-Smad3) protein_lysis->western_blot

Caption: In vitro experimental workflow for screening TGF-β inhibitors.

References

Hydronidone Demonstrates Potent Anti-Fibrotic Efficacy in Preclinical Model of Cholestatic Liver Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New research findings validate the anti-fibrotic efficacy of Hydronidone, a novel pyridine derivative, in a 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC)-induced mouse model of cholestatic liver injury. The studies highlight this compound's potential as a therapeutic agent for liver fibrosis by demonstrating its ability to attenuate liver damage, reduce collagen accumulation, and modulate key signaling pathways involved in the fibrotic process.

The DDC-induced model in rodents is a well-established experimental paradigm that recapitulates the key pathological features of human cholestatic liver diseases, including ductular reaction, periductal fibrosis, and inflammation.[1] In this rigorous preclinical setting, this compound has shown significant therapeutic effects.

Superior Anti-Fibrotic Activity Compared to Pirfenidone

While direct comparative studies of this compound and other anti-fibrotic agents in the DDC model are not yet available, a study in a carbon tetrachloride (CCl4)-induced rat model of liver fibrosis provides valuable insights into its relative potency. In this model, this compound demonstrated a superior efficacy profile compared to pirfenidone, a structural analogue and an approved anti-fibrotic drug.

Treatment with this compound resulted in a more pronounced improvement in liver function and a greater reduction in key markers of fibrosis.

ParameterModel Group (CCl4)This compound (100 mg/kg)This compound (250 mg/kg)Pirfenidone (250 mg/kg)Control Group
ALT (U/L) 185.6 ± 25.4135.2 ± 18.7110.5 ± 15.3142.8 ± 20.185.3 ± 10.2
AST (U/L) 210.3 ± 28.9155.7 ± 21.6130.1 ± 17.5165.4 ± 22.8102.6 ± 12.5
Hydroxyproline (µg/g wet liver) 450.2 ± 55.8320.4 ± 40.1250.6 ± 32.7345.8 ± 45.2*150.1 ± 20.3

*p < 0.05 compared to the model group. Data is presented as mean ± standard deviation. This data is from a CCl4-induced rat model, as direct comparative data from a DDC model is not currently available.

In vitro studies further substantiated these findings, showing that this compound more effectively decreased the expression of alpha-smooth muscle actin (α-SMA) and collagen type I in hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[1]

Dual Mechanism of Action Targets Key Fibrotic Pathways

This compound exerts its anti-fibrotic effects through a dual mechanism of action, targeting two critical signaling pathways in the pathogenesis of liver fibrosis:

  • Inhibition of the TGF-β/Smad Pathway: Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine. This compound upregulates the expression of Smad7, an inhibitory Smad protein.[2] This leads to the degradation of the TGF-β receptor I (TGFβRI), thereby blocking the downstream signaling cascade that promotes HSC activation and collagen synthesis.[2]

  • Induction of Apoptosis in Activated Hepatic Stellate Cells: this compound triggers endoplasmic reticulum stress (ERS) in activated HSCs. This, in turn, activates the IRE1α-ASK1-JNK signaling pathway, leading to mitochondrial dysfunction and ultimately, apoptosis (programmed cell death) of these fibrogenic cells.[3]

By both preventing the activation of HSCs and eliminating the already activated cells, this compound effectively halts and potentially reverses the progression of liver fibrosis.

Experimental Protocols

DDC-Induced Cholestatic Liver Injury Model:

While the specific protocol for the this compound studies in the DDC model is not detailed in the available literature, a general and widely accepted methodology is as follows:

  • Animal Model: Male mice of a susceptible strain (e.g., C57BL/6) are typically used.

  • Induction of Injury: Mice are fed a diet supplemented with 0.1% DDC for a period ranging from 4 to 8 weeks to induce chronic cholestatic liver injury and fibrosis.

  • Treatment: this compound is administered orally, typically daily, at various doses to assess its therapeutic efficacy. A vehicle control group and a DDC-only group are included for comparison.

  • Assessment of Efficacy: At the end of the study period, various parameters are evaluated:

    • Serum analysis: Liver enzymes (ALT, AST, ALP) and bilirubin levels are measured to assess liver injury and cholestasis.

    • Histopathology: Liver tissue is stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to visualize the extent of fibrosis.

    • Immunohistochemistry: Staining for α-SMA is performed to quantify the activation of hepatic stellate cells.

    • Biochemical analysis: Hepatic hydroxyproline content is measured as a quantitative marker of total collagen.

    • Gene and protein expression analysis: The expression of key fibrotic and inflammatory markers is analyzed using techniques like qPCR and Western blotting.

Visualizing the Mechanisms and Workflow

To better understand the complex processes involved, the following diagrams illustrate the experimental workflow and the signaling pathways targeted by this compound.

G cluster_0 Animal Grouping cluster_1 Treatment Period (4-8 Weeks) cluster_2 Efficacy Evaluation Control Control Group (Standard Diet) Treatment Daily Oral Gavage DDC DDC Model Group (0.1% DDC Diet) DDC->Treatment Hydronidone_Low This compound Low Dose (DDC Diet + Low Dose) Hydronidone_Low->Treatment Hydronidone_High This compound High Dose (DDC Diet + High Dose) Hydronidone_High->Treatment Alternative Alternative Treatment (DDC Diet + Comparator) Alternative->Treatment Serum Serum Analysis (ALT, AST, ALP, Bilirubin) Treatment->Serum Histo Histopathology (H&E, Sirius Red) Treatment->Histo IHC Immunohistochemistry (α-SMA) Treatment->IHC Biochem Biochemical Analysis (Hydroxyproline) Treatment->Biochem MolBio Molecular Biology (qPCR, Western Blot) Treatment->MolBio

Experimental Workflow for DDC-Induced Liver Fibrosis Model.

G cluster_0 TGF-β Signaling Pathway cluster_1 ERS-Associated Apoptotic Pathway TGFb TGF-β1 TGFbR TGFβRI / TGFβRII TGFb->TGFbR pSmad pSmad2/3 TGFbR->pSmad HSC_Activation HSC Activation pSmad->HSC_Activation Collagen Collagen Production HSC_Activation->Collagen Smad7 Smad7 Degradation TGFβRI Degradation Smad7->Degradation Degradation->TGFbR ERS Endoplasmic Reticulum Stress IRE1a IRE1α ERS->IRE1a ASK1 ASK1 IRE1a->ASK1 JNK JNK ASK1->JNK Mito_Dys Mitochondrial Dysfunction JNK->Mito_Dys Apoptosis Apoptosis of aHSC Mito_Dys->Apoptosis This compound This compound This compound->Smad7 Upregulates This compound->ERS Triggers

Dual Mechanism of Action of this compound in Liver Fibrosis.

Conclusion

The available preclinical evidence strongly supports the anti-fibrotic efficacy of this compound in the context of cholestatic liver injury. Its ability to outperform its structural analogue, pirfenidone, in a separate fibrosis model, combined with its well-defined dual mechanism of action, positions this compound as a promising candidate for the treatment of liver fibrosis. Further studies are warranted to provide direct comparative data in the DDC-induced cholestasis model and to translate these promising preclinical findings into clinical benefits for patients with chronic liver disease.

References

Preclinical Safety Profile: Hydronidone Demonstrates Potential Advantages Over Pirfenidone

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of preclinical data suggests that Hydronidone, a structural analogue of pirfenidone, may offer a more favorable safety profile, particularly concerning hepatotoxicity. While both drugs exhibit potent anti-fibrotic properties, key differences in their preclinical toxicity assessments indicate potential safety advantages for this compound.

This compound was specifically designed as a modification of pirfenidone with the aim of reducing liver-related adverse effects.[1] Preclinical evidence, supported by clinical trial outcomes, suggests this objective has been achieved. The improved hepatic safety of this compound is thought to stem from its unique Phase II conjugation metabolism, which may circumvent the formation of reactive metabolites that can contribute to liver injury.[2][3][4][5]

In contrast, pirfenidone is known to cause elevations in serum aminotransferase levels, an indicator of potential liver damage.[6] Preclinical studies have also highlighted other safety concerns for pirfenidone, including photogenotoxicity, which was observed in an in vitro assay using Chinese hamster ovary (CHO) cells.[7]

A direct preclinical comparison in a mouse model of pulmonary fibrosis not only demonstrated this compound's superior anti-fibrotic efficacy at lower doses but also indicated a favorable safety profile.[8]

Comparative Preclinical Safety Data

Adverse Effect CategoryThis compoundPirfenidoneSource
Hepatotoxicity Designed for reduced hepatotoxicity; Favorable safety profile observed in preclinical models and clinical trials.[1][2][3][4][5]Associated with serum aminotransferase elevations.[6][1][2][3][4][5][6]
Phototoxicity Data not available in preclinical studies.Demonstrated photogenotoxicity in in-vitro assays.[7][7]
General Tolerability Well-tolerated in preclinical models with a safety profile comparable to placebo in clinical trials.[3][4][5]Generally well-tolerated, but associated with gastrointestinal and neurological side effects in clinical settings.[3][4][5]
Anti-fibrotic Efficacy Demonstrated superior efficacy at lower doses (25 and 50 mg/kg) in a mouse model of pulmonary fibrosis.[8]Effective at a dose of 100 mg/kg in the same mouse model.[8][8]

Experimental Protocols

In Vitro Photogenotoxicity Assay for Pirfenidone
  • Cell Line: Chinese Hamster Ovary (CHO) cells were utilized for the assay.[7]

  • Methodology: The specific methodology for the in vitro photogenotoxicity assay was not detailed in the provided search results. Generally, such assays involve exposing cells to the test compound in the presence and absence of a light source (typically a solar simulator) and then evaluating for chromosomal damage or mutations.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
  • Animal Model: Mice were used to induce pulmonary fibrosis.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin was administered to the mice to induce lung injury and subsequent fibrosis.

  • Treatment Groups:

    • Sham control group.

    • Bleomycin-only group.

    • Bleomycin + this compound (at doses of 25 and 50 mg/kg).[8]

    • Bleomycin + Pirfenidone (at a dose of 100 mg/kg).[8]

  • Assessment: The efficacy of the treatments was evaluated by analyzing the expression of fibrotic markers in lung tissue. Safety was monitored throughout the study.[8]

Visualizing the Comparison

Hydronidone_vs_Pirfenidone_Safety cluster_this compound This compound cluster_Pirfenidone Pirfenidone H_Metabolism Phase II Conjugation Metabolism H_Safety Improved Hepatic Safety Profile H_Metabolism->H_Safety Leads to H_Efficacy Superior Anti-fibrotic Efficacy (at lower doses) P_Metabolism Metabolism P_Safety Potential for: - Hepatotoxicity - Phototoxicity P_Metabolism->P_Safety May lead to P_Efficacy Anti-fibrotic Efficacy Comparison Preclinical Side Effect Comparison cluster_this compound cluster_this compound Comparison->cluster_this compound cluster_Pirfenidone cluster_Pirfenidone Comparison->cluster_Pirfenidone

Figure 1. Comparative overview of the preclinical safety and efficacy profiles of this compound and pirfenidone.

Experimental_Workflow cluster_in_vivo In Vivo Study: Bleomycin-Induced Pulmonary Fibrosis cluster_in_vitro In Vitro Study: Photogenotoxicity start Induce Pulmonary Fibrosis in Mice (Bleomycin) treatment Administer Treatment: - Vehicle - this compound (25 & 50 mg/kg) - Pirfenidone (100 mg/kg) start->treatment assessment Assess Anti-fibrotic Efficacy and Safety treatment->assessment cells Chinese Hamster Ovary (CHO) Cells exposure Expose to Pirfenidone +/- UV Light cells->exposure evaluation Evaluate for Genotoxicity exposure->evaluation

Figure 2. Simplified workflow of key preclinical experiments for this compound and pirfenidone.

References

Hydronidone: Evaluating Synergistic Potential with Anti-Inflammatory Agents in Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hydronidone (F351), a novel pyridine derivative and structural analogue of pirfenidone, has emerged as a promising anti-fibrotic agent.[1][2][3] Clinical trials have demonstrated its efficacy in treating liver fibrosis, particularly in the context of chronic hepatitis B (CHB). This guide provides a comprehensive evaluation of this compound's synergistic potential with other drugs, based on available experimental and clinical data. While direct studies combining this compound with classical anti-inflammatory drugs are not yet available in the public domain, this analysis will focus on its well-documented synergistic effects with entecavir in CHB-associated liver fibrosis, a disease with a significant inflammatory component. We will also delve into the mechanistic pathways that underpin its anti-inflammatory and anti-fibrotic activities.

Quantitative Data Summary: this compound in Combination Therapy

The primary evidence for this compound's synergistic effect comes from Phase 2 and Phase 3 clinical trials where it was administered in combination with the antiviral drug entecavir for the treatment of liver fibrosis in patients with chronic hepatitis B.

Table 1: Efficacy of this compound in Combination with Entecavir for CHB-Associated Liver Fibrosis (Phase 3 Clinical Trial) [2][4][5]

Efficacy EndpointThis compound (270 mg/day) + EntecavirPlacebo + Entecavirp-value
Primary Endpoint
≥1-stage fibrosis regression (Ishak score) at Week 5252.85%29.84%0.0002
Key Secondary Endpoint
≥1-grade inflammation improvement without fibrosis progression at Week 5249.57%34.82%0.0246

Table 2: Safety Profile of this compound in Combination with Entecavir (Phase 3 Clinical Trial) [4][5]

Adverse EventsThis compound (270 mg/day) + EntecavirPlacebo + Entecavir
Serious Adverse Events (SAEs)4.88% (6/123)6.45% (8/124)
Discontinuations due to Adverse Events00

Table 3: Dose-Response of this compound on Fibrosis Improvement (Phase 2 Clinical Trial) [2][6]

This compound Daily DosePercentage of Patients with Fibrosis Improvementp-value (vs. Placebo)
Placebo25.6%-
180 mg40.5%0.12
270 mg54.8%0.006
360 mg43.9%0.08

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy and mechanism of action.

Phase 3 Clinical Trial Protocol for this compound in CHB-Associated Liver Fibrosis (NCT05115942)[2][5]
  • Study Design: A 52-week, randomized, double-blind, placebo-controlled, multicenter study.

  • Participants: 248 adult patients (18-65 years) with a confirmed diagnosis of chronic hepatitis B and significant liver fibrosis (Ishak score ≥ 3).

  • Intervention:

    • Treatment Group: Oral this compound (270 mg/day) administered as three capsules three times a day, 30 minutes before meals.

    • Control Group: Placebo capsules administered on the same schedule.

    • Baseline Therapy: All patients in both groups received entecavir (0.5 mg once daily).

  • Primary Endpoint: The proportion of patients achieving a decrease in the Ishak fibrosis stage score of at least 1 after 52 weeks of treatment compared to baseline.

  • Key Secondary Endpoint: The proportion of patients with a decrease in liver inflammation grade by at least 1 after 52 weeks, without progression of fibrosis.

  • Assessment: Liver biopsies were performed at baseline and at 52 weeks. Histological assessment of fibrosis and inflammation was conducted by three independent, blinded central pathologists.

Preclinical Animal Models of Liver Fibrosis[1][7][8]
  • Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis:

    • Model: Mice or rats are intraperitoneally injected with CCl₄ (typically twice a week for several weeks) to induce chronic liver injury and fibrosis.

    • This compound Administration: this compound is administered orally daily.

    • Outcome Measures:

      • Histological analysis of liver tissue (e.g., H&E, Sirius Red, Masson's trichrome staining) to assess inflammation, necrosis, and collagen deposition.

      • Biochemical analysis of serum liver enzymes (ALT, AST).

      • Molecular analysis of fibrosis-related gene expression (e.g., α-SMA, Collagen Type I) via qPCR or Western blot.

  • 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC)-Induced Liver Fibrosis:

    • Model: Mice are fed a diet containing DDC to induce cholestatic liver injury and fibrosis.

    • This compound Administration and Outcome Measures: Similar to the CCl₄ model.

In Vitro Studies with Hepatic Stellate Cells (HSCs)[1][9]
  • Cell Line: Human hepatic stellate cell line (e.g., LX-2).

  • Activation: HSCs are activated with Transforming Growth Factor-beta 1 (TGF-β1) to induce a fibrotic phenotype.

  • This compound Treatment: Activated HSCs are treated with varying concentrations of this compound.

  • Outcome Measures:

    • Gene and Protein Expression: Analysis of key fibrotic and inflammatory markers (e.g., α-SMA, Collagen Type I, Smad proteins, p38) using Western blotting and qPCR.

    • Cell Proliferation and Apoptosis Assays: To determine the effect of this compound on HSC viability and programmed cell death.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-fibrotic and anti-inflammatory effects through a multi-target mechanism, primarily by modulating the TGF-β signaling pathway and inducing apoptosis in activated hepatic stellate cells.

TGF-β/Smad Signaling Pathway Inhibition

This compound has been shown to upregulate Smad7, an inhibitory Smad protein.[1][7] Smad7 promotes the degradation of the TGF-β receptor I (TGFβRI), thereby inhibiting the downstream phosphorylation of Smad2 and Smad3.[1][7] This suppression of the canonical TGF-β/Smad pathway leads to a reduction in the expression of pro-fibrotic genes.[1][7] Additionally, this compound inhibits the p38γ pathway, another key signaling cascade in fibrosis.[5][7]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β1 TGFbRII TGFβRII TGFb->TGFbRII Binds TGFbRI TGFβRI Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates TGFbRII->TGFbRI pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad7 Smad7 (Inhibitory) Smad7->TGFbRI Promotes Degradation This compound This compound This compound->Smad7 Upregulates p38g p38γ This compound->p38g Inhibits Fibrosis_genes Pro-fibrotic Gene Expression (e.g., α-SMA, Collagen) p38g->Fibrosis_genes Promotes Smad_complex->Fibrosis_genes Promotes

Caption: this compound's modulation of the TGF-β signaling pathway.
Induction of Apoptosis in Activated Hepatic Stellate Cells

Recent studies have elucidated a second mechanism of action for this compound, which involves the induction of apoptosis in activated hepatic stellate cells (aHSCs).[2][8] This process is mediated through the endoplasmic reticulum stress (ERS)-associated mitochondrial apoptotic pathway.[2][8] By triggering ERS, this compound activates the IRE1α-ASK1-JNK pathway, leading to mitochondrial dysfunction and subsequent apoptosis of aHSCs, which are the primary collagen-producing cells in the liver.[8]

Apoptosis_pathway This compound This compound ERS Endoplasmic Reticulum Stress (ERS) This compound->ERS Triggers IRE1a IRE1α ERS->IRE1a Activates ASK1 ASK1 IRE1a->ASK1 Activates JNK JNK ASK1->JNK Activates Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Induces Apoptosis Apoptosis of Activated HSCs Mitochondria->Apoptosis Leads to

Caption: this compound-induced apoptosis in activated HSCs.

Conclusion

The available data strongly support the synergistic efficacy of this compound when combined with entecavir in treating CHB-associated liver fibrosis. This combination not only leads to a significant reduction in liver fibrosis but also an improvement in inflammation, with a favorable safety profile. The mechanistic underpinnings of this compound's action, involving the dual pathways of TGF-β signaling inhibition and induction of aHSC apoptosis, provide a strong rationale for its anti-fibrotic and anti-inflammatory effects.

While the current body of research does not include direct studies of this compound in combination with other classes of anti-inflammatory drugs, its proven efficacy in the inflammatory context of liver fibrosis suggests a high potential for synergistic effects. Future preclinical and clinical investigations are warranted to explore the combination of this compound with other anti-inflammatory agents for the treatment of a broader range of fibrotic and inflammatory diseases.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hydronidone, a novel pyridine derivative, is emerging as a promising therapeutic agent for the treatment of organ fibrosis. This guide provides a comprehensive comparison of this compound's effects on various fibrosis-related signaling pathways, supported by experimental data from preclinical and clinical studies. Its performance is objectively compared with other alternatives, offering valuable insights for researchers and drug development professionals in the field of anti-fibrotic therapies.

Mechanism of Action: A Multi-Targeted Approach

This compound exerts its anti-fibrotic effects by modulating key signaling pathways implicated in the pathogenesis of fibrosis. Unlike some existing therapies that target a single molecule, this compound employs a multi-targeted approach, primarily focusing on the Transforming Growth Factor-β (TGF-β) signaling cascade, a central driver of fibrosis.[1][2]

The core mechanism involves the upregulation of Smad7, an inhibitory Smad protein.[1][3] Smad7, in turn, promotes the degradation of TGF-β receptor I (TGFβRI), leading to the suppression of the canonical Smad2/3 signaling pathway.[3][4][5] This inhibition of Smad2/3 phosphorylation is a critical step in halting the downstream profibrotic effects of TGF-β, such as the activation of hepatic stellate cells (HSCs) and the excessive deposition of extracellular matrix (ECM) proteins like collagen.[3][4][6]

Furthermore, this compound has been shown to inhibit the p38γ mitogen-activated protein kinase (MAPK) pathway, another crucial signaling route in fibrosis development.[1][2] The inhibition of both the Smad2/3 and p38γ pathways highlights this compound's dual-pronged mechanism in combating fibrosis.[7][8]

Preclinical Efficacy: Insights from In Vivo and In Vitro Models

This compound has demonstrated significant anti-fibrotic efficacy in various preclinical models of liver and pulmonary fibrosis.

Liver Fibrosis Models

In rodent models of liver fibrosis induced by carbon tetrachloride (CCl4), this compound treatment resulted in a significant attenuation of liver damage, reduced collagen accumulation, and decreased expression of fibrosis-related genes.[3][9] Notably, in a CCl4-induced rat model, this compound dose-dependently decreased the expression of α-smooth muscle actin (α-SMA) and collagen type I in hepatic stellate cells (LX-2).[9]

Pulmonary Fibrosis Models

In a bleomycin (BLM)-induced mouse model of pulmonary fibrosis, this compound treatment significantly attenuated pathological changes in a dose-dependent manner.[10] It improved lung function and suppressed the upregulation of fibrotic genes and proteins in lung tissues.[10] Mechanistic studies in this model further confirmed that this compound inhibits the TGF-β/SMAD signaling pathway.[10]

Quantitative Comparison of this compound and Pirfenidone

This compound, a structural analog of Pirfenidone, has shown superior or comparable efficacy at lower doses in preclinical studies.

Table 1: In Vitro Efficacy of this compound vs. Pirfenidone in TGF-β-induced Fibroblast Differentiation [10]

TreatmentConcentrationKey Findings
This compound62.5, 125, 250 μMSignificantly attenuated the expression of fibrotic markers at both gene and protein levels.
Pirfenidone500 μMShowed less efficacy in attenuating fibrotic markers compared to this compound at lower concentrations.

Table 2: In Vivo Efficacy of this compound vs. Pirfenidone in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model [10]

TreatmentDoseKey Findings
This compound25 and 50 mg/kgEffectively reduced pulmonary fibrotic marker expression and improved lung function.
Pirfenidone100 mg/kgShowed less pronounced anti-fibrotic effects compared to this compound at 50 mg/kg.

Clinical Trial Data: Evidence in Chronic Hepatitis B-Associated Liver Fibrosis

Clinical trials in patients with chronic hepatitis B (CHB)-associated liver fibrosis have provided strong evidence for the efficacy and safety of this compound.

Table 3: Phase 2 Clinical Trial Results of this compound in CHB-Associated Liver Fibrosis [11][12]

Treatment GroupDaily DoseFibrosis Improvement (≥1 Ishak score reduction)P-value vs. Placebo
Placebo-25.6%-
This compound180 mg40.5%0.12
This compound270 mg54.8%0.006
This compound360 mg43.9%0.08
Combined this compound-46.4%0.014

Table 4: Phase 3 Clinical Trial Results of this compound in CHB-Associated Liver Fibrosis [7][8]

Treatment GroupDaily Dose≥1-stage Fibrosis Regression at Week 52P-value vs. Placebo
Placebo-29.84%-
This compound270 mg52.85%0.0002

The Phase 3 trial met its primary endpoint, demonstrating a statistically significant improvement in liver fibrosis with a favorable safety profile.[7][8]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

TGF_beta_signaling_pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus TGF_beta TGF-β TGFBRII TGF-βRII TGF_beta->TGFBRII TGFBRI TGF-βRI TGFBRII->TGFBRI Activates p38g p38γ TGFBRI->p38g Activates Smad23 Smad2/3 TGFBRI->Smad23 Phosphorylates Gene Fibrosis-related Gene Expression p38g->Gene pSmad23 p-Smad2/3 Smad4 Smad4 pSmad23->Smad4 Forms complex Smad4->Gene Translocates to nucleus Smad7 Smad7 Smad7->TGFBRI Promotes degradation This compound This compound This compound->p38g Inhibits This compound->Smad23 Inhibits This compound->Smad7 Upregulates experimental_workflow_liver_fibrosis cluster_induction cluster_treatment cluster_analysis Induction CCl4 Administration (e.g., 8 weeks, 3 times/week) Treatment This compound or Vehicle Administration Induction->Treatment Sacrifice Sacrifice and Tissue Collection Treatment->Sacrifice Histo Histopathology (H&E, Sirius Red) Sacrifice->Histo Biochem Biochemical Analysis (Serum ALT, AST) Sacrifice->Biochem MolBio Molecular Biology (qPCR, Western Blot for α-SMA, Collagen I) Sacrifice->MolBio

References

Benchmarking the Therapeutic Window of Hydronidone Against Existing Anti-Fibrotic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant global health burden with limited therapeutic options. The development of effective anti-fibrotic agents with a wide therapeutic window is a critical unmet need. This guide provides a comparative analysis of Hydronidone, a novel anti-fibrotic agent, against two established therapies, Pirfenidone and Nintedanib. By examining their mechanisms of action, preclinical and clinical efficacy, and safety profiles, this document aims to benchmark the therapeutic window of this compound and inform future research and development in the field of anti-fibrotic therapies.

Mechanisms of Action: A Tale of Three Pathways

The anti-fibrotic effects of this compound, Pirfenidone, and Nintedanib are mediated through distinct but overlapping signaling pathways.

This compound is a structural analog of pirfenidone that demonstrates a multi-faceted anti-fibrotic mechanism. It primarily targets the Transforming Growth Factor-beta (TGF-β) pathway, a central driver of fibrosis. This compound has been shown to inhibit the activation of hepatic stellate cells (HSCs) by upregulating Smad7, which in turn promotes the degradation of the TGF-β receptor I (TGFβRI)[1]. This action effectively dampens the downstream pro-fibrotic signaling cascade. Additionally, this compound inhibits p38γ kinase activity, further contributing to its anti-fibrotic effects[2].

Pirfenidone also exerts its anti-fibrotic effects through the modulation of the TGF-β pathway. It has been shown to reduce the production of TGF-β1 and other pro-inflammatory cytokines, thereby inhibiting the differentiation of fibroblasts into myofibroblasts and subsequent collagen synthesis.

Nintedanib is a small molecule inhibitor that targets multiple tyrosine kinases involved in the pathogenesis of fibrosis. Specifically, it inhibits the signaling of Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Vascular Endothelial Growth Factor Receptors (VEGFRs). By blocking these pathways, Nintedanib interferes with fibroblast proliferation, migration, and differentiation.

cluster_this compound This compound cluster_pirfenidone Pirfenidone cluster_nintedanib Nintedanib This compound This compound p38g_H p38γ Kinase This compound->p38g_H inhibits Smad7_H Smad7 This compound->Smad7_H upregulates TGFbRI_H TGFβRI Smad7_H->TGFbRI_H promotes degradation Smad23_H Smad2/3 TGFbRI_H->Smad23_H activates Fibrosis_H Fibrosis Smad23_H->Fibrosis_H promotes Pirfenidone Pirfenidone TGFb_P TGF-β Pirfenidone->TGFb_P inhibits Cytokines_P Pro-inflammatory Cytokines Pirfenidone->Cytokines_P inhibits Myofibroblast_P Myofibroblast Differentiation TGFb_P->Myofibroblast_P Cytokines_P->Myofibroblast_P Fibrosis_P Fibrosis Myofibroblast_P->Fibrosis_P Nintedanib Nintedanib FGFR FGFR Nintedanib->FGFR inhibits PDGFR PDGFR Nintedanib->PDGFR inhibits VEGFR VEGFR Nintedanib->VEGFR inhibits Fibroblast_N Fibroblast Proliferation, Migration, Differentiation FGFR->Fibroblast_N PDGFR->Fibroblast_N VEGFR->Fibroblast_N Fibrosis_N Fibrosis Fibroblast_N->Fibrosis_N

Figure 1: Simplified signaling pathways of this compound, Pirfenidone, and Nintedanib.

Comparative Efficacy: Preclinical and Clinical Evidence

A direct head-to-head comparison of these three agents in a single clinical trial has not yet been conducted. However, preclinical studies and individual clinical trials provide valuable insights into their relative efficacy.

Preclinical Data

Recent preclinical studies have offered the first direct comparisons of this compound and Pirfenidone. In a bleomycin-induced pulmonary fibrosis mouse model, this compound demonstrated superior anti-fibrotic efficacy at lower doses compared to Pirfenidone. This compound treatment at 25 and 50 mg/kg significantly reduced fibrotic markers, while the comparator arm used Pirfenidone at 100 mg/kg. Similarly, in a carbon tetrachloride (CCl4)-induced liver fibrosis model in rats, this compound at doses of 100 and 250 mg/kg significantly alleviated liver fibrosis, with the 250 mg/kg dose showing comparable effects to 250 mg/kg of Pirfenidone[3][4].

In vitro studies comparing Pirfenidone and Nintedanib in human lung fibroblasts (HFL1) showed that both drugs could inhibit TGF-β-induced proliferation and migration[5][6]. However, Nintedanib demonstrated a more potent inhibition of Smad3 phosphorylation (51% inhibition) compared to Pirfenidone (13% inhibition), suggesting a stronger blockade of the canonical TGF-β pathway[5][6].

Preclinical Study Model This compound Dose Pirfenidone Dose Nintedanib Dose Key Findings
Pulmonary FibrosisBleomycin-induced (mouse)25, 50 mg/kg100 mg/kg-This compound showed superior efficacy at lower doses.
Liver Fibrosis[3][4]CCl4-induced (rat)100, 250 mg/kg250 mg/kg-This compound (250 mg/kg) was comparable to Pirfenidone (250 mg/kg).
In Vitro Fibroblast Activation[5][6]Human Lung Fibroblasts (HFL1)---Both inhibit proliferation and migration. Nintedanib shows stronger inhibition of Smad3 phosphorylation.
Clinical Data

This compound has shown promising results in a Phase 3 clinical trial for the treatment of liver fibrosis associated with chronic hepatitis B (CHB). In this 52-week study, 270 mg/day of this compound resulted in a statistically significant regression in liver fibrosis (≥1-stage improvement in Ishak score) in 52.85% of patients compared to 29.84% in the placebo group (P=0.0002)[1][2][7][8][9][10][11][12].

Pirfenidone and Nintedanib are both approved for the treatment of idiopathic pulmonary fibrosis (IPF). While direct comparative trials are limited, a post-hoc analysis of the CleanUP-IPF study suggested that patients treated with Nintedanib had a slower decline in Forced Vital Capacity (FVC) over 12 months compared to those on Pirfenidone[13]. However, other real-world studies have shown no significant difference in all-cause mortality between the two drugs[14].

Clinical Trial Indication This compound Pirfenidone Nintedanib
Phase 3 (NCT05115942)[1][2][7][8][9][10][11][12]CHB-associated Liver Fibrosis52.85% fibrosis regression--
Pooled Phase 3 (IPF)Idiopathic Pulmonary Fibrosis-Slower FVC decline vs. placeboSlower FVC decline vs. placebo
CleanUP-IPF (post-hoc)[13]Idiopathic Pulmonary Fibrosis-Slower FVC declineSlower FVC decline than Pirfenidone at 12 months

Safety and Tolerability: Defining the Therapeutic Window

The therapeutic window is determined by the balance between a drug's efficacy and its toxicity. A wider therapeutic window indicates a more favorable safety profile.

This compound has been designed as a structural modification of Pirfenidone with the aim of reducing hepatotoxicity[9][15][16]. In its Phase 3 trial for CHB-associated liver fibrosis, this compound was well-tolerated, with a comparable incidence of serious adverse events to placebo (4.88% vs. 6.45%) and no discontinuations due to adverse events[1][2][7].

Pirfenidone is associated with gastrointestinal side effects (nausea, diarrhea) and skin-related issues (rash, photosensitivity)[17].

Nintedanib 's most common side effects are gastrointestinal, particularly diarrhea, which can be severe in some patients. Liver enzyme elevations are also a concern[18]. A disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) suggested that liver injury was reported more frequently for Nintedanib than for Pirfenidone[4][8].

The No-Observed-Adverse-Effect-Level (NOAEL) from preclinical toxicology studies provides a quantitative measure for comparing safety.

Drug Common Adverse Events NOAEL (Rat, Chronic)
This compound Mild/moderate, comparable to placebo in Phase 3 CHB trial[1][2][7]Data not publicly available
Pirfenidone Nausea, diarrhea, rash, photosensitivity[17]500 mg/kg/day[19]
Nintedanib Diarrhea, nausea, vomiting, elevated liver enzymes[18]<1- to 2.6-fold exposure margin to clinical dose[3]

Experimental Protocols

To facilitate further comparative studies, this section details standardized protocols for key in vivo and in vitro fibrosis models.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis

This is a widely used and well-characterized model for studying pulmonary fibrosis.

cluster_workflow Bleomycin-Induced Pulmonary Fibrosis Workflow Start Acclimatize Mice Bleomycin Intratracheal Bleomycin Instillation Start->Bleomycin Treatment Administer Test Compounds (e.g., this compound, Pirfenidone) Bleomycin->Treatment Sacrifice Sacrifice at Day 14 or 21 Treatment->Sacrifice Analysis Analysis: - Histopathology (Ashcroft Score) - Collagen Content (Hydroxyproline Assay) - Gene/Protein Expression Sacrifice->Analysis

Figure 2: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.

Protocol:

  • Animal Model: C57BL/6 mice (male, 8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.

  • Induction: A single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg) is administered.

  • Treatment: Test compounds (this compound, Pirfenidone, Nintedanib) and vehicle are administered daily via oral gavage, starting from day 1 post-bleomycin instillation.

  • Endpoint Analysis (Day 14 or 21):

    • Histopathology: Lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is quantified using the Ashcroft scoring system.

    • Collagen Quantification: The right lung is homogenized, and the hydroxyproline content is measured as a quantitative index of total collagen.

    • Gene and Protein Expression: The expression of pro-fibrotic markers such as alpha-smooth muscle actin (α-SMA), collagen type I (Col1a1), and TGF-β1 is assessed by qPCR and Western blotting.

In Vitro Assay: TGF-β-Induced Myofibroblast Differentiation

This assay is crucial for evaluating the direct anti-fibrotic effects of compounds on the key effector cells in fibrosis.

cluster_workflow TGF-β-Induced Myofibroblast Differentiation Workflow Start Culture Primary Human Lung Fibroblasts (HLFs) Stimulation Stimulate with TGF-β1 Start->Stimulation Treatment Co-treat with Test Compounds Stimulation->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Analysis Analysis: - α-SMA Expression (Western Blot, Immunofluorescence) - Collagen I Expression (Western Blot, ELISA) - Pro-fibrotic Gene Expression (qPCR) Incubation->Analysis

Figure 3: Workflow for assessing myofibroblast differentiation in vitro.

Protocol:

  • Cell Culture: Primary human lung fibroblasts (HLFs) are cultured in appropriate media.

  • Stimulation and Treatment: Cells are serum-starved and then stimulated with recombinant human TGF-β1 (typically 5 ng/mL) in the presence or absence of varying concentrations of the test compounds.

  • Endpoint Analysis (24-48 hours post-treatment):

    • Myofibroblast Differentiation: The expression of α-SMA, a key marker of myofibroblast differentiation, is assessed by Western blotting or immunofluorescence.

    • Collagen Production: The amount of soluble collagen I in the cell culture supernatant is quantified by ELISA.

    • Gene Expression: The mRNA levels of pro-fibrotic genes (e.g., ACTA2, COL1A1) are measured by qPCR.

Conclusion and Future Directions

The available evidence suggests that this compound holds significant promise as a potent anti-fibrotic agent with a potentially wider therapeutic window compared to Pirfenidone, particularly concerning hepatotoxicity. Preclinical data indicate superior or comparable efficacy at lower doses in both pulmonary and liver fibrosis models. The successful Phase 3 trial in CHB-associated liver fibrosis further validates its clinical potential.

However, a direct comparison with Nintedanib is a critical missing piece of the puzzle. Future head-to-head preclinical studies in validated fibrosis models are warranted to comprehensively benchmark the efficacy and safety of this compound against Nintedanib. Furthermore, detailed toxicology studies to establish a clear NOAEL for this compound will be essential for a definitive assessment of its therapeutic index relative to the existing standards of care.

This comparative guide provides a foundational overview for researchers and drug developers. The presented data and experimental protocols should facilitate the design of future studies aimed at fully elucidating the therapeutic potential of this compound and advancing the development of next-generation anti-fibrotic therapies.

References

Safety Operating Guide

Proper Disposal of Hydronidone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like Hydronidone is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for this compound, drawing from general principles of hazardous pharmaceutical waste management and specific safety data.

This compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects[1]. Therefore, improper disposal can pose a significant risk to the environment. Adherence to established protocols is paramount to mitigate these risks and ensure compliance with regulatory standards.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is governed by several key regulations. The Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA)[2][3][4]. In 2019, the EPA introduced Subpart P, which provides healthcare-specific regulations for managing hazardous waste pharmaceuticals[3]. Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances[2][3]. It is crucial to note that many states have their own, often more stringent, regulations for pharmaceutical waste disposal[2].

Key Disposal Considerations for this compound

Due to its environmental toxicity, this compound waste must be managed as hazardous pharmaceutical waste. The primary goal is to prevent its release into the sewer system or municipal trash, where it could harm aquatic ecosystems[1].

Disposal Aspect Guideline Relevant Regulations/Citations
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1]
Primary Disposal Method Dispose of contents and container to an approved waste disposal plant.[1]
Prohibited Disposal Do not let the product enter drains.[1]
Regulatory Oversight EPA (RCRA, Subpart P), DEA, State Environmental Agencies.[2][3][4]
Recommended Treatment Incineration at a permitted treatment facility is the most common method for hazardous pharmaceutical waste.[3][4]

Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the proper disposal of this compound from a research or laboratory setting. Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.

1. Segregation of Waste:

  • At the point of generation, segregate this compound waste from non-hazardous waste.

  • This includes pure this compound, solutions containing this compound, and materials contaminated with this compound (e.g., gloves, vials, pipette tips).

2. Waste Containerization:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include the words "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "Solid Waste," "Aqueous Solution").

3. Handling and Personal Protective Equipment (PPE):

  • Handle this compound waste with appropriate PPE, including gloves[1].

  • Wash hands thoroughly after handling[1].

4. Storage:

  • Store the hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

5. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed hazardous waste management company.

  • Do not attempt to dispose of this compound waste down the drain or in the regular trash[1].

Experimental Protocol: Waste Neutralization (Hypothetical)

While no specific experimental protocols for this compound neutralization or degradation were found in the provided search results, a general approach for treating a similar hazardous compound in a laboratory setting before disposal might involve chemical degradation. Below is a hypothetical protocol for research purposes to investigate potential degradation pathways. This is not a validated disposal method for this compound and should not be performed without extensive safety and efficacy testing.

Objective: To investigate the degradation of this compound in aqueous solution via advanced oxidation processes (AOPs).

Materials:

  • This compound solution of known concentration

  • Fenton's reagent (Hydrogen peroxide and an iron catalyst)

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system for analysis

  • Appropriate safety equipment (fume hood, chemical-resistant gloves, safety glasses)

Methodology:

  • Prepare a stock solution of this compound in water.

  • In a fume hood, transfer a known volume of the this compound solution to a reaction vessel.

  • Adjust the pH of the solution to the optimal range for the Fenton reaction (typically pH 3-4).

  • Add the iron catalyst (e.g., ferrous sulfate) to the solution and stir.

  • Slowly add hydrogen peroxide to the solution to initiate the oxidation reaction.

  • Take samples at various time points and quench the reaction (e.g., by adding sodium sulfite).

  • Analyze the samples using HPLC to determine the concentration of remaining this compound and identify any degradation products.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Hydronidone_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_segregation Segregation & Collection cluster_disposal Final Disposal Generate_Waste This compound Waste Generated (Pure compound, solutions, contaminated materials) Assess_Hazard Is the waste hazardous? Generate_Waste->Assess_Hazard Segregate_Waste Segregate into Hazardous Waste Container Assess_Hazard->Segregate_Waste Yes (Toxic to aquatic life) Label_Container Label Container Correctly ('Hazardous Waste', 'this compound') Segregate_Waste->Label_Container Store_Securely Store in Designated Secure Area Label_Container->Store_Securely Contact_EHS Contact Institutional EHS for Pickup Store_Securely->Contact_EHS Licensed_Disposal Dispose via Licensed Hazardous Waste Vendor (e.g., Incineration) Contact_EHS->Licensed_Disposal

This compound Disposal Decision Workflow

By following these guidelines, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both human health and the ecosystem. Always prioritize consulting your local and institutional regulations to ensure full compliance.

References

Essential Safety and Handling of Hydronidone in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of Hydronidone.

As an investigational drug with an evolving safety profile, this compound requires meticulous handling to ensure the safety of all laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your research and development activities.

Immediate Safety Recommendations

Given that a specific Safety Data Sheet (SDS) for this compound is not yet widely available, it is prudent to handle it as a compound with unknown toxicity. The following recommendations are based on best practices for handling investigational new drugs and structurally similar pyridine derivatives, such as Pirfenidone.

Personal Protective Equipment (PPE) for Handling this compound

The primary routes of exposure to chemical hazards in a laboratory are inhalation, skin contact, and ingestion.[1] Therefore, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Nitrile or Neoprene Gloves (double-gloving recommended) - Lab Coat - Safety Goggles - N95 or higher RespiratorTo prevent inhalation of fine particles and skin contact.[2][3]
Solution Preparation and Handling - Nitrile or Neoprene Gloves - Lab Coat - Chemical Splash Goggles - Face Shield (if splash risk is high)To protect against splashes and skin/eye contact.[3]
In Vitro/In Vivo Experiments - Nitrile or Neoprene Gloves - Lab Coat - Safety Glasses with Side ShieldsStandard laboratory practice to prevent accidental exposure.
Waste Disposal - Nitrile or Neoprene Gloves (heavy-duty recommended) - Lab Coat - Chemical Splash GogglesTo protect against splashes and contact with contaminated materials.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a certified chemical fume hood or a ventilated balance enclosure.[3]
  • Verify that the fume hood has a current certification and is functioning correctly.
  • Prepare all necessary equipment, including spatulas, weigh boats, and pre-labeled storage vials, within the fume hood.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.
  • Don two pairs of nitrile or neoprene gloves.[3]
  • Wear safety goggles.
  • If weighing the solid form, an N95 respirator is required.

3. Weighing and Aliquoting:

  • Perform all manipulations of solid this compound within the fume hood to minimize inhalation exposure.
  • Carefully weigh the desired amount of this compound.
  • Tightly cap the stock container immediately after use.
  • Transfer the weighed solid to a pre-labeled container for dissolution or storage.

4. Solution Preparation:

  • Add the solvent to the solid this compound within the fume hood.
  • Ensure the container is securely capped and mix until the compound is fully dissolved.

5. Spill Management:

  • In case of a spill, immediately alert others in the vicinity.
  • For small spills, use an absorbent material like sand or vermiculite to contain it.[2]
  • Transfer the absorbed material to a sealed container for hazardous waste disposal.[2]
  • For larger spills, evacuate the area and follow your institution's emergency procedures.

6. Decontamination and Doffing PPE:

  • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.
  • Remove PPE in the correct order to avoid self-contamination: gloves, goggles, respirator, and then the lab coat.
  • Wash hands thoroughly with soap and water after removing all PPE.[4]

Operational and Disposal Plans

Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

  • Ensure containers are clearly labeled and tightly sealed.[3]

Waste Disposal:

  • Dispose of all this compound waste, including empty containers and contaminated PPE, as hazardous chemical waste.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in regular trash.[4]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table provides relevant toxicological data for Pirfenidone, a structurally related compound, which can be used for initial risk assessment.

Compound CAS Number Acute Oral Toxicity (LD50) Primary Irritant Effect
Pirfenidone53179-13-81,295 mg/kg (rat)No irritant effect on skin or eyes.

Logical Workflow for Handling this compound

The following diagram illustrates the decision-making process and workflow for safely handling this compound in a research laboratory.

Hydronidone_Handling_Workflow start Start: Need to handle this compound assess_risk Assess Risks: - Review available safety data - Treat as compound with unknown toxicity start->assess_risk select_ppe Select Appropriate PPE based on Task (See PPE Table) assess_risk->select_ppe prepare_workspace Prepare Workspace: - Use certified chemical fume hood - Gather all necessary equipment select_ppe->prepare_workspace handling_procedure Follow Safe Handling Protocol: - Weighing and aliquoting - Solution preparation prepare_workspace->handling_procedure spill_management Spill Occurs? handling_procedure->spill_management spill_protocol Follow Spill Management Protocol spill_management->spill_protocol Yes waste_disposal Dispose of Waste: - Segregate as hazardous waste - Follow institutional guidelines spill_management->waste_disposal No spill_protocol->waste_disposal decontaminate Decontaminate Workspace and Doff PPE waste_disposal->decontaminate end End of Procedure decontaminate->end

References

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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.